molecular formula CH3O5P B613817 Foscarnet CAS No. 4428-95-9

Foscarnet

Katalognummer: B613817
CAS-Nummer: 4428-95-9
Molekulargewicht: 126.01 g/mol
InChI-Schlüssel: ZJAOAACCNHFJAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Foscarnet (phosphonoformic acid) is a pyrophosphate analog and a potent antiviral agent used in biomedical research. Its primary value lies in its unique mechanism of action; it selectively inhibits viral DNA polymerases—including those of cytomegalovirus (CMV), herpes simplex virus (HSV), and varicella-zoster virus (VZV)—by binding to the pyrophosphate binding site and blocking the cleavage of pyrophosphate from deoxynucleotide triphosphates, thereby terminating DNA chain elongation . Unlike nucleoside analogs such as acyclovir and ganciclovir, this compound does not require activation (phosphorylation) by viral thymidine kinase . This makes it a critical research tool for investigating drug-resistant viral strains, particularly TK-deficient or UL97-mutant herpesviruses that are resistant to first-line therapies . In a research context, this compound is applied in studies of cytomegalovirus (CMV) retinitis and acyclovir-resistant mucocutaneous HSV infections, providing insights into salvage therapy options for immunocompromised hosts . Furthermore, this compound also exhibits activity against the reverse transcriptase of HIV-1, enabling its use in studies exploring viral replication mechanisms and combination antiviral effects . Researchers should note that this compound is associated with significant research observations of toxicity, including renal impairment and electrolyte imbalances such as hypocalcemia and hypokalemia, which necessitates careful in vitro and in vivo experimental design . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Key on ui mechanism of action

Foscarnet exerts its antiviral activity by a selective inhibition at the pyrophosphate binding site on virus-specific DNA polymerases at concentrations that do not affect cellular DNA polymerases.
Foscarnet sodium is an organic analogue of inorganic pyrophosphate that inhibits replication of herpesviruses in vitro including cytomegalovirus (CMV) and herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). Foscarnet sodium exerts its antiviral activity by a selective inhibition at the pyrophosphate binding site on virus-specific DNA polymerases at concentrations that do not affect cellular DNA polymerases. Foscarnet sodium does not require activation (phosphorylation) by thymidine kinase or other kinases and therefore is active in vitro against HSV TK deficient mutants and CMV UL97 mutants. Thus, HSV strains resistant to acyclovir or CMV strains resistant to ganciclovir may be sensitive to foscarnet sodium. However, acyclovir or ganciclovir resistant mutants with alterations in the viral DNA polymerase may be resistant to foscarnet sodium and may not respond to therapy with foscarnet sodium. The combination of foscarnet sodium and ganciclovir has been shown to have enhanced activity in vitro.
The pyrophosphate (PP(i)) analog foscarnet inhibits viral DNA-polymerases and is used to treat cytomegalovirus and human immunodeficiency vius infections. Nucleotide cyclases and DNA-polymerases catalyze analogous reactions, i.e. a phosphodiester bond formation, and have similar topologies in their active sites. Inhibition by foscarnet of adenylyl cyclase isoforms was therefore tested with (i) purified catalytic domains C1 and C2 of types I and VII (IC1 and VIIC1) and of type II (IIC2) and (ii) membrane-bound holoenzymes (from mammalian tissues and types I, II, and V heterologously expressed in Sf9 cell membranes). Foscarnet was more potent than PP(i) in suppressing forskolin-stimulated catalysis by both, IC1/IIC2 and VIIC1/IIC2. Stimulation of VIIC1/IIC2 by Galpha(s) relieved the inhibition by foscarnet but not that by PP(i). The IC(50) of foscarnet on membrane-bound adenylyl cyclases also depended on their mode of regulation. These findings predict that receptor-dependent cAMP formation is sensitive to inhibition by foscarnet in some, but not all, cells. This was verified with two cell lines;  foscarnet blocked cAMP accumulation after A(2A)-adenosine receptor stimulation in PC12 but not in HEK-A(2A) cells. Foscarnet also inhibited soluble and, to a lesser extent, particulate guanylyl cylase. Thus, foscarnet interferes with the generation of cyclic nucleotides, an effect which may give rise to clinical side effects. The extent of inhibition varies with the enzyme isoform and with the regulatory input.

CAS-Nummer

4428-95-9

Molekularformel

CH3O5P

Molekulargewicht

126.01 g/mol

IUPAC-Name

phosphonoformic acid

InChI

InChI=1S/CH3O5P/c2-1(3)7(4,5)6/h(H,2,3)(H2,4,5,6)

InChI-Schlüssel

ZJAOAACCNHFJAH-UHFFFAOYSA-N

SMILES

C(=O)(O)P(=O)(O)O

Kanonische SMILES

C(=O)(O)P(=O)(O)O

melting_point

88.06 °C

Physikalische Beschreibung

Solid

Verwandte CAS-Nummern

63585-09-1 (tri-hydrochloride salt)

Löslichkeit

Complete
1.68e+01 g/L

Synonyme

Foscarnet Foscarnet Barium (2:3) Salt Foscarnet Calcium (2:3) Salt Foscarnet Disodium Salt Foscarnet Magnesium (2:3) Salt Foscarnet Manganese (2+) (2:3) Salt Foscarnet Sodium Foscarnet Sodium Hexahydrate Foscarnet Trilithium Salt Foscarnet Tripotassium Salt Foscarnet Trisodium Salt Foscavir Phosphonoformate Phosphonoformic Acid Trisodium Phosphonoformate

Herkunft des Produkts

United States

Foundational & Exploratory

Foscarnet's Mechanism of Action on Viral DNA Polymerase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foscarnet, an organic analog of inorganic pyrophosphate, is a broad-spectrum antiviral agent effective against herpesviruses and human immunodeficiency virus (HIV). Its unique mechanism of action, directly targeting viral DNA polymerase, makes it a critical therapeutic option, particularly in cases of resistance to other antiviral drugs. This technical guide provides a comprehensive overview of this compound's core mechanism of action on viral DNA polymerase, supported by available data, experimental methodologies, and visual representations of the underlying processes.

Core Mechanism of Action

This compound functions as a non-competitive inhibitor of viral DNA polymerase by mimicking the pyrophosphate (PPi) molecule. During DNA synthesis, viral DNA polymerase catalyzes the incorporation of deoxynucleoside triphosphates (dNTPs) into the growing DNA chain, releasing a pyrophosphate molecule in the process. This compound selectively binds to the pyrophosphate binding site on the viral DNA polymerase, preventing the cleavage of pyrophosphate from the incoming dNTP. This action effectively stalls the DNA elongation process and halts viral replication.

A key feature of this compound's mechanism is that it does not require metabolic activation or phosphorylation by viral or cellular kinases to exert its antiviral effect. This is a significant advantage over many nucleoside analogs, such as acyclovir and ganciclovir, which depend on viral thymidine kinase for their initial phosphorylation. Consequently, this compound remains effective against viral strains that have developed resistance to these nucleoside analogs through mutations in their kinase genes.

The selectivity of this compound for viral DNA polymerases over host cellular DNA polymerases is a cornerstone of its therapeutic utility. It inhibits viral enzymes at concentrations that do not significantly affect the function of human DNA polymerases.

Visualizing the Mechanism of Action

The following diagram illustrates the inhibitory action of this compound on viral DNA polymerase.

Foscarnet_Mechanism cluster_replication Viral DNA Replication cluster_inhibition Inhibition by this compound dNTP dNTP Polymerase Viral DNA Polymerase dNTP->Polymerase binds Elongation DNA Elongation Polymerase->Elongation catalyzes Blocked_Polymerase Inactive Polymerase Complex Polymerase->Blocked_Polymerase DNA_template DNA Template-Primer DNA_template->Polymerase binds PPi Pyrophosphate (PPi) Elongation->PPi releases This compound This compound This compound->Polymerase binds to PPi site No_Elongation DNA Elongation Blocked Blocked_Polymerase->No_Elongation

Caption: this compound binds to the pyrophosphate site on viral DNA polymerase, blocking DNA elongation.

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound is quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit viral replication by 50% in cell culture. For resistant strains, a fold-increase in IC50 is often reported compared to the wild-type virus.

Virus StrainMutation in DNA PolymeraseFold Increase in this compound IC50Reference
Human Cytomegalovirus (HCMV)A692SResistant
Human Cytomegalovirus (HCMV)E756KResistant
Human Cytomegalovirus (HCMV)E756DResistant
Human Cytomegalovirus (HCMV)N495KConfers resistance
Human Cytomegalovirus (HCMV)V787LAssociated with retinitis progression
Human Cytomegalovirus (HCMV)E756QAssociated with retinitis progression
Varicella-Zoster Virus (VZV)R665GResistant
Varicella-Zoster Virus (VZV)V666LResistant
Varicella-Zoster Virus (VZV)Q692RResistant
Varicella-Zoster Virus (VZV)R806SResistant
Varicella-Zoster Virus (VZV)L809SResistant

This compound Resistance

Resistance to this compound arises from mutations in the viral DNA polymerase gene that alter the drug's binding site. These mutations are typically found in conserved domains of the polymerase. Unlike nucleoside analogs, where resistance can also emerge from mutations in viral kinases, this compound resistance is confined to the polymerase gene.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the mechanism of action of this compound.

Viral DNA Polymerase Inhibition Assay

This assay directly measures the effect of this compound on the enzymatic activity of viral DNA polymerase.

Objective: To determine the concentration of this compound required to inhibit the activity of purified viral DNA polymerase.

General Procedure:

  • Enzyme and Substrate Preparation: Purified recombinant viral DNA polymerase is used. The substrate typically consists of a primed DNA template and a mixture of dNTPs, one of which is radiolabeled (e.g., [³H]dTTP or [α-³²P]dCTP).

  • Reaction Mixture: The reaction buffer contains the purified polymerase, the DNA template-primer, all four dNTPs (including the radiolabeled one), and varying concentrations of this compound.

  • Incubation: The reaction is initiated and incubated at an optimal temperature (e.g., 37°C) for a defined period.

  • Termination and Precipitation: The reaction is stopped, and the newly synthesized, radiolabeled DNA is precipitated using an acid (e.g., trichloroacetic acid) and collected on a filter.

  • Quantification: The amount of radioactivity incorporated into the DNA is measured using a scintillation counter. This is proportional to the polymerase activity.

  • Data Analysis: The polymerase activity at each this compound concentration is calculated as a percentage of the activity in the absence of the drug. The IC50 value is then determined.

Plaque Reduction Assay

This cell-based assay is used to determine the antiviral activity of this compound against a specific virus in a biological system.

Objective: To determine the concentration of this compound that reduces the number of viral plaques by 50% (IC50).

General Procedure:

  • Cell Culture: A monolayer of susceptible host cells is prepared in multi-well plates.

  • Viral Infection: The cell monolayers are infected with a standardized amount of the virus.

  • Drug Application: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of this compound.

  • Incubation: The plates are incubated for a period that allows for the formation of visible viral plaques (areas of cell death).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque formation at each this compound concentration is calculated relative to the control (no drug). The IC50 is determined from the dose-response curve.

Experimental Workflow Visualization

The following diagram outlines a general workflow for evaluating the antiviral properties of a compound like this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_resistance Resistance Studies Purify_Polymerase Purify Viral DNA Polymerase Polymerase_Assay DNA Polymerase Inhibition Assay Purify_Polymerase->Polymerase_Assay Determine_IC50_biochem Determine IC50 for Polymerase Polymerase_Assay->Determine_IC50_biochem Characterize_Mutants Characterize Mutant Polymerase Determine_IC50_biochem->Characterize_Mutants Inform Culture_Cells Culture Host Cells Infect_Cells Infect Cells with Virus Culture_Cells->Infect_Cells Plaque_Assay Plaque Reduction Assay Infect_Cells->Plaque_Assay Determine_IC50_cell Determine Antiviral IC50 Plaque_Assay->Determine_IC50_cell Select_Resistant Select Resistant Virus in vitro Determine_IC50_cell->Select_Resistant Inform Sequence_Polymerase Sequence DNA Polymerase Gene Select_Resistant->Sequence_Polymerase Sequence_Polymerase->Characterize_Mutants

Caption: A generalized workflow for the in vitro evaluation of this compound's antiviral activity.

Conclusion

This compound's mechanism of action as a direct inhibitor of the pyrophosphate binding site on viral DNA polymerase provides a crucial therapeutic tool against a range of DNA viruses. Its independence from kinase activation allows it to circumvent common resistance mechanisms to nucleoside analogs. Understanding the molecular basis of its action, the quantitative measures of its inhibitory effects, and the mechanisms of resistance are paramount for its effective clinical use and for the development of next-generation antiviral agents. The experimental protocols outlined in this guide provide a foundation for the continued investigation of this compound and other polymerase inhibitors.

Antiviral Spectrum of Foscarnet Against Herpesviruses: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Foscarnet, a pyrophosphate analog, is a potent antiviral agent with a broad spectrum of activity against human herpesviruses. Its unique mechanism of action, directly inhibiting viral DNA polymerase without the need for intracellular activation by viral kinases, makes it a critical therapeutic option, particularly for infections caused by strains resistant to nucleoside analogs like acyclovir and ganciclovir. This guide provides a comprehensive overview of the antiviral spectrum of this compound, detailing its mechanism of action, resistance pathways, quantitative antiviral activity, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its antiviral effect by reversibly blocking the pyrophosphate binding site of viral DNA polymerase.[1][2][3] This action prevents the cleavage of pyrophosphate from deoxynucleoside triphosphates (dNTPs), thereby halting the elongation of the viral DNA chain.[3] Unlike nucleoside analogs, this compound does not require phosphorylation by viral or cellular kinases to become active, allowing it to be effective against viruses that have developed resistance through mutations in these activating enzymes.[3]

cluster_0 Viral DNA Synthesis cluster_1 Inhibition by this compound dNTP dATP, dGTP, dCTP, dTTP DNA_Polymerase Viral DNA Polymerase dNTP->DNA_Polymerase binds Elongating_DNA Elongating Viral DNA DNA_Polymerase->Elongating_DNA incorporates dNMP PPi Pyrophosphate (PPi) DNA_Polymerase->PPi releases Inhibited_Complex Inhibited Polymerase Complex DNA_Template Viral DNA Template-Primer DNA_Template->DNA_Polymerase binds This compound This compound This compound->DNA_Polymerase binds to PPi site

Figure 1: Mechanism of this compound Inhibition of Viral DNA Polymerase.

Antiviral Spectrum and Potency

This compound demonstrates broad activity against the human herpesvirus family. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values of this compound against various herpesviruses, as determined by different in vitro assays. It is important to note that these values can vary depending on the specific viral strain, cell type used in the assay, and the assay methodology.

Table 1: Antiviral Activity of this compound against Alphaherpesviruses
VirusStrainCell TypeAssay MethodIC50 (µM)EC50 (µM)Reference(s)
Herpes Simplex Virus 1 (HSV-1) Wild-typeVeroPlaque Reduction Assay-32.6[4]
Acyclovir-resistant-Plaque Reduction Assay->100[4]
KOS----[5]
Herpes Simplex Virus 2 (HSV-2) Acyclovir-resistant----[6][7]
Varicella-Zoster Virus (VZV) -----[8]
Table 2: Antiviral Activity of this compound against Betaherpesviruses
VirusStrainCell TypeAssay MethodIC50 (µM)EC50 (µM)Reference(s)
Human Cytomegalovirus (CMV) AD169FibroblastsPlaque Reduction Assay-27.8[4]
Wild-typeHuman Foreskin FibroblastsDNA Hybridization≤400 (sensitive)-[9]
Ganciclovir-resistant--190-[10]
Human Herpesvirus 6 (HHV-6) -MT-4Real-time PCR16.53 ± 4.57-
Human Herpesvirus 7 (HHV-7) -----
Table 3: Antiviral Activity of this compound against Gammaherpesviruses
VirusStrainCell TypeAssay MethodIC50 (µM)EC50 (µM)Reference(s)
Epstein-Barr Virus (EBV) P3HR-1-Real-time PCR2.18 ± 0.65-
Human Herpesvirus 8 (HHV-8) BCBL-1-Real-time PCR38.83-

Mechanisms of Resistance

Resistance to this compound in herpesviruses is primarily associated with mutations in the viral DNA polymerase gene. These mutations typically occur in conserved regions of the enzyme and are thought to reduce the binding affinity of this compound to the pyrophosphate binding site. Unlike resistance to nucleoside analogs, this compound resistance does not involve alterations in viral thymidine kinase or other activating kinases.

cluster_0 Wild-Type Virus cluster_1 This compound-Resistant Virus WT_Polymerase Wild-Type DNA Polymerase Inhibition Inhibition of DNA Synthesis WT_Polymerase->Inhibition This compound This compound This compound->WT_Polymerase binds Resistant_Polymerase Mutated DNA Polymerase This compound->Resistant_Polymerase reduced binding No_Inhibition Continued DNA Synthesis Resistant_Polymerase->No_Inhibition

Figure 2: Mechanism of this compound Resistance.

Experimental Protocols

Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is a standard method for determining the in vitro antiviral activity of a compound by quantifying the reduction in viral plaque formation in the presence of the drug.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV, human foreskin fibroblasts for CMV) in 6- or 24-well plates.

  • Virus stock with a known titer.

  • This compound stock solution.

  • Cell culture medium (e.g., DMEM) with and without serum.

  • Overlay medium (e.g., medium containing 1% methylcellulose or agarose).

  • Fixative solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet).

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

  • Drug Dilution: Prepare serial dilutions of this compound in a serum-free medium.

  • Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a viral inoculum calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: Remove the viral inoculum and add the prepared this compound dilutions to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Overlay: After a suitable incubation period with the drug, aspirate the drug-containing medium and add the overlay medium to each well.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Fixation and Staining: Aspirate the overlay medium and fix the cells with the fixative solution. After fixation, remove the fixative and stain the cell monolayer with the staining solution.

  • Plaque Counting: Wash the plates to remove excess stain and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC50 is determined as the concentration of this compound that reduces the number of plaques by 50%.

Start Start Cell_Seeding Seed Host Cells Start->Cell_Seeding Drug_Dilution Prepare this compound Dilutions Start->Drug_Dilution Infection Infect Cells with Virus Cell_Seeding->Infection Treatment Add this compound Dilutions Drug_Dilution->Treatment Adsorption Viral Adsorption Infection->Adsorption Adsorption->Treatment Overlay Add Overlay Medium Treatment->Overlay Incubation Incubate for Plaque Formation Overlay->Incubation Fix_Stain Fix and Stain Cells Incubation->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Analyze Calculate EC50 Count_Plaques->Analyze End End Analyze->End

Figure 3: Experimental Workflow for Plaque Reduction Assay.
DNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the activity of purified herpesvirus DNA polymerase.

Materials:

  • Purified herpesvirus DNA polymerase.

  • Activated DNA template (e.g., activated calf thymus DNA).

  • Reaction buffer (e.g., Tris-HCl, MgCl2, DTT, KCl).

  • Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP).

  • Radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dCTP).

  • This compound stock solution.

  • Trichloroacetic acid (TCA).

  • Glass fiber filters.

  • Scintillation fluid.

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare a reaction mixture containing the reaction buffer, activated DNA template, unlabeled dNTPs, and the radiolabeled dNTP.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the purified viral DNA polymerase to each tube.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction proceeds in the linear range.

  • Reaction Termination: Stop the reaction by adding cold TCA.

  • Precipitation and Filtration: Precipitate the newly synthesized, radiolabeled DNA on ice. Collect the precipitate by filtering the reaction mixture through glass fiber filters.

  • Washing: Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled dNTPs.

  • Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of DNA polymerase activity for each this compound concentration compared to the no-inhibitor control. The IC50 is determined as the concentration of this compound that inhibits enzyme activity by 50%.

Conclusion

This compound remains a cornerstone in the management of severe herpesvirus infections, particularly in the context of drug resistance. Its broad-spectrum activity and unique mechanism of action underscore its importance in the antiviral armamentarium. A thorough understanding of its potency against different herpesviruses, coupled with standardized in vitro testing methodologies, is crucial for optimizing its clinical use and for the development of novel antiviral strategies. This guide provides the foundational technical information required by researchers and drug development professionals to further explore and leverage the therapeutic potential of this compound and its analogs.

References

Foscarnet's Activity Against Cytomegalovirus (CMV): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the activity of Foscarnet against Cytomegalovirus (CMV) strains.

This compound, a structural analog of inorganic pyrophosphate, serves as a vital antiviral agent against cytomegalovirus (CMV), particularly for infections resistant to ganciclovir and in immunocompromised patient populations. This document provides a comprehensive technical guide on its mechanism of action, quantitative in vitro activity, resistance profiles, and the experimental methodologies used for its evaluation.

Mechanism of Action

This compound exerts its antiviral effect by directly and selectively inhibiting the pyrophosphate binding site on the viral DNA polymerase.[1][2][3] Unlike nucleoside analogs like ganciclovir, this compound does not require intracellular activation via phosphorylation.[1][4] It non-competitively blocks the cleavage of pyrophosphate from deoxynucleoside triphosphates, which halts the elongation of the viral DNA chain, thereby preventing viral replication.[1][5]

Foscarnet_Mechanism cluster_replication Normal CMV DNA Replication cluster_inhibition Inhibition by this compound dNTPs dATP, dGTP, dCTP, dTTP Polymerase CMV DNA Polymerase dNTPs->Polymerase Elongation DNA Chain Elongation Polymerase->Elongation Adds Nucleotide Block Replication Halted Polymerase->Block Template Viral DNA Template Template->Polymerase PPi Pyrophosphate (PPi) Released Elongation->PPi Results in This compound This compound This compound->Polymerase Binds to PPi Site

Caption: this compound directly inhibits CMV DNA polymerase.

Quantitative In Vitro Activity

The antiviral activity of this compound is quantified by its 50% inhibitory concentration (IC50), the drug concentration required to reduce viral replication by 50% in vitro. Susceptibility testing is typically performed using plaque reduction or DNA hybridization assays.[6][7]

CMV Strain/Isolate Type Assay Method Median IC50 (µM) IC50 Range (µM) Reference
Laboratory Strain (AD169)Plaque ReductionN/A106 - 113[8]
Laboratory Strain (Towne)Plaque ReductionN/A109 - 112[8]
Clinical Isolates (Pre-therapy)DNA Hybridization151N/A[6]
Clinical Isolates (Pre-therapy)Plaque ReductionN/A46.65 - 460.22[7]
This compound-Resistant IsolatesDNA Hybridization / Plaque Reduction>400439 - 873[9]

Note: IC50 values can vary based on the specific laboratory, cell line (e.g., human foreskin fibroblasts), and assay protocol used. An isolate is generally considered resistant if the IC50 is >400 µM.[7][9]

Mechanism of Resistance

CMV resistance to this compound is primarily associated with specific mutations in the UL54 gene, which encodes the viral DNA polymerase.[4][10] These mutations alter the polymerase structure, reducing the binding affinity of this compound. Unlike ganciclovir resistance, which often involves mutations in the UL97 kinase gene, this compound resistance is independent of UL97 activity.[4] While certain UL54 mutations can confer cross-resistance to ganciclovir or cidofovir, this is not always the case.[4][11] Genotypic testing is used to identify resistance-conferring mutations in the UL54 gene.[12]

Experimental Protocols: Plaque Reduction Assay

The plaque reduction assay (PRA) is a gold-standard phenotypic method to determine the in vitro susceptibility of CMV isolates to antiviral drugs.[13][14]

Experimental Workflow:

Plaque_Reduction_Assay A 1. Prepare confluent monolayers of human fibroblast cells (e.g., MRC-5) in 24-well plates. B 2. Inoculate triplicate wells with standardized virus inoculum (e.g., 40-80 Plaque Forming Units/well). A->B C 3. Allow virus to adsorb for ~90 minutes at 37°C. B->C D 4. Aspirate inoculum and overlay cells with medium (e.g., 0.4% agarose) containing serial dilutions of this compound. C->D E 5. Incubate plates for 7-14 days at 37°C in a 5% CO2 incubator. D->E F 6. Fix monolayers with 10% formalin and stain with 0.8% crystal violet. E->F G 7. Count plaques microscopically at low power. F->G H 8. Calculate the this compound concentration that reduces the plaque count by 50% relative to control (IC50). G->H

Caption: Standardized workflow for a CMV plaque reduction assay.

Detailed Methodology:

  • Cell Preparation: Human foreskin fibroblast (MRHF) or MRC-5 cells are grown to confluence in 24-well tissue culture plates.[13][15]

  • Inoculation: Each well is inoculated with a virus suspension containing a predetermined number of plaque-forming units (PFU), typically between 40 and 80.[13]

  • Adsorption: The virus is allowed to adsorb to the cells for approximately 90 minutes at 37°C.[13]

  • Drug Application: The virus inoculum is removed, and the cell monolayers are overlaid with a semi-solid medium, such as 0.4% agarose, containing two-fold serial dilutions of this compound. A set of control wells receives no drug.[13]

  • Incubation: Plates are incubated for 7 to 14 days, or until plaques are clearly visible in the control wells.[13]

  • Visualization: The cell monolayers are fixed (e.g., with 10% formalin) and stained (e.g., with 0.8% crystal violet) to allow for visualization and counting of the plaques.[13]

  • Data Analysis: The plaques in each well are counted. The percentage of plaque reduction is calculated for each this compound concentration compared to the control wells. The IC50 value is then determined from the resulting dose-response curve.[6][13]

References

In Vitro Efficacy of Foscarnet Against Herpes Simplex Virus (HSV): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Foscarnet (trisodium phosphonoformate) is a crucial antiviral agent in the management of herpes simplex virus (HSV) infections, particularly those caused by acyclovir-resistant strains. As a pyrophosphate analog, its mechanism of action is distinct from nucleoside analogs like acyclovir, making it an indispensable second-line therapy, especially in immunocompromised patient populations where drug resistance is a significant clinical challenge.[1][2] This document provides an in-depth technical overview of the in vitro efficacy of this compound against HSV, detailing its mechanism of action, summarizing key efficacy data, outlining standard experimental protocols, and visualizing critical pathways and workflows.

Mechanism of Action

This compound exerts its antiviral activity by directly inhibiting the viral DNA polymerase, a key enzyme in viral replication.[1] Unlike nucleoside analogs, this compound does not require intracellular phosphorylation or activation by viral or cellular kinases.[1][3] It functions as a non-competitive inhibitor by reversibly binding to the pyrophosphate-binding site on the HSV DNA polymerase.[4][5] This binding action prevents the cleavage of pyrophosphate from deoxynucleoside triphosphates (dNTPs), thereby stalling the elongation of the viral DNA chain and halting viral replication.[5][6] This direct action on the polymerase is also the reason it remains effective against many HSV strains that have developed resistance to acyclovir through mutations in the viral thymidine kinase (TK) gene.[7]

Foscarnet_Mechanism_of_Action cluster_replication HSV DNA Replication cluster_inhibition Inhibition by this compound dNTP dNTP DNA_Polymerase HSV DNA Polymerase dNTP->DNA_Polymerase Binds to active site DNA_Template Viral DNA Template DNA_Template->DNA_Polymerase Growing_Chain Growing DNA Chain Pyrophosphate Pyrophosphate (PPi) DNA_Polymerase->Growing_Chain Adds dNMP DNA_Polymerase->Pyrophosphate Releases Blocked_Polymerase Blocked HSV DNA Polymerase This compound This compound This compound->Blocked_Polymerase Binds to PPi site label_block DNA Elongation HALTED Blocked_Polymerase->label_block

This compound directly binds the pyrophosphate site on HSV DNA polymerase, halting replication.

Quantitative In Vitro Efficacy Data

The in vitro activity of this compound is typically quantified by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represents the drug concentration required to reduce viral plaque formation or cytopathic effect by 50%. These values can vary based on the specific HSV strain, the cell line used for the assay, and the experimental method employed.

Table 1: In Vitro Efficacy of this compound against Herpes Simplex Virus (HSV)

Virus StrainDrugAssay MethodCell LineEC₅₀ / IC₅₀ (µM)Key FindingReference
HSV-1 (Wild-Type) This compoundPlaque Reduction Assay (PRA)Vero32.6Baseline efficacy for standard assay.[8]
HSV-1 (Wild-Type) This compoundReal-Time Cell Analysis (RTCA)Vero93.6Higher EC₅₀ compared to PRA, highlighting methodological differences.[8]
HSV-1 (A719T mutant) This compoundPlaque Reduction AssayVero~300A719T substitution in DNA polymerase confers significant resistance.[9]
HSV-1 (I619K mutant) This compoundPlaque Reduction AssayVero~200I619K substitution in DNA polymerase confers resistance.[9]
HSV-1 (TK/DNA Pol mutant) This compoundPlaque Reduction Assay (PRA)Vero>316 (Ratio: 9.7x WT)DNA Polymerase mutation confers high-level resistance.[8]
Feline Herpesvirus-1 (FHV-1) This compoundPlaque Reduction AssayCRFK232.9Comparatively high IC₅₀, suggesting lower efficacy against FHV-1.[10]

Note: EC₅₀/IC₅₀ values are highly dependent on assay conditions. Direct comparison between studies should be made with caution. A this compound EC₅₀ of <100 µg/ml is generally considered susceptible in a clinical context.[11]

Experimental Protocols

The gold standard for determining the in vitro susceptibility of HSV to antiviral agents is the Plaque Reduction Assay (PRA).[8] This method directly measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Protocol: Plaque Reduction Assay (PRA)
  • Cell Culture Preparation: A confluent monolayer of susceptible cells (e.g., Vero cells) is prepared in multi-well plates (e.g., 24-well plates).[12][13]

  • Virus Inoculation: The cell culture medium is removed, and the monolayers are inoculated with a standardized dilution of the HSV isolate, calculated to produce a countable number of plaques (e.g., 20-50 plaques per well). The virus is allowed to adsorb for 1-2 hours.

  • Antiviral Agent Application: Following adsorption, the viral inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., methylcellulose or agarose) containing serial dilutions of this compound.[13][14] Control wells receive an overlay with no drug.

  • Incubation: The plates are incubated at 37°C in a humidified CO₂ incubator for 2 to 3 days, allowing for viral replication and plaque formation.[8]

  • Cell Staining and Plaque Counting: After incubation, the overlay is removed, and the cell monolayers are fixed (e.g., with formalin) and stained (e.g., with crystal violet).[13] This process makes the plaques visible as clear zones against a background of stained, viable cells.

  • Data Analysis: The plaques in each well are counted, typically under a microscope. The percentage of plaque reduction is calculated for each drug concentration relative to the control wells. The EC₅₀ value is then determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.[13]

Plaque_Reduction_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_analysis Incubation & Analysis cluster_result Result Calculation A1 1. Seed Vero cells in 24-well plates A2 2. Grow to confluent monolayer A1->A2 A3 3. Prepare serial dilutions of this compound A2->A3 B3 6. Remove inoculum and add methylcellulose overlay with This compound dilutions A3->B3 B1 4. Inoculate cells with standardized HSV stock B2 5. Adsorb virus (1-2 hours) B1->B2 B2->B3 C1 7. Incubate plates (2-3 days at 37°C) B3->C1 C2 8. Fix and stain cells (e.g., Crystal Violet) C1->C2 C3 9. Count plaques microscopically C2->C3 D1 10. Calculate EC₅₀ value via regression analysis C3->D1

Standard workflow for the Plaque Reduction Assay (PRA) to determine antiviral efficacy.

Mechanisms of this compound Resistance

Resistance to this compound in HSV is a known clinical issue, though less common than acyclovir resistance. It arises from specific mutations within the viral DNA polymerase gene (UL30 in HSV-1).[2][9] These mutations alter the pyrophosphate-binding site, reducing the affinity of this compound for the enzyme while preserving the polymerase's essential function for viral replication. Unlike acyclovir resistance, which often involves the viral thymidine kinase, this compound resistance is confined to the drug's direct target. Prolonged or suboptimal drug exposure in immunocompromised patients creates selective pressure that allows these resistant variants to emerge and become the dominant viral population.[15][16]

Resistance_Development_Pathway start HSV Infection in Immunocompromised Host treatment Prolonged this compound Therapy (Selective Pressure) start->treatment population Viral Quasispecies (mixture of sensitive and rare mutant viruses) start->population selection Selection of Resistant Virus Variant treatment->selection outcome1 Sensitive Virus Replication is Inhibited treatment->outcome1 mutation Spontaneous Mutation in DNA Polymerase Gene (UL30) population->mutation natural variation population->selection outcome2 Resistant Virus Replicates Preferentially selection->outcome2 result Emergence of Clinically Resistant HSV Population outcome2->result

Logical pathway for the development of this compound resistance under selective drug pressure.

References

A Deep Dive into Foscarnet's Antiviral Mechanism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Foscarnet, an organic analog of inorganic pyrophosphate, stands as a critical antiviral agent, particularly in instances of herpesvirus infections resistant to conventional therapies.[1][2] This document provides an in-depth technical overview of this compound's mechanism of action, quantitative efficacy, resistance profiles, and the experimental protocols used for its evaluation, tailored for professionals in virology and drug development.

Core Mechanism of Viral Inhibition

This compound exerts its antiviral effect by directly inhibiting viral DNA polymerases.[3] Unlike nucleoside analogs such as acyclovir or ganciclovir, this compound does not require intracellular phosphorylation or activation by viral or cellular kinases to be effective.[3][4] This makes it a valuable therapeutic option against viral strains that have developed resistance through mutations in these activating enzymes.[3]

The drug's primary target is the pyrophosphate (PPi) binding site on viral DNA polymerases and reverse transcriptases.[3][5] During viral DNA synthesis, DNA polymerase catalyzes the addition of a deoxynucleoside triphosphate (dNTP) to the growing DNA chain, releasing a pyrophosphate molecule in the process.[3][6] this compound, mimicking the structure of this pyrophosphate, binds to this specific site on the viral enzyme.[3] This binding event physically obstructs the cleavage and release of pyrophosphate from the incoming dNTP, thereby halting the elongation of the viral DNA chain and preventing viral replication.[3][7]

This inhibition is highly selective for viral polymerases over host cellular DNA polymerases, providing a therapeutic window.[2][3] The inhibitory action is reversible; the virus can resume replication if the drug is withdrawn.[2] this compound demonstrates broad-spectrum activity against all human herpesviruses—including cytomegalovirus (CMV), herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus—as well as human immunodeficiency virus (HIV) and hepatitis B virus.[1][5][8]

Caption: this compound non-competitively inhibits viral DNA polymerase by binding to the pyrophosphate site.

Quantitative Data on Antiviral Activity & Resistance

The efficacy of this compound is quantified by its 50% inhibitory concentration (IC50), the concentration required to reduce viral plaque formation by 50% in vitro. Resistance to this compound is primarily associated with specific mutations in the viral DNA polymerase gene (e.g., UL54 in CMV).

Table 1: In Vitro Antiviral Activity of this compound

Virus IC50 Range (µM) Notes
Human Cytomegalovirus (HCMV) 100 - 300 µM Effective against ganciclovir-resistant strains.[8]
Herpes Simplex Virus (HSV) <100 µg/ml (<333 µM) Threshold for resistance is often considered >100 µg/ml.[9]

| HIV-1 Reverse Transcriptase | Dose-dependent inhibition | Also shows activity against HIV.[8] |

Table 2: Common this compound Resistance Mutations in CMV DNA Polymerase (UL54)

Mutation Polymerase Region/Domain Cross-Resistance Profile
T700A, V715M Region II Associated with this compound resistance.[10]
V781I Region VI Associated with this compound resistance.[10]
A809V Region III Confers this compound resistance and may decrease ganciclovir susceptibility.[11]
S290R, E951D Amino Terminal 1, Palm 2 Newly confirmed to confer this compound resistance.[12]

| Q578, T700, V715, E756, V781, V787, L802, A809 | Finger and Palm | Cluster of mutations found in clinical practice.[12] |

Experimental Protocols

Evaluating the antiviral activity of this compound and characterizing resistance involves standardized virological assays.

The PRA is the gold standard for determining the susceptibility of viruses like CMV and HSV to antiviral agents.[13]

Objective: To determine the IC50 of this compound against a specific viral isolate.

Methodology:

  • Cell Culture Preparation: A confluent monolayer of susceptible host cells (e.g., human fibroblasts for CMV) is prepared in multi-well plates.[13][14]

  • Virus Inoculation: The cell monolayers are infected with a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU) in the presence of serial dilutions of this compound.[13][14] A virus control (no drug) and cell control (no virus) are included.

  • Adsorption: The plates are incubated for 1-2 hours to allow the virus to adsorb to and enter the cells.[13]

  • Overlay Application: The virus-drug inoculum is removed and replaced with a semi-solid overlay medium (e.g., agarose or methylcellulose) containing the same concentrations of this compound.[13][14] This overlay restricts viral spread to adjacent cells, ensuring the formation of discrete plaques.[13]

  • Incubation: Plates are incubated for a period sufficient for plaques to form (typically 7-10 days for CMV).[14]

  • Plaque Visualization and Counting: The cell monolayer is fixed (e.g., with 10% formalin) and stained (e.g., with 0.8% crystal violet).[14] Plaques, which are clear zones of dead or lysed cells, are then counted under a microscope.[14]

  • IC50 Calculation: The number of plaques at each drug concentration is compared to the virus control. The IC50 is calculated as the concentration of this compound that reduces the number of plaques by 50%.[13]

Plaque_Reduction_Assay_Workflow Start Start: Prepare Confluent Cell Monolayer Prepare_Virus Prepare Serial Dilutions of this compound Start->Prepare_Virus Infect Infect Cell Monolayers with Virus + this compound Dilutions Prepare_Virus->Infect Adsorb Incubate (1-2h) for Viral Adsorption Infect->Adsorb Overlay Aspirate Inoculum & Add Semi-Solid Overlay with this compound Adsorb->Overlay Incubate_Plaques Incubate (7-10 days) for Plaque Formation Overlay->Incubate_Plaques Fix_Stain Fix and Stain Cells (e.g., Crystal Violet) Incubate_Plaques->Fix_Stain Count Count Plaques Microscopically Fix_Stain->Count Calculate Calculate Plaque Reduction % vs. Control Count->Calculate End Determine IC50 Value Calculate->End

Caption: Workflow for determining antiviral IC50 using the Plaque Reduction Assay.

This biochemical assay directly measures the effect of this compound on the enzymatic activity of purified viral DNA polymerase.

Objective: To determine the kinetics of inhibition and the inhibitory constant (Ki) of this compound for the viral DNA polymerase.

Methodology:

  • Reaction Components: A reaction mixture is prepared containing a purified viral DNA polymerase, a DNA template-primer, a mixture of dNTPs (one of which is radiolabeled, e.g., [³H]dTTP), and varying concentrations of this compound.

  • Initiation and Incubation: The reaction is initiated by adding the enzyme or dNTPs and incubated at an optimal temperature (e.g., 37°C) for a defined period.

  • Termination: The reaction is stopped, typically by adding a strong acid (e.g., trichloroacetic acid), which precipitates the newly synthesized, radiolabeled DNA.

  • Quantification: The precipitated DNA is collected on a filter, washed to remove unincorporated radiolabeled dNTPs, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of incorporated radioactivity is proportional to the polymerase activity. The activity at different this compound concentrations is compared to the no-drug control. Kinetic parameters (e.g., Km, Vmax, Ki) are then determined by fitting the data to enzyme inhibition models (e.g., Michaelis-Menten kinetics).[15]

This compound remains a cornerstone in the management of drug-resistant herpesvirus infections. Its unique mechanism as a direct, non-competitive inhibitor of the viral DNA polymerase pyrophosphate binding site provides a distinct advantage, as it does not require metabolic activation.[3][4] A thorough understanding of its inhibitory mechanism, quantitative activity, and the genetic basis of resistance is essential for its appropriate clinical use and for the development of next-generation pyrophosphate analog inhibitors. The standardized experimental protocols outlined herein are fundamental to the continued research and surveillance of this important antiviral agent.

References

The Molecular Basis of Foscarnet Resistance in Cytomegalovirus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Cytomegalovirus (CMV) is a ubiquitous herpesvirus that can cause severe disease in immunocompromised individuals, including transplant recipients and patients with AIDS. Foscarnet (trisodium phosphonoformate) is a critical second-line antiviral agent used to treat CMV infections, particularly those resistant to the first-line therapy, ganciclovir. This compound is a pyrophosphate analog that directly inhibits the viral DNA polymerase, encoded by the UL54 gene, by blocking the pyrophosphate binding site and preventing chain elongation.[1] However, prolonged this compound therapy can lead to the emergence of drug-resistant CMV strains, posing a significant clinical challenge.[2][3] This guide provides an in-depth technical overview of the molecular mechanisms underlying this compound resistance in CMV, focusing on the genetic basis, experimental characterization, and the pathways involved.

The Genetic Landscape of this compound Resistance

This compound resistance in CMV is primarily associated with amino acid substitutions in the viral DNA polymerase, a protein encoded by the UL54 gene .[1] While mutations in the UL97 gene , which encodes a phosphotransferase, are the main cause of ganciclovir resistance, they do not directly confer resistance to this compound as it does not require activation by phosphorylation.[4][5] However, UL54 mutations can sometimes lead to cross-resistance with other polymerase inhibitors like ganciclovir and cidofovir.[1][3]

Mutations conferring this compound resistance are frequently found in conserved regions of the UL54 DNA polymerase, particularly within or near the active site. These mutations are thought to alter the conformation of the pyrophosphate binding pocket, thereby reducing the affinity of this compound for the enzyme without completely abolishing its polymerase activity, which is essential for viral replication.

Key Resistance Mutations in CMV DNA Polymerase (UL54)

Prolonged exposure to this compound can select for specific mutations within the UL54 gene.[2] These mutations typically result in a 3- to 5-fold decrease in this compound susceptibility.[6] The following table summarizes key UL54 mutations that have been identified and phenotypically confirmed to confer this compound resistance.

Amino Acid SubstitutionConserved RegionFold Increase in this compound EC50 (approx.)Cross-Resistance ProfileReferences
T700AII3 - 5Adefovir[7]
V715MII3 - 5Adefovir[7]
E756K/D/Q-3 - 5-[8][9][10]
V781IVI3 - 5Adefovir[7]
V787LVI3 - 5-[10]
L802MIIIVariableGanciclovir[7]
A809VPalm/Finger3 - 5Low-grade Ganciclovir/Cidofovir[6]
T821IIIIVariable-[7]
A987GV-Ganciclovir/Cidofovir[7]

EC50 (Effective Concentration 50) is the drug concentration that inhibits viral replication by 50%. The fold increase is relative to a wild-type control strain. Note: The level of resistance and cross-resistance can vary depending on the specific mutation, the viral strain, and the assay used.

Mechanism of this compound Action and Resistance

This compound acts by mimicking the pyrophosphate molecule, which is released during the incorporation of a deoxynucleoside triphosphate (dNTP) into the growing DNA chain. By binding to the pyrophosphate-binding site on the viral DNA polymerase, this compound stalls the enzyme, thus halting DNA replication. Resistance mutations in UL54 are believed to alter the structure of this binding site, reducing the affinity for this compound while still allowing, to some extent, the natural pyrophosphate release, enabling viral replication to proceed, albeit sometimes at a reduced rate.

Foscarnet_Action_Resistance cluster_wildtype Wild-Type CMV Replication cluster_resistant This compound-Resistant CMV Replication dNTPs dNTPs UL54_WT UL54 DNA Polymerase (Wild-Type) dNTPs->UL54_WT DNA_template Viral DNA Template DNA_template->UL54_WT Replication_WT DNA Replication UL54_WT->Replication_WT Inhibition Inhibition of Replication UL54_WT->Inhibition PPi Pyrophosphate (PPi) Replication_WT->PPi release This compound This compound This compound->UL54_WT binds to PPi site dNTPs_res dNTPs UL54_mut Mutated UL54 DNA Polymerase dNTPs_res->UL54_mut DNA_template_res Viral DNA Template DNA_template_res->UL54_mut Replication_res Reduced/Ongoing Replication UL54_mut->Replication_res Reduced_binding Reduced Binding PPi_res Pyrophosphate (PPi) Replication_res->PPi_res release Foscarnet_res This compound Foscarnet_res->UL54_mut low affinity Experimental_Workflow cluster_genotypic Genotypic Analysis cluster_phenotypic Phenotypic Analysis (PRA) cluster_recombinant Confirmatory Analysis (Marker Transfer) Patient_Sample Patient Sample (Plasma/Blood) DNA_Extraction Viral DNA Extraction Patient_Sample->DNA_Extraction PCR_Amplify PCR Amplification of UL54 Gene DNA_Extraction->PCR_Amplify Sequencing DNA Sequencing (Sanger/NGS) PCR_Amplify->Sequencing Sequence_Analysis Sequence Analysis & Mutation Identification Sequencing->Sequence_Analysis Identified_Mutation Identified UL54 Mutation Sequence_Analysis->Identified_Mutation Virus_Isolate Viral Isolate Cell_Culture Infect Cell Monolayers Virus_Isolate->Cell_Culture Drug_Dilutions Add this compound Serial Dilutions Cell_Culture->Drug_Dilutions Plaque_Formation Incubate for Plaque Formation Drug_Dilutions->Plaque_Formation Stain_Count Stain and Count Plaques Plaque_Formation->Stain_Count EC50 Calculate EC50 Stain_Count->EC50 Confirm_Resistance Confirm Resistance Phenotype EC50->Confirm_Resistance Site_Directed Site-Directed Mutagenesis in BAC Identified_Mutation->Site_Directed Recombinant_Virus Generate Recombinant Virus Site_Directed->Recombinant_Virus Phenotype_Recombinant Phenotype Recombinant Virus (PRA) Recombinant_Virus->Phenotype_Recombinant Phenotype_Recombinant->Confirm_Resistance Genotype_Phenotype cluster_genotype_details cluster_phenotype_details cluster_outcome_details Genotype Genotype (UL54 Sequence) Phenotype Phenotype (Drug Susceptibility) Genotype->Phenotype predicts Clinical_Outcome Clinical Outcome (Treatment Response) Phenotype->Clinical_Outcome influences Wild_Type Wild-Type UL54 Sensitive Sensitive (Low EC50) Wild_Type->Sensitive Resistance_Mutation Known Resistance Mutation (e.g., V715M) Resistant Resistant (High EC50) Resistance_Mutation->Resistant Novel_Mutation Novel Mutation (VUS) Unknown_Phenotype Unknown Novel_Mutation->Unknown_Phenotype Favorable Favorable Response Sensitive->Favorable Treatment_Failure Potential Treatment Failure Resistant->Treatment_Failure Uncertain Uncertain Response Unknown_Phenotype->Uncertain

References

The Efficacy and Mechanism of Foscarnet Against Acyclovir-Resistant Herpes Simplex Virus Isolates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Herpes Simplex Virus (HSV) infections are a significant cause of morbidity, particularly in immunocompromised individuals. Acyclovir, a nucleoside analog, has long been the cornerstone of anti-HSV therapy. Its efficacy relies on its phosphorylation by the viral thymidine kinase (TK) and subsequent incorporation into the viral DNA, leading to chain termination.[1] However, the emergence of acyclovir-resistant HSV strains, primarily due to mutations in the viral TK gene, has necessitated the use of alternative therapeutic agents.[2][3] this compound, a pyrophosphate analog, has proven to be a crucial alternative for managing infections caused by these resistant isolates.[2][4] This technical guide provides an in-depth analysis of this compound's effect on acyclovir-resistant HSV, detailing its mechanism of action, relevant experimental protocols, and a summary of its clinical efficacy.

The primary mechanism of acyclovir resistance involves the selection of viral mutants with deficient or altered thymidine kinase.[2][3] This enzyme is essential for the initial phosphorylation of acyclovir to its active triphosphate form.[2] Without this initial step, acyclovir cannot effectively inhibit the viral DNA polymerase. This compound circumvents this resistance mechanism as it does not require activation by viral kinases.[5][6]

Mechanism of Action of this compound

This compound exerts its antiviral effect through a distinct mechanism that does not depend on viral thymidine kinase. It functions as a noncompetitive inhibitor of the viral DNA polymerase.[4]

  • Pyrophosphate Analog: this compound's structure mimics that of the pyrophosphate molecule.[5][6]

  • Direct Inhibition of DNA Polymerase: It directly binds to the pyrophosphate-binding site on the viral DNA polymerase.[5][6][7] This binding event reversibly blocks the enzyme's activity, preventing the cleavage of pyrophosphate from deoxynucleoside triphosphates.[6]

  • Halting Viral Replication: By inhibiting the DNA polymerase, this compound effectively halts the elongation of the viral DNA chain, thereby suppressing viral replication.[5]

This direct inhibition of a key viral enzyme, independent of the TK pathway, is the fundamental reason for this compound's efficacy against acyclovir-resistant HSV isolates that harbor mutations in the TK gene.[2][5]

Foscarnet_Mechanism cluster_virus HSV Replication Viral_DNA Viral DNA DNA_Polymerase HSV DNA Polymerase Viral_DNA->DNA_Polymerase Template dNTPs Deoxynucleoside Triphosphates (dNTPs) dNTPs->DNA_Polymerase Substrate Elongating_DNA Elongating Viral DNA DNA_Polymerase->Elongating_DNA Adds dNTPs Pyrophosphate Pyrophosphate (PPi) DNA_Polymerase->Pyrophosphate Releases This compound This compound This compound->DNA_Polymerase Binds to PPi site & Inhibits

This compound's direct inhibition of HSV DNA polymerase.

Experimental Protocols

The in vitro susceptibility of HSV isolates to antiviral agents is primarily determined using phenotypic assays, with the Plaque Reduction Assay (PRA) being the gold standard.[8][9] Genotypic analysis is also employed to identify specific resistance-conferring mutations.

Plaque Reduction Assay (PRA)

The PRA measures the concentration of an antiviral drug required to reduce the number of viral plaques in a cell culture by 50% (IC50).[10][11]

Methodology:

  • Cell Culture Preparation: A monolayer of permissive cells, such as Vero cells, is grown in 24-well plates.[11][12]

  • Viral Inoculation: The cell monolayers are infected with a standardized amount of the HSV isolate (e.g., 40 plaque-forming units) and incubated for a period to allow viral attachment and entry.[9][11]

  • Antiviral Application: After incubation, the viral inoculum is removed, and the cells are overlaid with a medium containing serial dilutions of this compound. A no-drug control is included.[12]

  • Incubation: The plates are incubated for 2 to 3 days to allow for the formation of viral plaques, which are localized areas of cell death (cytopathic effect).[9]

  • Fixation and Staining: The cells are then fixed with a solution like methanol and stained with crystal violet, which stains the living cells, making the unstained plaques visible.[11]

  • Plaque Counting and IC50 Calculation: The plaques in each well are counted, and the drug concentration that reduces the number of plaques by 50% compared to the control is determined as the IC50 value.[9]

Plaque_Reduction_Assay_Workflow cluster_workflow Plaque Reduction Assay (PRA) Workflow start Start prepare_cells Prepare Vero Cell Monolayers start->prepare_cells infect_cells Infect Cells with HSV Isolate prepare_cells->infect_cells add_antiviral Add Serial Dilutions of this compound infect_cells->add_antiviral incubate Incubate for 2-3 Days add_antiviral->incubate fix_stain Fix and Stain Cells incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ic50 Calculate IC50 Value count_plaques->calculate_ic50 end End calculate_ic50->end

Workflow for the Plaque Reduction Assay.
Genotypic Analysis

Genotypic methods involve sequencing the viral genes associated with drug resistance. For acyclovir resistance, the thymidine kinase (TK) gene is the primary target.[13][14] For this compound resistance, the DNA polymerase (pol) gene is analyzed.[13][15] This analysis can identify specific mutations, such as frameshifts or amino acid substitutions, that confer resistance.[13][15][16]

Quantitative Data on this compound Efficacy

The effectiveness of this compound against acyclovir-resistant HSV has been demonstrated in both in vitro susceptibility studies and clinical trials.

In Vitro Susceptibility Data

The following table summarizes the in vitro susceptibility of acyclovir-resistant HSV isolates to this compound, as determined by plaque reduction assays.

Study PopulationNumber of IsolatesHSV TypeAcyclovir SusceptibilityThis compound IC50 Range (µg/mL)Reference
Immunocompromised Patients30HSV-1 (22), HSV-2 (13)ResistantAll susceptible[1][16]
HIV-infected Patients243Not specifiedResistant< 100 µg/mL (Susceptible)[17]
Various Clinical Isolates20HSV-1 (16), HSV-2 (4)Resistant3 isolates also resistant[13]

Note: Susceptibility breakpoints can vary between laboratories. A common breakpoint for this compound susceptibility is an IC50 of < 100 µg/mL.[17]

Clinical Efficacy Data

Clinical trials have confirmed the utility of this compound in treating acyclovir-resistant mucocutaneous HSV infections, particularly in patients with AIDS.

Study DesignNumber of PatientsPatient PopulationThis compound DosageKey OutcomesReference
Randomized Controlled Trial14AIDS40 mg/kg q8h100% of this compound group healed vs. 0% in vidarabine group.[18]
Uncontrolled Trial4AIDS60 mg/kg q8hAll patients showed marked clearing of lesions and viral eradication.[19]
Retrospective Study29 (31 episodes)ImmunocompromisedMedian 16 days48% of episodes healed; adverse events were common.[20][21]
Case Series26AIDSNot specified73% achieved complete reepithelialization of lesions.[22]

Clinical Considerations and Adverse Effects

This compound is administered intravenously, typically at a dose of 40-60 mg/kg every 8 to 12 hours, until clinical resolution of lesions.[2][4][23] While effective, its use is associated with significant toxicities that require careful monitoring. The most prominent adverse effects are:

  • Nephrotoxicity: this compound can cause renal impairment, which necessitates dose adjustments based on creatinine clearance and adequate hydration.[4][20]

  • Electrolyte Disturbances: Profound electrolyte abnormalities, including hypocalcemia, hypomagnesemia, and hypokalemia, are common.[20][21]

This compound Resistance

Although less common than acyclovir resistance, HSV can develop resistance to this compound. This typically occurs in patients with prolonged exposure to the drug.[24] this compound resistance is associated with specific mutations in the viral DNA polymerase gene, which alter the drug's binding site.[13] Interestingly, some this compound-resistant isolates have been found to be susceptible to acyclovir in vitro.[24]

Logical_Relationship cluster_acv Acyclovir Action & Resistance cluster_this compound This compound Action Acyclovir Acyclovir TK_Enzyme Viral Thymidine Kinase (TK) Acyclovir->TK_Enzyme Phosphorylation ACV_P Acyclovir Monophosphate TK_Enzyme->ACV_P Resistance Acyclovir Resistance TK_Enzyme:s->Resistance:n Leads to Cellular_Kinases Cellular Kinases ACV_P->Cellular_Kinases ACV_PPP Acyclovir Triphosphate (Active Form) Cellular_Kinases->ACV_PPP DNA_Pol_ACV HSV DNA Polymerase ACV_PPP->DNA_Pol_ACV Inhibits Inhibition_ACV Inhibition of DNA Synthesis DNA_Pol_ACV->Inhibition_ACV TK_Mutation TK Gene Mutation TK_Mutation->TK_Enzyme Alters/Inactivates This compound This compound Resistance->this compound Circumvented by DNA_Pol_FOS HSV DNA Polymerase This compound->DNA_Pol_FOS Directly Inhibits Inhibition_FOS Inhibition of DNA Synthesis DNA_Pol_FOS->Inhibition_FOS

This compound circumvents acyclovir resistance.

Conclusion

This compound is an essential therapeutic agent for the management of acyclovir-resistant HSV infections. Its mechanism of action, which involves the direct inhibition of viral DNA polymerase without the need for activation by viral thymidine kinase, allows it to effectively target the most common strains of acyclovir-resistant HSV. While clinical data robustly support its efficacy, particularly in immunocompromised patients, its use is tempered by a significant toxicity profile that requires diligent patient monitoring. The potential for the development of this compound resistance, though infrequent, underscores the importance of ongoing surveillance and in vitro susceptibility testing to guide appropriate antiviral therapy.

References

The Pharmacodynamics of Foscarnet in Cell Culture Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foscarnet, an organic analogue of inorganic pyrophosphate, is a broad-spectrum antiviral agent effective against herpesviruses and human immunodeficiency virus (HIV).[1][2] Its unique mechanism of action, which does not require intracellular activation by viral or cellular kinases, makes it a valuable therapeutic option for treating infections caused by acyclovir- or ganciclovir-resistant viral strains.[3][4] This technical guide provides an in-depth overview of the pharmacodynamics of this compound in cell culture models, focusing on its mechanism of action, quantitative antiviral activity, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its antiviral effect by directly inhibiting viral DNA polymerase.[3] It functions as a non-competitive inhibitor by reversibly binding to the pyrophosphate-binding site on the viral enzyme.[3][5] This binding event prevents the cleavage of pyrophosphate from deoxynucleoside triphosphates, thereby halting the elongation of the viral DNA chain and preventing viral replication.[3] A key feature of this compound's mechanism is its selectivity for viral DNA polymerases over host cell DNA polymerases, which contributes to its therapeutic window.[1][6]

Foscarnet_Mechanism_of_Action cluster_virus Viral Replication cluster_inhibition Inhibition by this compound dNTPs dNTPs Viral_DNA_Polymerase Viral DNA Polymerase dNTPs->Viral_DNA_Polymerase Substrate DNA_Template Viral DNA Template DNA_Template->Viral_DNA_Polymerase Binds to Growing_DNA_Chain Growing Viral DNA Chain Viral_DNA_Polymerase->Growing_DNA_Chain Adds dNMP Pyrophosphate Pyrophosphate (PPi) Viral_DNA_Polymerase->Pyrophosphate Releases Blocked_Polymerase Inactive Polymerase-Foscarnet Complex Viral_DNA_Polymerase->Blocked_Polymerase No_Elongation DNA Chain Elongation Blocked This compound This compound This compound->Viral_DNA_Polymerase Binds to PPi site Blocked_Polymerase->No_Elongation

Caption: Mechanism of this compound's inhibition of viral DNA polymerase.

Quantitative Antiviral Activity in Cell Culture

The antiviral efficacy of this compound is quantified by determining its 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) in various cell culture models. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the drug's therapeutic window.

VirusCell LineAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Human Cytomegalovirus (HCMV)HELFPlaque Reduction Assay41.53>1000>24[5]
Feline Herpesvirus 1 (FHV-1)CRFKNot Specified232.9Not ReportedNot Reported[7]
Herpes Simplex Virus (HSV)VeroPlaque Reduction Assay<100 µg/ml (approx. 333 µM)Not ReportedNot Reported[8]

Experimental Protocols

Standardized in vitro assays are crucial for evaluating the antiviral activity of this compound. The following are detailed protocols for commonly used methods.

Plaque Reduction Assay (PRA)

This assay measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death in a monolayer.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus stock of known titer (Plaque Forming Units/mL).

  • This compound stock solution.

  • Cell culture medium (e.g., DMEM) with and without serum.

  • Semi-solid overlay medium (e.g., containing methylcellulose or agarose).

  • Fixative solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet).

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of this compound in a serum-free medium.

  • Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a predetermined amount of virus (e.g., 100 PFU/well) in the presence of the various concentrations of this compound. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.

  • Overlay: Gently aspirate the inoculum and overlay the cell monolayers with the semi-solid medium containing the corresponding concentrations of this compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Fixation and Staining: Aspirate the overlay and fix the cells with the fixative solution. After fixation, stain the cell monolayer with the staining solution.

  • Plaque Counting: Wash the wells to remove excess stain and allow the plates to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the IC50 value from the dose-response curve.

Plaque_Reduction_Assay_Workflow A Seed host cells in multi-well plates C Infect cell monolayer with virus and this compound A->C B Prepare serial dilutions of this compound B->C D Incubate for viral adsorption C->D E Add semi-solid overlay with this compound D->E F Incubate for plaque formation E->F G Fix and stain cell monolayer F->G H Count plaques and calculate IC50 G->H

Caption: Workflow for a Plaque Reduction Assay.
Cytopathic Effect (CPE) Inhibition Assay

This assay is suitable for viruses that cause visible damage to host cells (cytopathic effect) and measures the ability of a compound to protect cells from this damage.

Materials:

  • Host cells susceptible to viral CPE.

  • Virus stock.

  • This compound stock solution.

  • 96-well microtiter plates.

  • Cell culture medium.

  • Cell viability reagent (e.g., Neutral Red, MTT).

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI). Include virus and cell controls.

  • Incubation: Incubate the plates until CPE is evident in the virus control wells.

  • Viability Assessment: Add a cell viability reagent to the wells and incubate as required.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of CPE inhibition for each this compound concentration and determine the IC50. A parallel assay without virus is performed to determine the CC50.

CPE_Inhibition_Assay_Workflow A Seed host cells in 96-well plates B Add serial dilutions of this compound A->B C Infect cells with virus B->C D Incubate until CPE develops in control C->D E Assess cell viability with reagent D->E F Measure signal and calculate IC50/CC50 E->F

Caption: Workflow for a CPE Inhibition Assay.
Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of an antiviral compound.

Materials:

  • Host cells.

  • Virus stock.

  • This compound stock solution.

  • 24- or 48-well plates.

  • Cell culture medium.

Procedure:

  • Infection and Treatment: Infect host cells with the virus in the presence of serial dilutions of this compound.

  • Incubation: Incubate the cultures for a full viral replication cycle.

  • Harvesting: Harvest the cell lysates or supernatants.

  • Titration: Determine the virus titer in the harvested samples by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.

  • Data Analysis: Calculate the reduction in virus yield for each this compound concentration compared to the virus control and determine the IC50.

Effect on Host Cell Signaling Pathways

Current literature predominantly supports the high selectivity of this compound for viral DNA polymerases, with minimal effects on host cellular enzymes at therapeutic concentrations.[1][2] Extensive searches for direct or significant off-target effects of this compound on host cell signaling pathways in cell culture models have not yielded substantial evidence of such interactions. The primary mechanism of action remains the direct inhibition of viral replication machinery. Therefore, a signaling pathway diagram related to this compound's interaction with host cells is not included, as the existing data does not support a significant, direct impact on specific cellular signaling cascades. Researchers investigating potential subtle or indirect effects are encouraged to employ high-throughput screening methods such as transcriptomics or proteomics.

Conclusion

This compound remains a critical antiviral agent, particularly in the context of drug-resistant herpesvirus infections. Its well-defined mechanism of action, centered on the direct inhibition of viral DNA polymerase, provides a clear rationale for its use. The quantitative assessment of its activity through standardized in vitro assays, such as plaque reduction and CPE inhibition assays, is essential for continued research and development in the field of antiviral therapeutics. While this compound's direct impact on host cell signaling appears to be minimal, further investigation into potential indirect effects could provide a more comprehensive understanding of its overall pharmacodynamic profile.

References

The Discovery and Development of Foscarnet: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foscarnet, a pyrophosphate analog, represents a significant milestone in antiviral therapy. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound as a potent antiviral agent. It details the quantitative data on its efficacy, pharmacokinetic profile, and pivotal clinical trial outcomes. Furthermore, this guide outlines the key experimental protocols that were instrumental in its development and provides visual representations of its mechanism of action and relevant experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The Emergence of a Novel Antiviral

This compound (trisodium phosphonoformate) was approved for medical use in 1991 and is marketed under the brand name Foscavir.[1][2] It is an antiviral medication primarily used for the treatment of viral infections caused by the Herpesviridae family, including cytomegalomegalovirus (CMV) and herpes simplex virus (HSV) types 1 and 2.[1] Its development was a crucial step forward in managing infections in immunocompromised patients, particularly those with Acquired Immunodeficiency Syndrome (AIDS), who are susceptible to sight-threatening CMV retinitis.[3]

Mechanism of Action: A Direct Approach to Viral Inhibition

This compound employs a distinct mechanism of action that sets it apart from many other antiviral agents.[4] It functions as a structural mimic of the pyrophosphate anion, a key substrate in nucleic acid synthesis.[2][4]

Inhibition of Viral DNA Polymerase

The primary target of this compound is the viral DNA polymerase, an enzyme essential for the replication of the viral genome.[3] this compound selectively binds to the pyrophosphate-binding site on the viral DNA polymerase.[2][4] This binding event is non-competitive and prevents the cleavage of pyrophosphate from deoxynucleoside triphosphates (dNTPs).[4] Consequently, the elongation of the viral DNA chain is halted, effectively inhibiting viral replication.[4] A key advantage of this direct inhibition is that this compound does not require intracellular phosphorylation or activation by viral kinases, rendering it effective against viral strains that have developed resistance to nucleoside analogs like acyclovir and ganciclovir through mutations in these activating enzymes.[2][4]

G cluster_virus Viral DNA Replication cluster_this compound This compound Inhibition Viral_DNA_Template Viral DNA Template Viral_DNA_Polymerase Viral DNA Polymerase Viral_DNA_Template->Viral_DNA_Polymerase Binds to dNTPs Deoxynucleoside Triphosphates (dNTPs) dNTPs->Viral_DNA_Polymerase Binds to Growing_DNA_Chain Growing Viral DNA Chain Viral_DNA_Polymerase->Growing_DNA_Chain Adds dNTPs Pyrophosphate Pyrophosphate (PPi) Viral_DNA_Polymerase->Pyrophosphate Releases Inhibition Inhibition of Pyrophosphate Release Viral_DNA_Polymerase->Inhibition This compound This compound This compound->Viral_DNA_Polymerase Binds to PPi site

Caption: this compound's Mechanism of Action on Viral DNA Polymerase.

In Vitro Antiviral Activity

The efficacy of this compound against various herpesviruses and Human Immunodeficiency Virus (HIV) has been quantified through in vitro studies, primarily using plaque reduction assays to determine the 50% inhibitory concentration (IC50).

VirusStrainCell LineIC50 (µM)Reference
Herpes Simplex Virus-1 (HSV-1) Various-0.5 - 100[5]
Cytomegalovirus (CMV) AD169Human Lung Fibroblasts40[6]
Feline Herpesvirus-1 (FHV-1) -CRFK cells232.9[7]
Human Immunodeficiency Virus (HIV) ---[8][9]

Experimental Protocols

Plaque Reduction Assay for IC50 Determination

The plaque reduction assay is a standard method for evaluating the in vitro efficacy of antiviral compounds.[10]

Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).

Materials:

  • Confluent monolayer of susceptible host cells (e.g., human foreskin fibroblasts for CMV)

  • Virus stock of known titer

  • This compound stock solution

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium)

  • Fetal bovine serum (FBS)

  • Agarose or other overlay medium

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates (e.g., 24-well)

Procedure:

  • Cell Seeding: Seed the wells of a 24-well plate with host cells to achieve a confluent monolayer on the day of infection.

  • Drug Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Aspirate the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (multiplicity of infection, MOI, typically 0.01-0.1 PFU/cell).

  • Drug Treatment: After a viral adsorption period (e.g., 1-2 hours), remove the virus inoculum and add the different concentrations of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Overlay: Add an overlay medium (e.g., agarose in culture medium) to each well to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient for plaque formation (typically 7-14 days for CMV).

  • Staining: Fix the cells with a fixative (e.g., 10% formalin) and then stain with crystal violet. The viable cells will be stained, while the areas of viral-induced cell death (plaques) will remain clear.

  • Plaque Counting: Count the number of plaques in each well.

  • IC50 Calculation: Calculate the percentage of plaque inhibition for each this compound concentration compared to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Host Cells in Multi-well Plates C Infect Cell Monolayers with Virus A->C B Prepare Serial Dilutions of this compound D Add this compound Dilutions to Infected Cells B->D C->D E Apply Overlay Medium D->E F Incubate for Plaque Formation E->F G Fix and Stain Cells F->G H Count Plaques G->H I Calculate IC50 Value H->I

Caption: Experimental Workflow for the Plaque Reduction Assay.

Pharmacokinetic Profile

This compound is administered intravenously due to its poor oral bioavailability.[11] Its pharmacokinetic properties have been characterized in several studies.

ParameterValueReference
Bioavailability (Oral) 12 - 22%[11]
Protein Binding 14 - 17%[2]
Volume of Distribution (Vd) 0.3 - 0.7 L/kg-
Elimination Half-life (t½) 3.3 - 6.8 hours[2]
Primary Route of Excretion Renal (unchanged)[9]

Clinical Development and Efficacy

The clinical development of this compound has primarily focused on its efficacy in treating CMV retinitis in patients with AIDS. The this compound-Ganciclovir CMV Retinitis Trial was a pivotal study in establishing its therapeutic role.

The this compound-Ganciclovir CMV Retinitis Trial

Objective: To compare the efficacy and safety of this compound with ganciclovir for the initial treatment of CMV retinitis in patients with AIDS.[6][12]

Study Design: A multicenter, randomized, open-label, controlled clinical trial.[12][13]

Patient Population: 279 patients with AIDS and either persistently active or relapsed CMV retinitis.[13]

Treatment Regimens:

  • Induction Phase (2 weeks):

    • This compound: 60 mg/kg intravenously every 8 hours.[6]

    • Ganciclovir: 5 mg/kg intravenously every 12 hours.[6]

  • Maintenance Phase:

    • This compound: 90-120 mg/kg intravenously once daily.[13]

    • Ganciclovir: 5-10 mg/kg intravenously once daily.[13]

Key Outcomes:

OutcomeThis compound GroupGanciclovir GroupCombination Therapy Groupp-valueReference
Median Time to Retinitis Progression (months) 1.32.04.3<0.001[13]
Median Survival (months) 8.49.08.60.89[13]
Rate of Retinal Area Involvement (% per month) 2.471.401.190.04[13]

Synthesis of this compound

This compound, or phosphonoformic acid, can be synthesized through various chemical routes. One common method involves the Michaelis-Arbuzov reaction to prepare triesters of phosphonoformic acid, which are then hydrolyzed to the di- and monoesters, and finally to this compound itself.[14] Another approach involves the coupling of phosphonoformic acid with various nucleosides using condensing agents like dicyclohexylcarbodiimide (DCCI).[15]

Conclusion

The discovery and development of this compound marked a significant advancement in the management of severe herpesvirus infections, particularly in the context of the AIDS epidemic. Its unique mechanism of action, directly targeting the viral DNA polymerase without the need for intracellular activation, provides a critical therapeutic option for patients with drug-resistant viral strains. The extensive preclinical and clinical research, including pivotal trials like the this compound-Ganciclovir CMV Retinitis Trial, has firmly established its efficacy and safety profile. This technical guide has provided a detailed overview of the key data, experimental protocols, and underlying scientific principles of this compound, offering a valuable resource for researchers and clinicians in the field of antiviral drug development.

References

Methodological & Application

Foscarnet in Dual-Drug Antiviral Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Foscarnet in dual-drug antiviral susceptibility testing. This document outlines the scientific basis for combination studies, detailed experimental protocols, data analysis, and visualization of key concepts.

Introduction

This compound is a pyrophosphate analog antiviral agent that directly inhibits the DNA polymerase of herpesviruses, including cytomegalovirus (CMV) and herpes simplex virus (HSV), as well as the reverse transcriptase of human immunodeficiency virus (HIV).[1][2] Its mechanism of action, which does not require intracellular phosphorylation for activation, makes it a valuable tool in combating viral resistance.[1] Dual-drug antiviral susceptibility testing is crucial for identifying synergistic, additive, or antagonistic interactions between antiviral agents. Synergistic combinations can enhance antiviral efficacy, reduce required dosages, minimize toxicity, and overcome drug resistance.[3][4] This document focuses on the application of this compound in combination with other antiviral agents, such as ganciclovir, in in vitro susceptibility assays.

Mechanism of Action

This compound selectively targets the pyrophosphate-binding site on viral DNA polymerase.[2][5] This binding reversibly blocks the cleavage of pyrophosphate from deoxynucleoside triphosphates, thereby halting the elongation of the viral DNA chain.[1] Unlike nucleoside analogs like ganciclovir, this compound does not require activation by viral or cellular kinases.[1] This direct-acting mechanism is effective against viral strains that have developed resistance to other antivirals through mutations in viral kinase genes.[1]

When used in combination with other antiviral agents that have different mechanisms of action, this compound can contribute to a more potent antiviral effect. For instance, while this compound directly inhibits DNA polymerase, ganciclovir, a nucleoside analog, requires phosphorylation by the viral kinase UL97 (in the case of CMV) to become an active triphosphate that competes with natural nucleotides for incorporation into the viral DNA, ultimately terminating chain elongation. The distinct targets of these two drugs provide a strong rationale for their combined use in susceptibility testing and therapeutic applications.

Quantitative Data from Dual-Drug Susceptibility Testing

The interaction between two antiviral drugs is quantified using the Fractional Inhibitory Concentration (FIC) index, which is calculated from data obtained in a checkerboard assay.[4][6] The FIC index is the sum of the FICs of each drug, where the FIC is the minimum inhibitory concentration (MIC) of the drug in combination divided by the MIC of the drug alone.[6]

FIC Index Interpretation: [4][6]

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

The following table presents representative data from a checkerboard synergy study of this compound and Ganciclovir against a hypothetical viral strain.

This compound Alone MIC (µM)Ganciclovir Alone MIC (µM)This compound in Combination MIC (µM)Ganciclovir in Combination MIC (µM)FIC of this compoundFIC of GanciclovirFIC IndexInteraction
10010502.50.50.250.75Additive
10010251.250.250.1250.375Synergy
1001010051.00.51.5Indifference
100101507.51.50.752.25Indifference

Studies have demonstrated the synergistic or additive effects of this compound in combination with other antivirals. For example, one study reported that in tissue culture, the efficacy against murine CMV and HSV-2 was significantly increased when ganciclovir and this compound were combined.[7] Specifically, the efficacy of ganciclovir was increased 27-fold and this compound 3-fold.[7] Against human CMV, the efficacy of both drugs was increased 3-fold.[7]

Experimental Protocols

Checkerboard Assay for Dual-Drug Antiviral Susceptibility

The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.[8]

Materials:

  • This compound sodium salt

  • Second antiviral agent (e.g., Ganciclovir)

  • Appropriate cell line for viral culture (e.g., human foreskin fibroblasts for CMV)

  • Viral stock with a known titer

  • 96-well microtiter plates

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium with supplements)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Incubator (37°C, 5% CO₂)

  • Inverted microscope

  • MTT or other viability assay reagents (optional, for quantitative endpoint)

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend the host cells in culture medium.

    • Seed the 96-well plates with the appropriate cell density to achieve a confluent monolayer within 24 hours.

    • Incubate the plates at 37°C with 5% CO₂.

  • Drug Preparation:

    • Prepare stock solutions of this compound and the second antiviral agent in a suitable solvent (e.g., sterile water or culture medium).

    • Prepare serial twofold dilutions of this compound horizontally across the 96-well plate in the appropriate culture medium.

    • Prepare serial twofold dilutions of the second antiviral agent vertically down the 96-well plate.

    • The final plate will contain a matrix of drug concentrations, with wells containing single drugs and combinations of drugs. Include virus control (no drug) and cell control (no virus, no drug) wells.

  • Virus Inoculation:

    • Dilute the viral stock to a concentration that will produce a desired level of cytopathic effect (CPE) within a specified time frame (e.g., 5-7 days).

    • Aspirate the medium from the cell monolayers and inoculate each well (except the cell control wells) with the diluted virus.

    • Incubate for 1-2 hours to allow for viral adsorption.

  • Drug Addition:

    • After the incubation period, remove the viral inoculum and add the prepared drug dilutions to the corresponding wells.

    • Incubate the plates at 37°C with 5% CO₂ for the duration of the assay.

  • Endpoint Determination:

    • Observe the plates daily for the development of CPE using an inverted microscope.

    • The endpoint is typically the day when the virus control wells show the desired level of CPE (e.g., 75-100%).

    • The MIC is defined as the lowest concentration of the drug that inhibits the development of CPE.

    • Alternatively, a quantitative endpoint can be determined using a viability assay such as the MTT assay.

Plaque Reduction Assay

For a more quantitative measure of antiviral activity, a plaque reduction assay can be performed.[9]

Protocol:

  • Follow steps 1 and 2 from the checkerboard assay protocol to prepare cell monolayers and drug dilutions in 24- or 48-well plates.

  • Inoculate the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • After viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing carboxymethylcellulose or agarose) containing the appropriate drug concentrations.

  • Incubate the plates until plaques are visible.

  • Fix and stain the cells (e.g., with crystal violet).

  • Count the number of plaques in each well.

  • The drug concentration that reduces the number of plaques by 50% (EC₅₀) is determined. For synergy analysis, the concentrations of each drug in combination that produce a 50% reduction in plaque number are used to calculate the FIC index.

Visualizations

This compound Mechanism of Action

Foscarnet_Mechanism cluster_virus Viral Replication dNTPs dATP, dGTP, dCTP, dTTP DNA_Polymerase Viral DNA Polymerase dNTPs->DNA_Polymerase DNA_Template Viral DNA Template DNA_Template->DNA_Polymerase Growing_DNA Growing Viral DNA Strand DNA_Polymerase->Growing_DNA Elongation PPi Pyrophosphate (PPi) DNA_Polymerase->PPi Cleavage This compound This compound This compound->DNA_Polymerase Inhibits

Caption: this compound directly inhibits viral DNA polymerase by binding to the pyrophosphate site.

Checkerboard Assay Workflow

Checkerboard_Workflow start Start prep_cells Prepare Cell Monolayer in 96-well Plate start->prep_cells add_drugs Create Drug Combination Matrix in Plate prep_cells->add_drugs prep_drugA Prepare Serial Dilutions of this compound (Drug A) prep_drugA->add_drugs prep_drugB Prepare Serial Dilutions of Second Antiviral (Drug B) prep_drugB->add_drugs inoculate Inoculate Plate with Virus add_drugs->inoculate incubate Incubate Plate inoculate->incubate read_cpe Read Cytopathic Effect (CPE) or Viability incubate->read_cpe calculate_fic Calculate FIC Index read_cpe->calculate_fic determine_interaction Determine Interaction (Synergy, Additive, Antagonism) calculate_fic->determine_interaction end End determine_interaction->end

Caption: Workflow for dual-drug antiviral susceptibility testing using the checkerboard assay.

Logical Relationship of Dual Antiviral Inhibition

Dual_Inhibition cluster_pathway Viral DNA Synthesis Pathway Viral_Kinase Viral Kinase (e.g., UL97 for CMV) Ganciclovir_TP Ganciclovir Triphosphate (Active Drug) Viral_Kinase->Ganciclovir_TP Ganciclovir Ganciclovir (Prodrug) Ganciclovir->Viral_Kinase Phosphorylation DNA_Polymerase Viral DNA Polymerase Ganciclovir_TP->DNA_Polymerase Inhibits (Chain Termination) DNA_Elongation Viral DNA Elongation DNA_Polymerase->DNA_Elongation This compound This compound This compound->DNA_Polymerase Inhibits (Direct Binding)

Caption: this compound and Ganciclovir inhibit viral DNA synthesis at different points.

References

Protocol for Assessing Foscarnet and Ganciclovir Synergy In Vitro against Human Cytomegalovirus (HCMV)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Human Cytomegalovirus (HCMV), a member of the Herpesviridae family, is a ubiquitous pathogen that can cause severe disease in immunocompromised individuals, such as transplant recipients and patients with HIV/AIDS. The standard antiviral agents for treating HCMV infections include Ganciclovir and Foscarnet. Both drugs target the viral DNA polymerase, an essential enzyme for viral replication. Ganciclovir, a nucleoside analog, requires initial phosphorylation by the viral kinase UL97, followed by further phosphorylation by cellular kinases to its active triphosphate form, which then inhibits the viral DNA polymerase. This compound, a pyrophosphate analog, directly inhibits the pyrophosphate binding site of the viral DNA polymerase without requiring prior activation. Due to the potential for the development of drug resistance and the dose-limiting toxicities of each agent, combination therapy is an attractive strategy. This protocol provides a detailed methodology for assessing the in vitro synergistic activity of this compound and Ganciclovir against HCMV using the Plaque Reduction Neutralization Test (PRNT) and the checkerboard assay method for data analysis.

Data Presentation

The synergistic interaction between this compound and Ganciclovir against various strains of HCMV has been quantified in vitro. The following table summarizes the 50% inhibitory concentrations (IC50) of each drug alone and in combination, as well as the calculated Fractional Inhibitory Concentration (FIC) index. An FIC index of <1.0 indicates synergy, an index equal to 1.0 indicates an additive effect, and an index >1.0 suggests antagonism.

Table 1: In Vitro Inhibition of HCMV Replication by Ganciclovir and this compound Alone and in Combination[1]

CMV StrainGanciclovir (DHPG) IC50 (µM)This compound (PFA) IC50 (µM)Ganciclovir in Combination IC50 (µM)This compound in Combination IC50 (µM)Fractional Inhibitory Concentration (FIC) Index
19.9143.24.1600.63
26.475.42.5300.79
33.255.01.6300.85
AD-16911.8102.62.9600.69
Mean 9.0 133.0 - - 0.72

DHPG: 9-(1,3-dihydroxy-2-propoxymethyl)guanine (Ganciclovir) PFA: Phosphonoformic acid (this compound) Data adapted from Manischewitz et al., 1990, Antimicrobial Agents and Chemotherapy.[1]

Experimental Protocols

Plaque Reduction Neutralization Test (PRNT) for HCMV

This protocol is adapted from established methods for determining the susceptibility of HCMV to antiviral agents.

a. Materials

  • Cells: Human foreskin fibroblast (HFF) cells (e.g., MRHF cells).

  • Virus: Laboratory-adapted strains (e.g., AD-169) or clinical isolates of HCMV.

  • Media:

    • Growth Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

    • Maintenance Medium: MEM supplemented with 2% FBS.

  • Antiviral Agents: this compound and Ganciclovir stock solutions of known concentrations.

  • Overlay Medium: 1.2% methylcellulose in maintenance medium.

  • Staining Solution: 0.1% crystal violet in 20% ethanol.

  • Plates: 24-well tissue culture plates.

b. Procedure

  • Cell Seeding: Seed HFF cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Drug Dilutions: Prepare serial dilutions of this compound and Ganciclovir in maintenance medium. For the checkerboard analysis, prepare combinations of both drugs at various concentrations.

  • Virus Inoculation:

    • Aspirate the growth medium from the confluent HFF cell monolayers.

    • Infect the cells with a standardized amount of HCMV (typically 50-100 plaque-forming units [PFU] per well).

    • Allow the virus to adsorb for 90 minutes at 37°C.

  • Treatment:

    • After the adsorption period, aspirate the viral inoculum.

    • Add 1 mL of the appropriate drug dilution (or combination) in overlay medium to each well. Include virus control wells (no drug) and cell control wells (no virus, no drug).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7 to 10 days, or until plaques are clearly visible in the virus control wells.

  • Plaque Visualization and Counting:

    • Aspirate the overlay medium.

    • Fix the cell monolayers with 10% formalin for at least 30 minutes.

    • Remove the formalin and stain the cells with 0.1% crystal violet solution for 10-15 minutes.

    • Gently wash the wells with water and allow them to air dry.

    • Count the number of plaques in each well using a light microscope.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.

    • Determine the IC50 for each drug individually and for each combination using regression analysis.

Checkerboard Assay and Synergy Analysis

The checkerboard assay is a systematic way to evaluate the interaction of two drugs over a range of concentrations.

a. Procedure

  • Plate Setup: In a 96-well plate, serially dilute Drug A (e.g., Ganciclovir) horizontally and Drug B (e.g., this compound) vertically. The plate will contain wells with each drug alone at various concentrations, as well as all possible combinations of the tested concentrations.

  • Infection and Treatment: Perform the PRNT as described above, adding the drug combinations from the checkerboard plate to the infected cell monolayers.

  • Data Collection: After incubation and staining, determine the IC50 for each drug alone and for the fixed-ratio combinations.

b. Synergy Calculation (Fractional Inhibitory Concentration - FIC Index) The FIC index is calculated to quantify the synergy between the two drugs.

  • FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)

  • FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)

  • FIC Index = FIC of Drug A + FIC of Drug B

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Plaque Reduction Assay cluster_analysis Data Analysis prep_cells Prepare HFF Cell Monolayers in 24-well Plates infect Infect HFF Cells with HCMV prep_cells->infect prep_virus Prepare HCMV Inoculum (50-100 PFU/well) prep_virus->infect prep_drugs Prepare Serial Dilutions of this compound & Ganciclovir (and Combinations) treat Add Drug Dilutions in Overlay Medium prep_drugs->treat adsorb Adsorption (90 min at 37°C) infect->adsorb adsorb->treat incubate Incubate (7-10 days at 37°C) treat->incubate stain Fix and Stain Plaques incubate->stain count Count Plaques stain->count calculate Calculate IC50 and FIC Index count->calculate mechanism_of_action cluster_virus HCMV Replication Cycle cluster_drugs Drug Action viral_dna Viral DNA dna_poly Viral DNA Polymerase (pUL54) viral_dna->dna_poly Template new_dna New Viral DNA dna_poly->new_dna Synthesis dntps dNTPs dntps->dna_poly ganciclovir Ganciclovir gcv_p Ganciclovir-MP ganciclovir->gcv_p Phosphorylation gcv_ppp Ganciclovir-TP (Active) gcv_p->gcv_ppp Phosphorylation gcv_ppp->dna_poly Inhibition This compound This compound This compound->dna_poly Direct Inhibition ul97 Viral Kinase (pUL97) cell_kinases Cellular Kinases

References

Utilizing Foscarnet for the Study of Viral DNA Polymerase Mutations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Foscarnet, a pyrophosphate analog, is a potent antiviral agent that directly inhibits viral DNA polymerase.[1][2] Unlike nucleoside analogs, this compound does not require intracellular phosphorylation for its activity, making it a valuable tool for studying viral resistance mechanisms, particularly in herpesviruses such as Cytomegalovirus (CMV), Herpes Simplex Virus (HSV), and Varicella-Zoster Virus (VZV).[3][4] Its unique mechanism of action, which involves binding to the pyrophosphate binding site of the viral DNA polymerase, allows for the selection and characterization of specific mutations within this essential viral enzyme.[1]

This document provides detailed protocols for utilizing this compound to generate and analyze viral DNA polymerase mutations, aiding in the understanding of antiviral resistance and the development of novel therapeutics.

Principle of this compound Action

This compound mimics the pyrophosphate molecule that is cleaved from a deoxynucleoside triphosphate (dNTP) during the process of DNA elongation.[1] By binding to the pyrophosphate-binding pocket of the viral DNA polymerase, this compound non-competitively inhibits the enzyme, preventing the extension of the growing DNA chain.[1][5] This direct inhibition allows for the selection of resistant viral variants that harbor mutations in the DNA polymerase gene, specifically in regions that alter the drug's binding affinity.

Data Presentation: this compound Resistance in Viral DNA Polymerase

The following tables summarize quantitative data on mutations in viral DNA polymerases that confer resistance to this compound. The data is presented as the 50% inhibitory concentration (IC50) and the fold change in resistance compared to the wild-type virus.

Table 1: this compound Resistance Mutations in Human Cytomegalovirus (HCMV) UL54 DNA Polymerase

MutationAmino Acid ChangeIC50 (µM) of MutantIC50 (µM) of Wild-TypeFold Change in ResistanceReference
S290RSerine to Arginine--2-4[6]
N495KAsparagine to Lysine--3.4[7]
T552NThreonine to Asparagine--2-4[6]
E756GGlutamic acid to Glycine--9[8]
E756QGlutamic acid to Glutamine>600--[9]
V787LValine to Leucine>600--[9]
A809VAlanine to Valine--2-4[6]
E951DGlutamic acid to Aspartic acid--2-4[6]
H600L/T700AHistidine to Leucine / Threonine to Alanine--37[8]

Table 2: this compound Resistance Mutations in Herpes Simplex Virus Type 1 (HSV-1) DNA Polymerase

MutationAmino Acid ChangeIC50 (µg/mL) of MutantIC50 (µg/mL) of Wild-TypeFold Change in ResistanceReference
S724NSerine to Asparagine74 to >200-High[10]
A719TAlanine to Threonine--Cross-resistant to ACV and ADV[5]
L778MLeucine to Methionine--Cross-resistant to ACV, ADV, and CDV[5]
D780NAspartic acid to Asparagine--Cross-resistant to ACV and ADV[5]
L782ILeucine to Isoleucine--Cross-resistant to ACV and ADV[5]
F891CPhenylalanine to Cysteine--High[5]

Note: IC50 values can vary depending on the cell line and assay conditions used. The fold change in resistance provides a standardized measure of the mutation's impact.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Viral Mutants by In Vitro Selection

This protocol describes the process of generating viral mutants with reduced susceptibility to this compound through serial passage in the presence of increasing drug concentrations.

Materials:

  • Wild-type virus stock of known titer (e.g., HCMV, HSV-1)

  • Permissive cell line for viral replication (e.g., human foreskin fibroblasts for HCMV, Vero cells for HSV-1)

  • Cell culture medium and supplements

  • This compound stock solution

  • 96-well, 24-well, and 6-well plates

  • CO2 incubator

Procedure:

  • Initial Infection: Seed a 24-well plate with the permissive cell line to achieve 80-90% confluency on the day of infection.

  • Infect the cells with the wild-type virus at a low multiplicity of infection (MOI) of 0.01 to 0.1.

  • After a 1-2 hour adsorption period, remove the inoculum and add fresh culture medium containing a sub-inhibitory concentration of this compound (e.g., 0.5 x IC50).

  • Serial Passage: Incubate the plate at 37°C in a CO2 incubator and monitor for the development of cytopathic effect (CPE).

  • Once 80-100% CPE is observed, harvest the virus by freeze-thawing the cells and medium.

  • Clarify the viral supernatant by low-speed centrifugation.

  • Use a portion of the harvested virus to infect a fresh monolayer of cells in a new 24-well plate.

  • After adsorption, add fresh medium containing a slightly higher concentration of this compound (e.g., 1.5-2x the previous concentration).

  • Repeat steps 4-8 for multiple passages, gradually increasing the this compound concentration.

  • Isolation of Resistant Clones: Once the virus can replicate in the presence of a high concentration of this compound (e.g., 5-10x the wild-type IC50), isolate individual resistant clones by plaque purification.

  • Plaque Purification: Perform a plaque assay (as described in Protocol 3) on the resistant virus population.

  • Pick well-isolated plaques and amplify them in fresh cell monolayers.

  • Genotypic Analysis: Extract viral DNA from the plaque-purified isolates and sequence the DNA polymerase gene to identify mutations.

Protocol 2: Site-Directed Mutagenesis of the Viral DNA Polymerase Gene

This protocol outlines the introduction of specific mutations into the viral DNA polymerase gene using a plasmid-based system.

Materials:

  • Plasmid containing the wild-type viral DNA polymerase gene

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.[11]

  • PCR Amplification: Set up a PCR reaction containing the plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

  • Perform thermal cycling to amplify the entire plasmid. A typical cycling protocol is:

    • Initial denaturation: 95°C for 2 minutes

    • 18-30 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds

      • Extension: 68°C for 1 minute per kb of plasmid length

    • Final extension: 68°C for 5 minutes[12]

  • Template Digestion: Add DpnI restriction enzyme directly to the amplification product and incubate at 37°C for 1-2 hours. DpnI will digest the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.[13][14]

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic. Select individual colonies, grow overnight cultures, and isolate the plasmid DNA.

  • Sequence the isolated plasmids to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Recombinant Virus Generation: The mutated DNA polymerase gene can then be incorporated into the viral genome using techniques such as homologous recombination to generate a recombinant virus carrying the specific mutation.

Protocol 3: Phenotypic Analysis of this compound Susceptibility by Plaque Reduction Assay

This protocol determines the IC50 of this compound for a given viral isolate.

Materials:

  • Virus stock (wild-type or mutant) of known titer

  • Permissive cell line

  • Cell culture medium and supplements

  • This compound stock solution

  • 6-well or 12-well plates

  • Overlay medium (e.g., medium containing methylcellulose or agarose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed a multi-well plate with the permissive cell line to achieve a confluent monolayer on the day of infection.[15]

  • Virus Dilution: Prepare serial dilutions of the virus stock to yield a countable number of plaques (typically 20-100 plaques per well).

  • Drug Dilution: Prepare a series of this compound dilutions in culture medium, typically in 2-fold or 3-fold increments, bracketing the expected IC50.

  • Infection: Infect the cell monolayers with the diluted virus. After a 1-2 hour adsorption period, remove the inoculum.

  • Drug Treatment: Add the overlay medium containing the different concentrations of this compound to the respective wells. Include a no-drug control.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (e.g., 2-5 days for HSV, 7-14 days for CMV).[16]

  • Plaque Staining: Once plaques are visible, fix the cells (e.g., with methanol or formaldehyde) and stain with a solution like crystal violet to visualize and count the plaques.[17]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration relative to the no-drug control.

  • IC50 Determination: Plot the percentage of plaque reduction against the this compound concentration and determine the IC50, which is the concentration of this compound that reduces the number of plaques by 50%.

Visualizations

Foscarnet_Mechanism_of_Action cluster_0 Viral DNA Replication cluster_1 Inhibition by this compound dNTP dATP, dCTP, dGTP, dTTP DNA_Polymerase Viral DNA Polymerase dNTP->DNA_Polymerase Incorporation Growing_Strand Growing DNA Strand DNA_Polymerase->Growing_Strand Elongation PPi Pyrophosphate (PPi) DNA_Polymerase->PPi Release Blocked_Polymerase Blocked DNA Polymerase DNA_Polymerase->Blocked_Polymerase Template Viral DNA Template Template->DNA_Polymerase Binds Primer Primer Primer->DNA_Polymerase This compound This compound This compound->DNA_Polymerase Binds to PPi site No_Elongation DNA Chain Termination Blocked_Polymerase->No_Elongation

Caption: Mechanism of this compound action on viral DNA polymerase.

Experimental_Workflow cluster_0 Generation of Mutant Virus cluster_1 Characterization of Mutant Virus cluster_2 Data Analysis and Interpretation start Start with Wild-Type Virus selection In Vitro Selection with this compound start->selection mutagenesis Site-Directed Mutagenesis start->mutagenesis isolation Plaque Purify Resistant Clones selection->isolation mutagenesis->isolation genotyping Sequence DNA Polymerase Gene isolation->genotyping phenotyping Phenotypic Assay (Plaque Reduction) isolation->phenotyping analysis Compare Mutant vs. Wild-Type genotyping->analysis ic50 Determine this compound IC50 phenotyping->ic50 ic50->analysis conclusion Identify Resistance Mutations and Quantify Resistance Level analysis->conclusion

Caption: Experimental workflow for studying this compound resistance.

Logical_Relationship cluster_0 Cause cluster_1 Mechanism cluster_2 Effect foscarnet_exposure Prolonged this compound Exposure mutation Mutation in DNA Polymerase Gene foscarnet_exposure->mutation altered_binding Altered this compound Binding Site mutation->altered_binding reduced_inhibition Reduced Inhibition of DNA Polymerase altered_binding->reduced_inhibition resistance This compound Resistance Phenotype reduced_inhibition->resistance increased_ic50 Increased IC50 Value resistance->increased_ic50

Caption: Logical relationship of this compound resistance development.

References

Foscarnet: A Selective Agent for the Isolation of Resistant Herpesviruses

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Foscarnet, an antiviral agent with a unique mechanism of action, serves as a critical tool in the study of drug resistance in herpesviruses, particularly Human Cytomegalovirus (HCMV) and Herpes Simplex Virus (HSV). As a pyrophosphate analog, this compound directly inhibits viral DNA polymerase, bypassing the need for viral kinase activation—a common resistance pathway for other antivirals like ganciclovir.[1][2] This property makes this compound an effective selective agent for isolating and characterizing resistant viral strains, providing valuable insights for antiviral drug development and clinical management of drug-resistant infections.[3][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to select for and analyze resistant virus populations in a research setting.

Mechanism of Action and Resistance

This compound's antiviral activity stems from its ability to act as a non-competitive inhibitor of the pyrophosphate binding site on viral DNA polymerases.[5][6] This binding event reversibly blocks the cleavage of pyrophosphate from deoxynucleoside triphosphates, thereby halting the elongation of the viral DNA chain.[1][3]

Resistance to this compound arises from specific amino acid substitutions in the viral DNA polymerase gene—UL54 in HCMV and UL30 in HSV-1.[7][8] These mutations alter the drug-binding site, reducing the inhibitory effect of this compound. It is important to note that some mutations conferring this compound resistance may also lead to cross-resistance with other polymerase inhibitors like ganciclovir and cidofovir.[3][8]

Data Presentation: this compound Resistance in HCMV and HSV-1

The following tables summarize quantitative data on the fold-resistance to this compound conferred by specific mutations in the viral DNA polymerase. The 50% effective concentration (EC₅₀) is a measure of the drug concentration required to inhibit viral replication by 50%.

Table 1: this compound Resistance-Associated Mutations in HCMV (UL54 Gene)

MutationFold Increase in this compound EC₅₀ (compared to Wild Type)Notes
N495K3.4Also showed a reduction in infectious virus yield.[9]
T552N>1 (specific fold-increase varies)Associated with in vitro this compound resistance.[10]
Q579I0.17 (Hypersusceptibility)
Q697P3.8
T700AVariableAssociated with slow viral growth in culture, which can complicate susceptibility testing.[3]
V715S2.8
A719T2.5
S290R>1 (specific fold-increase varies)Confers this compound resistance and slightly decreased ganciclovir susceptibility.[8]
E951D>1 (specific fold-increase varies)Confers this compound resistance and slightly decreased ganciclovir susceptibility.[8]

Table 2: this compound Resistance-Associated Mutations in HSV-1 (UL30 Gene)

MutationFold Increase in this compound EC₅₀ (compared to Wild Type)Notes
I619K2.5
V715S5.6
A719T2.0

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant Virus

This protocol describes the methodology for isolating this compound-resistant virus mutants through serial passage in the presence of increasing drug concentrations.

Materials:

  • Susceptible wild-type virus stock (e.g., HCMV strain AD169)

  • Permissive host cells (e.g., human foreskin fibroblasts for HCMV)

  • Cell culture medium and supplements

  • This compound stock solution

  • Standard cell culture equipment (incubators, biosafety cabinets, etc.)

Procedure:

  • Initial Infection: Infect confluent monolayers of host cells with the wild-type virus at a low multiplicity of infection (MOI) of 0.01.[7]

  • Drug Application: After viral adsorption, add a maintenance medium containing a sub-inhibitory concentration of this compound (e.g., starting at the EC₅₀ of the wild-type virus).

  • Incubation and Observation: Incubate the infected cultures and monitor for the development of cytopathic effect (CPE).

  • Virus Harvest: Once significant CPE is observed, harvest the virus-containing supernatant.

  • Serial Passage: Use the harvested virus to infect fresh cell monolayers. With each subsequent passage, gradually increase the concentration of this compound in the culture medium.

  • Isolation of Resistant Population: Continue this process until a virus population capable of replicating in high concentrations of this compound (e.g., 5-10 times the wild-type EC₅₀) is established.

  • Plaque Purification: To obtain a clonal population of resistant virus, perform plaque purification by infecting cell monolayers to produce individual plaques and isolating virus from well-separated plaques that develop in the presence of the selective this compound concentration.

Protocol 2: Phenotypic Characterization of this compound Resistance using Plaque Reduction Assay

This assay determines the concentration of this compound required to reduce the number of viral plaques by 50% (EC₅₀).

Materials:

  • Isolated, plaque-purified resistant virus stock

  • Wild-type virus stock (as a control)

  • Permissive host cells in 24-well plates

  • This compound stock solution

  • Overlay medium (e.g., medium containing carboxymethylcellulose or agar)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells into 24-well plates and grow to confluence.

  • Virus Dilution: Prepare serial dilutions of both the resistant and wild-type virus stocks.

  • Infection: Infect the cell monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units per well).

  • Drug Addition: After viral adsorption, remove the inoculum and add an overlay medium containing serial dilutions of this compound to different wells. Include a no-drug control.

  • Incubation: Incubate the plates until distinct plaques are visible in the no-drug control wells.

  • Staining and Counting: Fix and stain the cells with crystal violet. Count the number of plaques in each well.

  • EC₅₀ Determination: Calculate the EC₅₀ value for both the resistant and wild-type viruses by plotting the percentage of plaque reduction against the this compound concentration. The fold-resistance is determined by dividing the EC₅₀ of the resistant virus by the EC₅₀ of the wild-type virus.

Visualizations

Foscarnet_Mechanism_of_Action cluster_virus Viral Replication dNTP Deoxynucleoside Triphosphate DNA_Polymerase Viral DNA Polymerase dNTP->DNA_Polymerase Binds to active site Growing_DNA_Chain Growing Viral DNA Chain DNA_Polymerase->Growing_DNA_Chain Adds nucleotide PPi Pyrophosphate (PPi) DNA_Polymerase->PPi Releases This compound This compound This compound->DNA_Polymerase Binds to PPi site

Caption: this compound's mechanism of action.

Foscarnet_Resistance_Selection_Workflow Start Start with Wild-Type Virus Population Infect_Cells Infect Host Cells Start->Infect_Cells Add_this compound Add Low Concentration of this compound Infect_Cells->Add_this compound Observe_CPE Observe Cytopathic Effect (CPE) Add_this compound->Observe_CPE Harvest_Virus Harvest Progeny Virus Observe_CPE->Harvest_Virus Resistant_Population Resistant Virus Population Emerges Observe_CPE->Resistant_Population Over multiple passages Harvest_Virus->Infect_Cells Serial Passage Increase_this compound Increase this compound Concentration Harvest_Virus->Increase_this compound Increase_this compound->Add_this compound Plaque_Purify Plaque Purify Resistant Virus Resistant_Population->Plaque_Purify Characterize Phenotypic and Genotypic Characterization Plaque_Purify->Characterize

References

Application Notes and Protocols for Intravitreal Foscarnet Administration in Animal Models of CMV Retinitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of intravitreal foscarnet in animal models of Cytomegalovirus (CMV) retinitis. The following sections detail the experimental protocols for inducing CMV retinitis in animal models, the administration of intravitreal this compound, and a summary of the available quantitative data.

Introduction

Cytomegalovirus (CMV) retinitis is a sight-threatening opportunistic infection, particularly in immunocompromised individuals. Animal models are crucial for understanding the pathogenesis of CMV retinitis and for the preclinical evaluation of novel therapeutic agents and drug delivery strategies. This compound, a pyrophosphate analog, is an antiviral agent effective against CMV. Its direct intravitreal administration can achieve high local concentrations in the eye, minimizing systemic toxicity. These notes provide detailed protocols and data derived from relevant animal model studies to guide researchers in this field.

Quantitative Data Summary

The following tables summarize quantitative data from a key study investigating the efficacy of intravitreal this compound in a rabbit model of herpes simplex virus type 1 (HSV-1) retinitis, a relevant model for viral retinitis. While a direct CMV retinitis model with intravitreal this compound was not identified in the literature, the data from the HSV-1 model provides valuable insights into the potential efficacy of this treatment modality.

Table 1: Effect of Intravitreal this compound on Viral Load in a Rabbit Model of HSV-1 Retinitis

Treatment GroupMean Viral Titer (log pfu/g) in Chorioretina ± SDStatistical Significance (p-value)
This compound-treated2.12 ± 0.47< 0.01
Control (PBS-treated)5.56 ± 1.04N/A

Data adapted from a study on HSV-1 retinitis in rabbits, which serves as a proxy for CMV retinitis models[1].

Experimental Protocols

Induction of CMV Retinitis in Animal Models

Two primary animal models are described in the literature for studying CMV retinitis: the rabbit model and the mouse model.

This protocol is adapted from studies that have successfully induced chorioretinitis in rabbits using human CMV (HCMV).

Materials:

  • Pigmented rabbits

  • Human Cytomegalovirus (HCMV) strain (e.g., AD169)

  • Tissue culture medium

  • Anesthetic agents (e.g., ketamine, xylazine)

  • 30-gauge needles

  • Ophthalmoscope

Procedure:

  • Anesthetize the rabbits using an appropriate anesthetic regimen.

  • Under aseptic conditions, perform an intravitreal injection of 0.1 mL of HCMV suspension containing 1 x 10^6 plaque-forming units (PFU)/mL into the vitreous cavity of one eye[1].

  • Monitor the eyes daily for the first week and then weekly for up to four weeks using an ophthalmoscope.

  • Observe for the development of vitreous opacities and whitish retinal exudates, which are characteristic signs of retinitis[1].

  • At selected time points, animals can be euthanized, and the eyes enucleated for histopathological and virological analysis.

This protocol involves the use of murine CMV (MCMV) in immunosuppressed mice.

Materials:

  • BALB/c mice

  • Murine Cytomegalovirus (MCMV)

  • Immunosuppressive agent (e.g., methylprednisolone acetate)

  • Anesthetic agents

  • Microsyringe

Procedure:

  • Immunosuppress the mice by intramuscular injection of an agent like methylprednisolone acetate[2].

  • Anesthetize the immunosuppressed mice.

  • Inject a low dose of MCMV (e.g., 5 x 10^2–1 x 10^3 PFU) into the supraciliary space of one eye[3].

  • Monitor the development of retinitis through clinical observation and histopathological examination of the eyes at various time points post-infection.

Intravitreal Administration of this compound

The following protocol is based on a study that evaluated the efficacy of intravitreal this compound in a rabbit model of HSV-1 retinitis[1]. This protocol can be adapted for use in CMV retinitis models.

Materials:

  • This compound solution (trisodium phosphonoformate)

  • Phosphate-buffered saline (PBS) for control injections

  • Anesthetic agents

  • 30-gauge needles

  • Microsyringe

Procedure:

  • Two days following viral inoculation, anesthetize the animals.

  • Perform an intravitreal injection of this compound into the infected eye. The contralateral eye can be injected with PBS as a control. The dosage used in the HSV-1 rabbit model was not explicitly stated in the abstract, however, toxicity studies in rabbits have shown that single doses up to 1000 micrograms in 0.1 mL are nontoxic. Human clinical doses for intravitreal this compound are typically 2.4 mg per injection[4][5]. Therefore, a dose within a safe and potentially effective range should be determined based on preliminary dose-ranging studies.

  • Repeat the intravitreal injections as required by the experimental design. In the referenced study, injections were repeated two days after the initial treatment[1].

  • Euthanize the animals at the study endpoint (e.g., day 4 post-infection in the referenced study).

  • Collect aqueous humor, vitreous humor, and chorioretina for viral titration and histopathological analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_model_induction CMV Retinitis Model Induction cluster_treatment Intravitreal this compound Administration cluster_assessment Outcome Assessment animal_model Select Animal Model (Rabbit or Mouse) immunosuppression Immunosuppression (for mouse model) animal_model->immunosuppression if mouse viral_inoculation Intraocular Viral Inoculation (HCMV for rabbit, MCMV for mouse) animal_model->viral_inoculation if rabbit immunosuppression->viral_inoculation intravitreal_injection Intravitreal Injection of this compound viral_inoculation->intravitreal_injection Allow infection to establish foscarnet_prep Prepare this compound Solution foscarnet_prep->intravitreal_injection clinical_monitoring Clinical Monitoring (Ophthalmoscopy) intravitreal_injection->clinical_monitoring viral_load Viral Load Quantification (Plaque Assay) intravitreal_injection->viral_load histopathology Histopathological Analysis intravitreal_injection->histopathology foscarnet_mechanism cluster_viral_replication Viral DNA Replication cluster_inhibition Inhibition by this compound dntps dNTPs dna_polymerase Viral DNA Polymerase dntps->dna_polymerase pyrophosphate Pyrophosphate (PPi) dna_polymerase->pyrophosphate releases viral_dna Elongating Viral DNA dna_polymerase->viral_dna incorporates dNMP inhibited_polymerase Inhibited Viral DNA Polymerase This compound This compound (Pyrophosphate Analog) This compound->inhibited_polymerase Binds to PPi site no_replication Viral DNA Replication Blocked inhibited_polymerase->no_replication

References

Application Notes and Protocols: Foscarnet and Zidovudine Combination Therapy for HIV/CMV Co-infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Foscarnet in combination with Zidovudine for the treatment of co-infections with Human Immunodeficiency Virus (HIV) and Cytomegalovirus (CMV). This document includes summaries of clinical data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Cytomegalovirus (CMV) is a common opportunistic infection in individuals with advanced HIV, often leading to sight-threatening retinitis and other serious complications. The management of these co-infections is challenging due to overlapping drug toxicities and the need for effective viral suppression of both pathogens. This compound, a pyrophosphate analog, inhibits the DNA polymerase of herpesviruses, including CMV, and also demonstrates activity against HIV reverse transcriptase. Zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy. The combination of this compound and Zidovudine has been explored as a therapeutic strategy to simultaneously target both viruses, particularly in cases of CMV disease in HIV-positive individuals. This combination may offer additive or synergistic antiviral effects.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the combination of this compound and Zidovudine for HIV/CMV co-infection.

Table 1: Clinical Efficacy of this compound and Zidovudine Combination Therapy

ParameterStudy PopulationTreatment RegimenKey FindingsReference
HIV p24 Antigen 6 symptomatic HIV-infected patients with persistent p24 antigenemia on Zidovudine monotherapyOral Zidovudine (1200 mg/day) + Intravenous this compound (30 mg/kg every 8h) for 14 daysMean decrease in serum p24 antigen of 53% (P = 0.005) during combination therapy. The effect was transient, with levels returning to baseline in 4 patients after 4-14 weeks.[1][2]
HIV-1 RNA 17 AIDS patients with CMV, HSV, VZV, or Kaposi's sarcomaThis compound therapyDecrease in HIV-1 load of -0.73 ± 0.39 log copies/ml after 3 days and -1.15 ± 0.49 log copies/ml after 10 days.[3]
CMV Retinitis Response 31 patients with active CMV retinitisThis compound induction therapy93.5% of patients showed improvement in retinitis after a 3-week induction.
CMV Retinitis Relapse 6 patients on maintenance therapyLow-dose this compound maintenance50% relapse rate within the first 5 weeks.

Table 2: Pharmacokinetic Parameters of Concomitant this compound and Zidovudine Administration

DrugParameterValue (in the absence of the other drug)Value (in the presence of the other drug)Reference
This compound Plasma Clearance (liter/h/kg)0.16 ± 0.030.13 ± 0.05[4]
Zidovudine Oral Clearance (liter/h/kg)2.7 ± 1.02.6 ± 0.8[4]

Table 3: Common Adverse Events Associated with this compound and Zidovudine Combination Therapy

Adverse EventFrequency/SeverityManagement/NotesReference
Nephrotoxicity Dose-limiting toxicity of this compound.Pre-hydration with normal saline or D5W can reduce the risk. Requires close monitoring of serum creatinine.[5]
Myelosuppression Primarily associated with Zidovudine (anemia, neutropenia).This compound does not typically cause bone marrow suppression, making the combination a potential option for patients on Zidovudine.
Electrolyte Imbalances Hypocalcemia, hypomagnesemia, hypokalemia, and phosphate disturbances with this compound.Regular monitoring of serum electrolytes is crucial.
Nausea and Vomiting Common with both drugs.Can be managed with antiemetics.
Headache Frequent side effect of Zidovudine.

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Assay

This protocol is designed to assess the synergistic, additive, or antagonistic effects of this compound and Zidovudine against HIV and CMV in cell culture.

Materials:

  • HIV-1 laboratory strain (e.g., IIIB)

  • CMV laboratory strain (e.g., AD169)

  • Susceptible host cells (e.g., MT-4 cells for HIV, human foreskin fibroblasts (HFF) for CMV)

  • 96-well microtiter plates

  • This compound sodium salt

  • Zidovudine

  • Cell culture medium (e.g., RPMI-1640 for MT-4, DMEM for HFF), supplemented with fetal bovine serum and antibiotics

  • Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit for HIV, plaque reduction assay or qPCR for CMV)

Procedure:

  • Drug Preparation: Prepare stock solutions of this compound and Zidovudine in an appropriate solvent (e.g., sterile water or DMSO) and sterilize by filtration.

  • Serial Dilutions:

    • In a 96-well plate, create a two-dimensional serial dilution of the drugs. Dilute this compound horizontally and Zidovudine vertically.

    • The concentrations should range from sub-inhibitory to supra-inhibitory based on known IC50 values for each drug against each virus.

    • Include wells with each drug alone and wells with no drug as controls.

  • Cell Seeding and Infection:

    • Seed the 96-well plates with the appropriate host cells at a predetermined density.

    • Infect the cells with a standardized inoculum of either HIV-1 or CMV.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period sufficient for viral replication (e.g., 5-7 days for HIV, 7-14 days for CMV).

  • Quantification of Viral Replication: At the end of the incubation period, quantify the extent of viral replication in each well using a suitable method (e.g., p24 ELISA for HIV supernatant, plaque counting or qPCR for CMV-infected cells).

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each drug combination. The FIC is calculated as follows: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) FIC Index = FIC of Drug A + FIC of Drug B

    • Interpret the results based on the FIC index:

      • Synergy: FIC ≤ 0.5

      • Additive: 0.5 < FIC ≤ 1.0

      • Indifference: 1.0 < FIC ≤ 4.0

      • Antagonism: FIC > 4.0

Proposed In Vivo Efficacy Study: Humanized Mouse Model of HIV/CMV Co-infection

This protocol outlines a proposed study to evaluate the in vivo efficacy of this compound and Zidovudine in a humanized mouse model co-infected with HIV and CMV. This model utilizes immunodeficient mice engrafted with human hematopoietic stem cells, leading to the development of a functional human immune system.

Animal Model:

  • NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice engrafted with human CD34+ hematopoietic stem cells.[6]

Materials:

  • Humanized NSG mice

  • HIV-1 strain (e.g., BaL)

  • Human CMV strain (e.g., clinical isolate)

  • This compound for injection

  • Zidovudine for oral administration

  • Anesthesia

  • Equipment for blood collection and tissue harvesting

  • Reagents for quantifying HIV and CMV viral loads (qPCR) and for immunological analysis (flow cytometry)

Procedure:

  • Animal Acclimation and Baseline Characterization:

    • Acclimate humanized mice to the facility for at least one week.

    • Obtain baseline blood samples to confirm human immune cell engraftment (human CD45+, CD3+, CD4+, CD8+ T cells, etc.) by flow cytometry.

  • Viral Infection:

    • Infect mice with HIV-1 via intraperitoneal or intravenous injection.

    • Two to four weeks post-HIV infection, to allow for establishment of infection, infect a subset of mice with human CMV via intraperitoneal injection.

  • Treatment Groups:

    • Group 1: Untreated (vehicle control)

    • Group 2: this compound alone

    • Group 3: Zidovudine alone

    • Group 4: this compound + Zidovudine combination

  • Drug Administration:

    • Administer this compound via continuous subcutaneous infusion using osmotic pumps or via daily intraperitoneal injections.

    • Administer Zidovudine in the drinking water or by oral gavage.

    • Dosing should be based on previous studies and scaled to the mouse model.

  • Monitoring and Sample Collection:

    • Monitor animal health (weight, clinical signs) daily.

    • Collect peripheral blood weekly to monitor HIV and CMV viral loads (plasma) and human T cell subsets (whole blood).

  • Endpoint Analysis:

    • At the end of the study period (e.g., 4-6 weeks of treatment), euthanize the mice.

    • Harvest tissues (spleen, lymph nodes, bone marrow, lungs, liver) for virological and immunological analysis.

    • Quantify viral loads in tissues by qPCR.

    • Analyze human immune cell populations in tissues by flow cytometry.

  • Data Analysis: Compare viral loads and immune parameters between the different treatment groups to assess the efficacy of the combination therapy.

Clinical Trial Protocol: ACTG 053 (Reconstructed Outline)

This is a reconstructed outline of the AIDS Clinical Trials Group (ACTG) Protocol 053, which investigated the in vivo antiretroviral effect of combined Zidovudine and this compound therapy.[1][4]

Title: A Phase II, Open-Label Study to Evaluate the Antiretroviral Effect of Combined Oral Zidovudine and Intravenous this compound in HIV-Infected Patients with Persistent p24 Antigenemia.

Objectives:

  • Primary: To determine if the addition of intravenous this compound to a stable oral Zidovudine regimen results in a significant reduction in serum HIV p24 antigen levels.

  • Secondary: To evaluate the safety and tolerability of the combination therapy. To assess the duration of the antiretroviral effect after discontinuation of this compound.

Study Population:

  • Symptomatic HIV-infected patients.

  • Persistently quantifiable serum HIV p24 antigen despite at least 8 weeks of full-dose oral Zidovudine therapy (1200 mg/day).

Study Design:

  • A single-arm, open-label, pilot study.

Treatment Plan:

  • Screening Phase: Patients maintained on their existing oral Zidovudine regimen (1200 mg/day).

  • Combination Therapy Phase (2 weeks): Patients continued oral Zidovudine (1200 mg/day) and received intravenous this compound at a dose of 30 mg/kg every 8 hours.

  • Follow-up Phase (up to 6 months): Patients discontinued this compound and continued on oral Zidovudine alone.

Assessments:

  • Virology: Serum HIV p24 antigen levels measured at baseline, during the combination therapy phase, and throughout the follow-up phase.

  • Safety: Clinical and laboratory assessments for adverse events, with a focus on renal and hematological toxicity.

  • Pharmacokinetics: Plasma concentrations of this compound and Zidovudine were measured in a subset of patients to assess for potential drug-drug interactions.[4]

Statistical Analysis:

  • The primary endpoint was the change in serum p24 antigen levels from baseline to the end of the 2-week combination therapy period, analyzed using a paired t-test or Wilcoxon signed-rank test.

Visualizations

Signaling Pathways

HIV_CMV_Interaction Potential Mechanisms of HIV and CMV Interaction cluster_HIV HIV Infection cluster_CMV CMV Co-infection cluster_Synergy Synergistic Effects HIV HIV CD4_T_Cell CD4+ T-Cell HIV->CD4_T_Cell Infects HIV Replication HIV Replication CD4_T_Cell->HIV Replication Supports HIV Tat Protein HIV Tat Protein HIV Replication->HIV Tat Protein Produces Immune Activation Immune Activation HIV Replication->Immune Activation Causes CMV CMV Myeloid_Cell Myeloid Cell (e.g., Macrophage) CMV->Myeloid_Cell Infects CMV Replication CMV Replication Myeloid_Cell->CMV Replication Supports Inflammatory Cytokines Inflammatory Cytokines CMV Replication->Inflammatory Cytokines Induces CMV Replication->Immune Activation Causes Inflammatory Cytokines->HIV Replication Enhances HIV Tat Protein->CMV Replication Transactivates Immune Activation->HIV Replication Further drives Drug_Mechanism_of_Action Mechanism of Action of this compound and Zidovudine cluster_HIV_RT HIV Reverse Transcription cluster_CMV_Polymerase CMV DNA Replication Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Viral DNA Template Viral DNA Template DNA Polymerase DNA Polymerase Viral DNA Template->DNA Polymerase New Viral DNA New Viral DNA DNA Polymerase->New Viral DNA Zidovudine Zidovudine (AZT) AZT-TP Zidovudine Triphosphate (Active Form) Zidovudine->AZT-TP Cellular Phosphorylation AZT-TP->Reverse Transcriptase Inhibits (Chain Termination) This compound This compound This compound->Reverse Transcriptase Inhibits This compound->DNA Polymerase Inhibits Checkerboard_Assay_Workflow Checkerboard Assay Workflow A Prepare Serial Dilutions of this compound and Zidovudine D Add Drug Combinations to Wells A->D B Seed 96-well Plates with Host Cells C Infect Cells with HIV or CMV B->C C->D E Incubate Plates D->E F Quantify Viral Replication E->F G Calculate Fractional Inhibitory Concentration (FIC) Index F->G H Determine Synergy, Additivity, or Antagonism G->H Clinical_Trial_Workflow Clinical Trial Workflow (ACTG 053) A Patient Screening and Enrollment (HIV+, on Zidovudine, p24+) B Baseline Assessment (p24 antigen, safety labs) A->B C Combination Therapy (2 weeks) (Zidovudine + this compound) B->C D End of Combination Therapy Assessment (p24 antigen, safety labs) C->D E Follow-up Phase (up to 6 months) (Zidovudine alone) D->E F Regular Follow-up Assessments (p24 antigen, safety labs) E->F G End of Study F->G

References

Application Notes and Protocols: Investigating Foscarnet's Effect on Viral Kinetics in Hollow Fiber Bioreactors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hollow fiber infection model (HFIM) offers a dynamic, in vitro system that closely mimics in vivo pharmacokinetic and pharmacodynamic (PK/PD) conditions. This platform is invaluable for studying the long-term efficacy of antiviral compounds and the emergence of drug resistance. Foscarnet, a pyrophosphate analog, is a potent antiviral agent that directly inhibits viral DNA polymerase, making it a critical therapeutic option for treating various herpesvirus infections, including cytomegalovirus (CMV) and herpes simplex virus (HSV), particularly in cases of resistance to other antivirals.

These application notes provide a detailed framework for utilizing the HFIM to investigate the effect of this compound on viral kinetics. The protocols outlined below serve as a comprehensive guide for researchers to establish and conduct these experiments, enabling the precise evaluation of this compound's antiviral activity over time.

Mechanism of Action: this compound

This compound functions as a non-competitive inhibitor of the pyrophosphate binding site on viral DNA polymerases.[1][2] Unlike nucleoside analogs, this compound does not require intracellular phosphorylation for activation.[2] This allows it to be effective against viral strains that have developed resistance to drugs like ganciclovir through mutations in viral kinases.[2] By binding to the pyrophosphate site, this compound prevents the cleavage of pyrophosphate from deoxynucleotide triphosphates, thereby halting the elongation of the viral DNA chain and inhibiting viral replication.[1]

Foscarnet_Mechanism dNTPs dNTPs DNA_Polymerase Viral DNA Polymerase dNTPs->DNA_Polymerase Binds to active site Growing_DNA Growing Viral DNA Strand DNA_Polymerase->Growing_DNA Adds nucleotide Pyrophosphate Pyrophosphate (PPi) DNA_Polymerase->Pyrophosphate Releases Blocked_Polymerase Blocked Viral DNA Polymerase This compound This compound This compound->DNA_Polymerase Binds to PPi site Replication_Halted Viral DNA Synthesis Halted Blocked_Polymerase->Replication_Halted Leads to

This compound's Mechanism of Action.

Experimental Protocols

Hollow Fiber Bioreactor Setup and Cell Seeding

The hollow fiber bioreactor system consists of a cartridge containing semi-permeable hollow fibers, a central reservoir for media circulation, and pumps to control the flow rate, simulating drug administration and clearance.[3]

Materials:

  • Hollow Fiber Bioreactor Cartridge (e.g., FiberCell Systems Polysulfone or Cellulose Acetate cartridges)

  • Peristaltic Pump

  • Central Media Reservoir

  • Tubing and Connectors

  • Appropriate host cell line (e.g., MRC-5 for human CMV, Vero for HSV)

  • Cell Culture Medium (e.g., DMEM with 10% FBS, antibiotics)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

Protocol:

  • System Assembly: Assemble the hollow fiber bioreactor circuit according to the manufacturer's instructions in a sterile biosafety cabinet.[4] This includes connecting the hollow fiber cartridge, central reservoir, and tubing to the peristaltic pump.

  • Priming and Equilibration: Prime the system with sterile PBS to remove any residual storage solutions. Following this, equilibrate the system by circulating fresh cell culture medium through the intracapillary space (ICS) for at least 24 hours.

  • Cell Preparation: Culture the selected host cells to 80-90% confluency. Harvest the cells using trypsin-EDTA, neutralize with medium, and centrifuge to obtain a cell pellet.

  • Cell Seeding: Resuspend the cell pellet in fresh medium to a final concentration of approximately 1-5 x 10^7 cells/mL. Inject the cell suspension into the extracapillary space (ECS) of the hollow fiber cartridge through the designated ports.[3]

  • Cell Growth Phase: Allow the cells to attach and proliferate within the ECS for 3-5 days. During this period, continuously perfuse the ICS with fresh medium to provide nutrients and remove waste products. Monitor cell viability and growth by measuring glucose consumption and lactate production in the circulating medium.

Viral Infection and this compound Administration

Materials:

  • High-titer viral stock (e.g., CMV AD169, HSV-1)

  • This compound sodium salt solution

  • Fresh cell culture medium

  • Syringes and needles

Protocol:

  • Viral Inoculation: Once the cells have reached a high density within the ECS, inoculate the virus directly into the ECS at a specified multiplicity of infection (MOI), typically ranging from 0.01 to 0.1.

  • Establishment of Infection: Allow the infection to establish for 24-48 hours, monitoring viral replication by sampling the ECS and quantifying the viral load using methods such as plaque assays or quantitative PCR (qPCR).

  • This compound Dosing Regimen: Prepare a stock solution of this compound in sterile water or saline. The dosing can be administered as a continuous infusion or as simulated bolus doses.

    • Continuous Infusion: Add this compound to the fresh media reservoir that feeds into the central reservoir to maintain a constant concentration.

    • Bolus Dosing: Inject a calculated amount of this compound directly into the central reservoir to mimic intravenous administration. The drug concentration will then decline over time as fresh medium is pumped into the system, simulating the drug's half-life.[4] Clinically relevant concentrations of this compound can range from 50 to 400 µM.[5]

  • Control Group: Set up a parallel hollow fiber bioreactor system that is infected with the virus but receives no this compound (vehicle control).

Monitoring Viral Kinetics

Protocol:

  • Sample Collection: At regular intervals (e.g., every 12 or 24 hours) for a period of 7 to 14 days, collect samples from the ECS of both the this compound-treated and control bioreactors.

  • Viral Load Quantification: Quantify the viral titer in the collected samples using one or more of the following methods:

    • Plaque Assay: To determine the number of infectious viral particles (Plaque Forming Units per mL - PFU/mL).

    • TCID50 Assay: To measure the 50% tissue culture infective dose.

    • Quantitative PCR (qPCR): To quantify the number of viral genomes (copies/mL).

  • Data Analysis: Plot the viral load (log10 scale) against time for both the treated and control groups to visualize the viral kinetics. Calculate key parameters such as the rate of viral decay and the time to viral suppression.

Experimental_Workflow cluster_setup Phase 1: System Setup and Cell Growth cluster_infection Phase 2: Infection and Treatment cluster_monitoring Phase 3: Data Collection and Analysis A1 Assemble Bioreactor A2 Prime and Equilibrate A1->A2 A3 Seed Host Cells into ECS A2->A3 A4 Cell Proliferation (3-5 days) A3->A4 B1 Infect Cells with Virus (MOI 0.01-0.1) A4->B1 B2 Establish Infection (24-48 hours) B1->B2 B3 Administer this compound (Treated Group) B2->B3 B4 Administer Vehicle (Control Group) B2->B4 C1 Collect Samples from ECS (Daily for 7-14 days) B3->C1 B4->C1 C2 Quantify Viral Load (qPCR, Plaque Assay) C1->C2 C3 Analyze Viral Kinetics C2->C3

Experimental Workflow Diagram.

Data Presentation

The quantitative data obtained from these experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Illustrative Viral Load Kinetics of CMV in a Hollow Fiber Bioreactor in the Presence and Absence of this compound

Time (Days)Mean Viral Load (log10 copies/mL) - ControlMean Viral Load (log10 copies/mL) - this compound (100 µM)Log Reduction
04.54.50.0
15.84.31.5
26.93.83.1
37.23.14.1
47.32.54.8
57.4< 2.0 (Below Limit of Detection)> 5.4
67.5< 2.0 (Below Limit of Detection)> 5.5
77.5< 2.0 (Below Limit of Detection)> 5.5

Note: The data presented in this table is illustrative and intended to represent expected outcomes. Actual results may vary depending on the specific experimental conditions, virus strain, and host cell line used.

Conclusion

The use of hollow fiber bioreactors provides a robust platform for detailed investigation into the antiviral effects of this compound. By simulating human-like pharmacokinetic profiles, researchers can gain valuable insights into the dose-response relationship, the kinetics of viral suppression, and the potential for the emergence of resistance. The protocols and application notes provided herein offer a foundational methodology for conducting such studies, which are crucial for the preclinical evaluation of antiviral therapies and the optimization of dosing strategies for clinical use.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Foscarnet Insolubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Foscarnet in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an antiviral medication, chemically known as phosphonoformic acid and is used as its trisodium salt.[1][2][3] It is a structural analog of inorganic pyrophosphate.[2][3] Its antiviral activity stems from the selective inhibition of the pyrophosphate binding site on viral DNA polymerases, which prevents the elongation of the viral DNA chain.[1][4] A key feature of this compound is that it does not require activation by viral kinases, making it effective against herpesvirus strains that are resistant to drugs like acyclovir or ganciclovir.[2][5]

Q2: What are the general solubility properties of this compound sodium?

A2: this compound sodium is a white, crystalline powder that is hydrophilic.[5][6] It is highly soluble in aqueous solutions but practically insoluble in organic solvents like DMSO and ethanol.[6][7] The solubility in water at pH 7 is approximately 5% w/w.[6][8]

Q3: Can I dissolve this compound in DMSO or ethanol?

A3: No, this compound sodium is reported to be insoluble in DMSO and ethanol.[7] Aqueous-based solvents are required for its dissolution.

Q4: What is the stability of this compound in solution?

A4: this compound sodium solutions are quite stable. Studies have shown that a 12 mg/mL solution of this compound sodium in 0.9% sodium chloride injection is stable for up to 30 days at both 5°C and 25°C, regardless of light exposure.[9] Similarly, it is stable in 5% dextrose solutions for at least 35 days under the same conditions.[10] During this time, there are no significant changes in pH or the appearance of particulates.[9]

Q5: What are the effective concentrations of this compound for in vitro antiviral assays?

A5: The half-maximal effective concentration (EC50) of this compound against cytomegalovirus (CMV) in cell culture typically ranges from 50 µM to 800 µM.[4][11] For Herpes Simplex Virus (HSV), the EC50 values are reported to be between 10 µM and 130 µM.[4]

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

One of the most common issues encountered when using this compound in in vitro experiments is the formation of a precipitate upon its addition to cell culture media. This is often due to this compound's ability to chelate divalent cations.

Problem: A precipitate forms in my cell culture medium after adding this compound.

  • Possible Cause 1: Chelation of Divalent Cations.

    • Explanation: this compound can chelate divalent metal ions like calcium (Ca²⁺) and magnesium (Mg²⁺), which are abundant in standard cell culture media, leading to the formation of insoluble salts.[4][5]

    • Solution:

      • Prepare a concentrated stock solution of this compound in a simple, cation-free buffer (e.g., sterile phosphate-buffered saline (PBS) or 0.9% NaCl solution) before further dilution in the complete culture medium.

      • Add the this compound stock solution to the culture medium slowly and with gentle agitation. This helps to avoid localized high concentrations of this compound that can promote precipitation.

      • Consider using a medium with a lower concentration of calcium and magnesium for the duration of the experiment, if your cell line can tolerate it.

  • Possible Cause 2: High Final Concentration of this compound.

    • Explanation: The desired final concentration of this compound in your experiment may exceed its solubility limit in the complex environment of the cell culture medium, even if it is soluble in simpler aqueous solutions at that concentration.

    • Solution:

      • Perform a solubility test. Before your main experiment, test the solubility of your desired this compound concentration in a small volume of the complete cell culture medium you intend to use.

      • If precipitation occurs, consider lowering the final concentration. If a lower concentration is not feasible for your experimental design, you may need to explore alternative strategies, such as preparing a fresh, highly concentrated stock and adding a very small volume to your culture just before the experiment.

  • Possible Cause 3: Temperature Effects.

    • Explanation: While this compound solutions are generally stable at room temperature and refrigerated, temperature fluctuations can sometimes contribute to precipitation, especially in complex solutions like cell culture media.[12] Storing pre-mixed this compound-containing media at low temperatures may cause some components to fall out of solution.

    • Solution:

      • Prepare fresh this compound-containing media for each experiment. Avoid storing media with this compound for extended periods, especially at 4°C.

      • Ensure all components (media, this compound stock) are at the same temperature (e.g., 37°C) before mixing. [13]

  • Possible Cause 4: pH of the Medium.

    • Explanation: The pH of the solution can influence the charge of the this compound molecule and its interaction with other components in the medium.[8] While standard culture media are buffered, significant pH shifts could potentially contribute to precipitation.

    • Solution:

      • Ensure your cell culture medium is properly buffered and at the correct pH before adding this compound. The pH of the commercially available this compound injection is adjusted to 7.4.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Solubility of this compound Salts in Aqueous Solutions

This compound SaltSolventSolubility (mM)
Sodium this compoundDeionized Water260[11]
Benzathine this compoundDeionized Water14.2[11][14]
Calcium this compoundDeionized Water0.3[11]
Sodium this compound0.9% NaCl SolutionHigher than in deionized water[11]
Sodium this compoundpH 7.0 Tris Buffer (0.1 M)Higher than in deionized water[11]

Table 2: In Vitro Antiviral Activity of this compound

VirusEC₅₀ Range (µM)
Cytomegalovirus (CMV)50 - 800[4][11]
Ganciclovir-resistant CMV190[4]
Herpes Simplex Virus 1 & 2 (HSV-1, HSV-2)10 - 130[4]
HSV-TK negative mutant67[4]
HSV-DNA polymerase mutants5 - 443[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Sodium Stock Solution

  • Materials:

    • This compound sodium hexahydrate powder

    • Sterile, nuclease-free water or sterile 0.9% NaCl solution

    • Sterile, conical tubes (e.g., 15 mL or 50 mL)

    • Calibrated analytical balance

    • Vortex mixer

    • Sterile filter (0.22 µm pore size)

  • Procedure:

    • Calculate the required mass of this compound sodium hexahydrate (Molecular Weight: 300.04 g/mol ) to prepare a stock solution of the desired concentration (e.g., 100 mM).

    • Under aseptic conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound sodium powder and transfer it to a sterile conical tube.

    • Add a portion of the sterile solvent (water or 0.9% NaCl) to the tube.

    • Vortex the tube until the this compound sodium is completely dissolved. The solution should be clear and colorless.[15]

    • Bring the solution to the final desired volume with the sterile solvent.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of this compound-Containing Cell Culture Medium

  • Materials:

    • Prepared this compound sodium stock solution (from Protocol 1)

    • Complete cell culture medium, pre-warmed to 37°C

    • Sterile serological pipettes

    • Sterile conical tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.

    • Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in the cell culture medium.

    • While gently swirling the medium, slowly add the calculated volume of the this compound stock solution drop-wise.

    • Once the this compound stock solution is added, gently mix the final solution by inverting the tube a few times. Do not vortex vigorously, as this can cause foaming and protein denaturation.

    • Visually inspect the medium for any signs of precipitation. If the medium remains clear, it is ready to be added to your cell cultures.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation weigh Weigh this compound Sodium dissolve Dissolve in Sterile Water or 0.9% NaCl weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot and Store at -20°C filter->aliquot thaw Thaw this compound Stock aliquot->thaw For Experiment add_this compound Slowly Add this compound Stock to Medium with Gentle Mixing thaw->add_this compound warm_media Pre-warm Cell Culture Medium (37°C) warm_media->add_this compound inspect Visually Inspect for Precipitation add_this compound->inspect Use in Cell Culture Use in Cell Culture inspect->Use in Cell Culture Troubleshoot Precipitation Troubleshoot Precipitation inspect->Troubleshoot Precipitation

Caption: Workflow for preparing this compound solutions.

signaling_pathway This compound's Mechanism of Action cluster_virus Viral Replication dntps dNTPs dna_polymerase Viral DNA Polymerase dntps->dna_polymerase viral_dna Viral DNA Template viral_dna->dna_polymerase elongation DNA Chain Elongation dna_polymerase->elongation pyrophosphate Pyrophosphate (PPi) elongation->pyrophosphate Release This compound This compound (Pyrophosphate Analog) This compound->dna_polymerase Inhibits PPi binding site

Caption: this compound inhibits viral DNA polymerase.

troubleshooting_logic Troubleshooting this compound Precipitation start Precipitate Observed in This compound-Containing Medium cause1 Chelation of Divalent Cations? start->cause1 cause2 High Final Concentration? start->cause2 cause3 Temperature Effects? start->cause3 cause4 Incorrect pH? start->cause4 solution1 Prepare stock in cation-free buffer. Add slowly to medium. cause1->solution1 solution2 Perform solubility test. Lower final concentration. cause2->solution2 solution3 Prepare fresh for each experiment. Pre-warm all components. cause3->solution3 solution4 Ensure medium is properly buffered at correct pH. cause4->solution4

Caption: Logic for troubleshooting this compound precipitation.

References

Technical Support Center: Mitigating Foscarnet-Induced Nephrotoxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating foscarnet-induced nephrotoxicity in animal models. This resource provides practical guidance, troubleshooting tips, and answers to frequently asked questions to facilitate your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced nephrotoxicity?

A1: this compound induces renal injury primarily through two mechanisms: direct toxic effects on renal tubular epithelial cells, leading to acute tubular necrosis (ATN), and the formation of crystalline deposits within the renal tubules and glomeruli. These crystals are typically composed of sodium and calcium salts of phosphonoformate.[1][2] The incidence of this compound-induced nephrotoxicity in clinical settings has been reported to be between 20% and 66%.[1]

Q2: Which animal model is most appropriate for studying this compound nephrotoxicity?

A2: While detailed, standardized protocols for this compound-induced nephrotoxicity in animals are not extensively published, rat models are commonly used for general nephrotoxicity studies due to their physiological and anatomical similarities to humans.[3][4][5][6][7] The selection of the animal model (e.g., rats, mice) may depend on the specific research question and available resources.

Q3: What are the key clinical signs of this compound nephrotoxicity to monitor in my animal model?

A3: Key indicators of this compound-induced nephrotoxicity in animal models include elevations in serum creatinine and blood urea nitrogen (BUN), which reflect decreased glomerular filtration rate.[3][4] Other signs may include polyuria, weight loss, and changes in urine output. Histopathological examination of the kidneys is crucial for confirming tubular damage and crystal deposition.

Q4: How can I mitigate this compound-induced nephrotoxicity in my experiments?

A4: The most clinically established method for mitigating this compound nephrotoxicity is aggressive hydration with 0.9% normal saline.[8][9] This increases urinary flow, dilutes the concentration of this compound in the renal tubules, and reduces the risk of crystal precipitation. While less explored specifically for this compound in animal models, other potential protective strategies based on studies of other nephrotoxic agents include the use of antioxidants.

Q5: Are there any known signaling pathways involved in this compound-induced nephrotoxicity?

A5: Specific signaling pathways for this compound-induced nephrotoxicity in animal models are not well-elucidated in the available literature. However, research on drug-induced acute kidney injury often points to the involvement of oxidative stress, inflammation, and apoptotic pathways. For instance, in cisplatin-induced nephrotoxicity, the Fas/FasL system has been implicated. Future research may explore the relevance of these pathways in the context of this compound.

Troubleshooting Guides

Issue 1: High variability in serum creatinine and BUN levels between animals in the this compound-treated group.
  • Possible Cause 1: Inconsistent Hydration Status. Dehydration can significantly exacerbate this compound's nephrotoxic effects.

    • Solution: Ensure all animals have free access to water. For more controlled studies, administer a standardized volume of subcutaneous or intravenous saline prior to and during this compound administration.

  • Possible Cause 2: Variable Drug Administration. Inconsistent dosing or rate of infusion can lead to different plasma concentrations of this compound.

    • Solution: Use precise dosing techniques, such as calibrated infusion pumps for intravenous administration. Ensure accurate body weight measurements for each animal before dosing.

  • Possible Cause 3: Underlying Subclinical Renal Conditions. Some animals may have pre-existing renal issues.

    • Solution: Acclimate animals for a sufficient period before the experiment and perform baseline renal function tests to exclude any outliers.

Issue 2: Difficulty in observing significant nephrotoxicity after this compound administration.
  • Possible Cause 1: Insufficient this compound Dose. The dose of this compound may be too low to induce detectable renal damage in the chosen animal model.

    • Solution: Conduct a dose-response study to determine the optimal dose of this compound that induces consistent, measurable nephrotoxicity without causing excessive mortality.

  • Possible Cause 2: Timing of Assessment. Renal injury markers may not have peaked at the time of sample collection.

    • Solution: Perform a time-course study, collecting blood and kidney tissue samples at multiple time points after this compound administration to identify the peak of injury.

  • Possible Cause 3: Animal Strain and Species Differences. The chosen animal strain or species may be less susceptible to this compound-induced nephrotoxicity.

    • Solution: Review literature for other nephrotoxicity models to see if certain strains are more sensitive. If feasible, consider a pilot study in a different strain or species.

Experimental Protocols

General Protocol for Induction of this compound Nephrotoxicity in a Rat Model

This is a generalized protocol based on principles of nephrotoxicity studies. Researchers should optimize the doses and timing for their specific experimental goals.

  • Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.

  • Acclimation: House the animals in a controlled environment for at least one week before the experiment with free access to food and water.

  • Baseline Measurements: Record the body weight of each animal and collect baseline blood samples for serum creatinine and BUN analysis.

  • Grouping: Divide the animals into at least two groups: a control group (receiving vehicle, e.g., normal saline) and a this compound-treated group. If testing a mitigating agent, include additional groups (e.g., this compound + Mitigating Agent, Mitigating Agent alone).

  • This compound Administration:

    • Dose: Based on clinical induction doses, a starting point for a rat model could be in the range of 60-90 mg/kg. A dose-finding study is highly recommended.

    • Route: Intravenous (IV) infusion over 1-2 hours is clinically relevant. Intraperitoneal (IP) injection can also be used.

    • Frequency: Administer once daily for a period of 7 to 14 days.

  • Hydration Protocol (Recommended):

    • Administer 5-10 mL/kg of 0.9% normal saline subcutaneously or intravenously 30-60 minutes before each this compound dose.

  • Monitoring:

    • Monitor body weight and clinical signs daily.

    • Collect blood samples at regular intervals (e.g., day 3, 7, 14) for biochemical analysis.

  • Terminal Procedure:

    • At the end of the study period, anesthetize the animals and collect a final blood sample via cardiac puncture.

    • Perfuse the kidneys with saline, then fix one kidney in 10% neutral buffered formalin for histopathological analysis and snap-freeze the other in liquid nitrogen for molecular or biochemical assays.

Biochemical Analysis
  • Measure serum creatinine and BUN levels using commercially available kits.

Histopathological Analysis
  • Embed the formalin-fixed kidney tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).

  • Examine the sections under a light microscope for signs of acute tubular necrosis (e.g., tubular epithelial cell swelling, vacuolization, necrosis, and shedding), interstitial inflammation, and the presence of intratubular crystals.

Quantitative Data Summary

The following tables present hypothetical data based on expected outcomes from a study investigating a potential mitigating agent against this compound-induced nephrotoxicity in rats.

Table 1: Effect of Mitigating Agent on Serum Renal Function Markers

GroupSerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)
Control0.5 ± 0.120 ± 3
This compound2.1 ± 0.485 ± 10
This compound + Mitigating Agent1.2 ± 0.2#45 ± 7#
Mitigating Agent0.6 ± 0.122 ± 4
Data are presented as mean ± SD. *p < 0.05 vs. Control; #p < 0.05 vs. This compound.

Table 2: Histopathological Scoring of Renal Injury

GroupTubular Necrosis Score (0-4)Crystal Deposition Score (0-3)
Control0.1 ± 0.10.0 ± 0.0
This compound3.2 ± 0.52.1 ± 0.4
This compound + Mitigating Agent1.5 ± 0.3#0.8 ± 0.2#
Mitigating Agent0.2 ± 0.10.0 ± 0.0
Data are presented as mean ± SD. Scoring system: 0 = no injury, 4 = severe injury. *p < 0.05 vs. Control; #p < 0.05 vs. This compound.

Visualizations

Foscarnet_Nephrotoxicity_Pathway cluster_mitigation Mitigation Strategies This compound This compound Administration Renal_Tubule Renal Tubular Epithelial Cell This compound->Renal_Tubule Direct Toxicity Lumen Tubular Lumen This compound->Lumen High Concentration ATN Acute Tubular Necrosis (ATN) Renal_Tubule->ATN Leads to Crystal_Formation Crystal Formation (Ca/Na Phosphonoformate) Lumen->Crystal_Formation Supersaturation Hydration Saline Hydration Hydration->Lumen Dilutes this compound ↓ Supersaturation Antioxidants Antioxidants Antioxidants->Renal_Tubule Reduces Oxidative Stress (Hypothesized) Crystal_Formation->ATN Causes Obstruction & Damage AKI Acute Kidney Injury (↑ Creatinine, ↑ BUN) ATN->AKI Results in

Caption: Proposed mechanism of this compound-induced nephrotoxicity and mitigation strategies.

Experimental_Workflow start Start: Acclimation & Baseline Sampling grouping Animal Grouping (Control, this compound, this compound+Agent, Agent) start->grouping treatment Daily Treatment Administration (this compound +/- Mitigating Agent) + Saline Hydration grouping->treatment monitoring Daily Monitoring (Body Weight, Clinical Signs) treatment->monitoring termination Terminal Procedure (Final Blood & Tissue Collection) treatment->termination sampling Periodic Blood Sampling (e.g., Day 3, 7, 14) monitoring->sampling During Treatment analysis Biochemical & Histopathological Analysis termination->analysis end End: Data Interpretation analysis->end

Caption: General experimental workflow for studying this compound nephrotoxicity in rats.

References

Technical Support Center: Identifying Foscarnet Resistance Mutations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the genotypic identification of Foscarnet resistance mutations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound resistance?

This compound is a pyrophosphate analog that directly inhibits viral DNA polymerase.[1][2][3] It binds to the pyrophosphate-binding site on the viral DNA polymerase, preventing the cleavage of pyrophosphate from deoxynucleoside triphosphates and halting the elongation of the viral DNA chain.[3][4] Unlike nucleoside analogs like ganciclovir, this compound does not require activation by viral kinases.[2][3] Resistance to this compound primarily arises from specific point mutations in the viral DNA polymerase gene that alter the drug binding site, reducing the inhibitor's effectiveness.[1][5]

Q2: Which viral genes should be sequenced to detect this compound resistance?

For Human Cytomegalovirus (HCMV), mutations conferring this compound resistance are located in the UL54 gene, which encodes the viral DNA polymerase.[1][5][6] For Herpes Simplex Virus (HSV), the homologous gene is UL30 , which is the primary target for sequencing.[7][8] While other genes like UL97 (for HCMV) are critical for ganciclovir resistance, they are not the primary target for this compound resistance analysis.[5][6]

Q3: What are the key differences between Sanger sequencing and Next-Generation Sequencing (NGS) for this application?

Sanger sequencing has traditionally been the gold standard for identifying resistance mutations.[6][9] It provides high-accuracy reads for a single DNA fragment at a time. However, its main limitation is lower sensitivity to minor variants. Next-Generation Sequencing (NGS) offers a more sensitive approach, capable of detecting resistant subpopulations that may be present at low frequencies (e.g., down to 10-15% of the total viral population).[10][11][12] NGS can also simultaneously analyze multiple genes associated with resistance to various antiviral drugs.[13][14]

Q4: What is the minimum viral load required for reliable genotypic testing?

The success of PCR amplification and subsequent sequencing is dependent on the initial amount of viral template. While specific thresholds may vary by laboratory protocol, a viral load of at least 500-1,000 IU/mL is generally recommended for reliable amplification and sequencing.[12][15][16] Samples with viral loads below this level may fail to amplify or produce indeterminate results.[12]

Troubleshooting Guides

This section addresses common issues encountered during the experimental workflow for identifying this compound resistance mutations.

Scenario 1: PCR Amplification Failure (No PCR Product)

Question: I am trying to amplify the UL54 (or UL30) gene from a clinical sample, but I don't see any band on my agarose gel. What went wrong?

Possible Causes and Solutions:

CauseRecommended Solution(s)
Low Viral Titer Confirm the sample's viral load is adequate (>500-1,000 IU/mL).[12][15][16] If the load is low, consider concentrating the viral particles or using a more sensitive nested PCR approach.
Poor DNA Quality / PCR Inhibitors Clinical samples (e.g., plasma, CSF) can contain inhibitors. Re-purify the DNA using a high-quality spin column-based kit.[17] Diluting the template DNA (e.g., 1:10) can sometimes overcome inhibition.[17]
Incorrect Primer Design Verify that primers are specific to the target gene and do not form secondary structures (e.g., hairpins, dimers).[18] Ensure the primer binding sites do not contain polymorphisms that could prevent annealing.[19]
Suboptimal PCR Conditions Optimize the annealing temperature using a gradient PCR.[18] Ensure the extension time is sufficient for the length of the target amplicon.[20] Verify the integrity and concentration of all reagents (polymerase, dNTPs, MgCl2).[18][21]
Missing Reaction Component Always include a positive control (e.g., plasmid with the target gene, DNA from a lab-adapted virus strain) and a negative control (no template) to ensure the reaction mix is correct and free of contamination.[17]
Scenario 2: Poor Quality Sanger Sequencing Data

Question: My PCR product was strong, but the resulting Sanger chromatogram is noisy and difficult to interpret. What are the common causes?

Possible Causes and Solutions:

CauseRecommended Solution(s)
Insufficient PCR Product Purification Residual primers and dNTPs from the PCR step can interfere with the sequencing reaction. Ensure the PCR product is thoroughly purified using a reliable method like a spin column or enzymatic cleanup (e.g., ExoSAP-IT).[22]
Multiple Primer Binding Sites If the sequencing primer binds to more than one location on the template, it will generate overlapping chromatograms.[23] Review the primer design for specificity.
Mixed PCR Products If the initial PCR produced non-specific bands, all fragments will be sequenced simultaneously, resulting in a messy and unreadable trace.[23] Optimize the PCR to generate a single, clean amplicon. This may require adjusting the annealing temperature or redesigning primers.[17]
Low DNA/Primer Concentration Inaccurate quantification of the PCR product or sequencing primer can lead to a poor signal-to-noise ratio.[23] Quantify the DNA template accurately and use the recommended amount for the sequencing reaction.
Complex Secondary Structure Regions of the DNA template with high GC content can form secondary structures that cause the polymerase to stall, leading to poor sequence quality.[19] Some sequencing facilities offer special protocols or chemistries for difficult templates.
Scenario 3: Interpreting Ambiguous Sequencing Results

Question: My chromatogram shows two overlapping peaks at a specific nucleotide position. How do I know if this is a true heterozygous mutation or just background noise?

Key Considerations:

  • Peak Height: In a true heterozygous mutation, the two peaks should be roughly 50% of the height of a normal, homozygous peak.[24] Background noise typically consists of very small, irregular peaks well below this threshold.[23]

  • Signal Drop: The presence of a heterozygous base often causes a reduction in the overall signal intensity of the primary peak compared to neighboring homozygous bases.[24]

  • Consistency: A true mutation should be present in both the forward and reverse sequencing reads. If the double peak only appears in one direction, it is more likely to be a sequencing artifact.

  • Software Analysis: Use specialized software to call mutations. These programs analyze peak characteristics and quality scores to help differentiate true variants from noise.[25][26][27] Manual inspection of the chromatogram is still crucial for confirmation.[22][24]

Data Presentation: this compound Resistance Mutations

The following table summarizes well-characterized this compound resistance mutations in HCMV and HSV. The fold increase in EC50 (Effective Concentration 50%) indicates the level of resistance conferred by the mutation compared to the wild-type virus.

VirusGeneAmino Acid SubstitutionDomainFold Increase in EC50 (Approx.)
HCMV UL54V715SRegion II2.8x[28]
HCMV UL54A719TRegion II2.5x[28]
HCMV UL54E756K/QFinger/Palm3-5x[29]
HCMV UL54V781LFinger/Palm3-5x[29]
HCMV UL54L802FFinger/Palm3-5x[29]
HCMV UL54A809VFinger/Palm3-5x[29]
HSV-1 UL30V715SRegion II5.6x[28]
HSV-1 UL30A719TRegion II2.0x[28]
HSV-1 UL30S724NRegion IIConfers cross-resistance[7]
HSV-1 UL30L778MRegion IIIConfers cross-resistance[7]

Experimental Protocols & Visualizations

Protocol: Sanger Sequencing of Viral DNA Polymerase Gene

This protocol provides a generalized workflow for amplifying and sequencing the target gene (e.g., HCMV UL54) from patient plasma.

1. DNA Extraction:

  • Extract viral DNA from 200-400 µL of plasma using a commercial viral DNA/RNA extraction kit (e.g., QIAamp MinElute Virus Spin Kit).
  • Elute the DNA in a small volume (e.g., 50 µL) of nuclease-free water or the provided elution buffer.

2. PCR Amplification:

  • Design primers to amplify a ~1 kb region of the target gene known to harbor resistance mutations. For HCMV UL54, this typically covers codons 300-1000.[6]
  • Set up a 50 µL PCR reaction:
  • 5 µL of 10x PCR Buffer
  • 1 µL of 10 mM dNTPs
  • 1.5 µL of 50 mM MgCl2 (adjust as needed)
  • 1 µL of 10 µM Forward Primer
  • 1 µL of 10 µM Reverse Primer
  • 0.5 µL of a high-fidelity DNA Polymerase
  • 5-10 µL of extracted DNA template
  • Nuclease-free water to 50 µL
  • Use the following thermal cycling conditions (adjust annealing temperature based on primer Tm):
  • Initial Denaturation: 95°C for 5 min
  • 40 Cycles:
  • Denaturation: 95°C for 30 sec
  • Annealing: 55-60°C for 30 sec
  • Extension: 72°C for 1 min
  • Final Extension: 72°C for 7 min

3. PCR Product Verification & Purification:

  • Run 5 µL of the PCR product on a 1% agarose gel to confirm the presence of a single band of the correct size.
  • Purify the remaining PCR product using a commercial PCR cleanup kit to remove primers, dNTPs, and salts.

4. Sanger Sequencing:

  • Quantify the purified PCR product.
  • Submit the purified product and the corresponding sequencing primers (forward and reverse) to a sequencing facility. Typically, 20-50 ng of PCR product per 100 bp is required, along with 5-10 pmol of primer.

5. Data Analysis:

  • Receive the sequence data files (.ab1 format).
  • Use sequencing analysis software (e.g., SnapGene Viewer, 4Peaks, FinchTV) to view the chromatograms.[22]
  • Align the forward and reverse sequences to a wild-type reference sequence to identify mutations.
  • Carefully inspect any identified variants by examining the chromatogram for clean peaks and the absence of high background noise.[22][26]

Visualizations

Foscarnet_Mechanism cluster_0 Viral DNA Replication cluster_1 Inhibition by this compound dNTP dNTP DNA_Polymerase Viral DNA Polymerase (UL54/UL30) dNTP->DNA_Polymerase Binds DNA_Template Growing DNA Chain DNA_Polymerase->DNA_Template Elongates PPi Pyrophosphate (PPi) DNA_Polymerase->PPi Releases Blocked_Polymerase Blocked DNA Polymerase This compound This compound This compound->DNA_Polymerase Binds to PPi site No_Elongation Replication Halted Blocked_Polymerase->No_Elongation Prevents PPi release Experimental_Workflow start Clinical Sample (Plasma, CSF) extraction Viral DNA Extraction start->extraction pcr PCR Amplification of UL54 / UL30 extraction->pcr gel Agarose Gel Verification pcr->gel cleanup PCR Product Cleanup gel->cleanup sequencing Sanger Sequencing cleanup->sequencing analysis Sequence Data Analysis (Alignment & Variant Calling) sequencing->analysis decision Mutation Detected? analysis->decision resistant Resistance Confirmed decision->resistant Yes sensitive Wild-Type (Sensitive) decision->sensitive No Troubleshooting_PCR start PCR Amplification Result no_band No Product / Faint Band start->no_band multi_band Multiple / Non-Specific Bands start->multi_band correct_band Strong, Correct-Sized Band start->correct_band cause1 Low DNA Template PCR Inhibitors Reagent Failure no_band->cause1 cause2 Low Annealing Temp Poor Primer Design Too Much Template multi_band->cause2 proceed Proceed to Cleanup & Sequencing correct_band->proceed solution1 Check Viral Load Re-extract DNA Increase Cycles cause1->solution1 solution2 Increase Annealing Temp Redesign Primers Reduce Template cause2->solution2

References

Troubleshooting Foscarnet degradation in long-term cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Foscarnet degradation during long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My antiviral assay is showing inconsistent results over time. Could this compound be degrading in my cell culture medium?

A1: Yes, inconsistent results in long-term experiments can be a sign of this compound degradation. While this compound is stable in simple saline and dextrose solutions for over 30 days, the complex biochemical environment of cell culture media, with its various amino acids, vitamins, and salts, can affect its stability over extended incubation periods at 37°C.[1][2][3]

Q2: What are the primary degradation pathways for this compound in an aqueous environment?

A2: this compound is known to undergo acid-catalyzed decarboxylation, particularly in acidic aqueous solutions. This process results in the formation of phosphate and phosphite, with the release of carbon dioxide.[4][5] Given that the pH of cell culture media can decrease over time due to cellular metabolism, this degradation pathway is a significant consideration.

Q3: I've observed a precipitate forming in my culture plates after adding this compound. What could be the cause?

A3: this compound has a strong propensity to chelate divalent metal ions, such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are abundant in standard cell culture media.[5][6] This interaction can lead to the formation of insoluble this compound-divalent ion complexes, resulting in precipitation.[7][8] This is a known complication in clinical applications of this compound and is a likely cause of precipitation in vitro.[8]

Q4: How can I monitor the concentration of active this compound in my long-term cell culture experiment?

A4: To accurately monitor the concentration of this compound, you can collect aliquots of your cell culture supernatant at different time points and analyze them using High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC).[9][10][11][12] This will allow you to quantify the amount of active drug remaining in your culture.

Troubleshooting Guides

Issue 1: Decreased Antiviral Efficacy in Long-Term Cultures

Symptoms:

  • Initial viral inhibition is observed, but viral replication resumes after several days of culture.

  • Higher concentrations of this compound are required to achieve the same level of inhibition in longer-term assays compared to short-term ones.

Potential Causes:

  • Degradation of this compound: The active this compound concentration may be decreasing over time due to chemical instability in the culture medium at 37°C.

  • pH Shift in Media: Cellular metabolism can lead to a decrease in the pH of the culture medium, accelerating the acid-catalyzed degradation of this compound.[4][5]

Troubleshooting Steps:

  • Monitor this compound Concentration:

    • Set up a mock experiment without cells to isolate the effect of the medium on this compound stability.

    • At regular intervals (e.g., 0, 24, 48, 72 hours), collect supernatant samples.

    • Quantify the this compound concentration using HPLC or IC (see Experimental Protocol 1).

  • Control Media pH:

    • Use a buffered medium (e.g., HEPES) to maintain a stable pH.

    • Replenish the medium containing fresh this compound more frequently (e.g., every 24-48 hours) to maintain both the drug concentration and a stable pH.

  • Prepare Fresh Stock Solutions:

    • Prepare this compound stock solutions fresh before each experiment and avoid repeated freeze-thaw cycles.

Issue 2: Precipitation Observed in Culture Wells

Symptoms:

  • A visible white precipitate forms in the cell culture wells after the addition of this compound.

  • Increased cell death or signs of cytotoxicity are observed in cultures with precipitate.

Potential Causes:

  • Chelation of Divalent Cations: this compound is likely chelating with Ca²⁺ and Mg²⁺ in the culture medium, forming an insoluble precipitate.[5][6]

  • High this compound Concentration: The issue may be exacerbated at higher concentrations of this compound.

Troubleshooting Steps:

  • Modify Media Composition:

    • Consider using a custom medium with a lower concentration of divalent cations, if compatible with your cell line.

    • Prepare this compound dilutions in a low-ion buffer before adding to the final culture medium to avoid localized high concentrations.

  • Optimize Dosing Strategy:

    • Add this compound to the culture medium slowly while gently agitating to ensure rapid and even distribution.

  • Characterize the Precipitate:

    • If possible, collect the precipitate and analyze its composition to confirm the presence of this compound and divalent cations.

Data Presentation

Table 1: Stability of this compound in Intravenous Solutions

Storage ConditionConcentrationStability DurationReference(s)
25°C (exposed to light)12 mg/mL in 0.9% NaClUp to 30 days[1][2]
25°C (protected from light)12 mg/mL in 0.9% NaClUp to 30 days[1][2]
5°C (protected from light)12 mg/mL in 0.9% NaClUp to 30 days[1][2]
25°C or 5°Cin 5% DextroseAt least 35 days[3]

Note: These stability studies were conducted in simple solutions and may not directly reflect stability in complex cell culture media.

Experimental Protocols

Protocol 1: Quantification of this compound in Cell Culture Supernatant by HPLC

Objective: To determine the concentration of this compound in cell culture media over time.

Methodology:

  • Sample Preparation:

    • Collect 1 mL of cell culture supernatant at each desired time point.

    • Centrifuge at 10,000 x g for 10 minutes to remove cells and debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions (example): [10][12]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and water (e.g., 30:70 v/v) containing an ion-pairing agent like 1 mM tetrahexylammonium hydrogen sulfate, with the pH adjusted to 5.8.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 232 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound in the same cell culture medium used in the experiment.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Foscarnet_Degradation_Pathway This compound This compound (Phosphonoformate) Degradation Acid-Catalyzed Decarboxylation (e.g., low pH in media) This compound->Degradation Phosphate Phosphate Degradation->Phosphate Phosphite Phosphite Degradation->Phosphite CO2 CO2 Degradation->CO2

Caption: this compound degradation pathway via acid-catalyzed decarboxylation.

Troubleshooting_Workflow Start Inconsistent Antiviral Results Observed Check_Precipitate Is there a visible precipitate in the culture? Start->Check_Precipitate Chelation Suspect Chelation of Ca²⁺/Mg²⁺ Check_Precipitate->Chelation Yes Degradation Suspect Chemical Degradation Check_Precipitate->Degradation No Precipitate_Yes Yes Action_Precipitate Troubleshoot Precipitation: - Modify media (lower ions) - Optimize dosing strategy Chelation->Action_Precipitate Precipitate_No No Action_Degradation Troubleshoot Degradation: - Quantify this compound via HPLC - Control media pH - Replenish media frequently Degradation->Action_Degradation

Caption: Troubleshooting workflow for this compound-related issues in cell culture.

References

Technical Support Center: Managing Foscarnet-Induced Electrolyte Imbalance in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating Foscarnet-induced electrolyte imbalances in experimental models. The following information is curated from clinical and preclinical data to assist in designing and troubleshooting experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common electrolyte disturbances observed with this compound administration in research models?

A1: Based on extensive clinical and preclinical observations, the most frequently reported electrolyte abnormalities are hypocalcemia and hypomagnesemia.[1][2] Other significant disturbances include hypokalemia, hyperphosphatemia, and hypophosphatemia.[2][3] These imbalances are primarily due to this compound's ability to chelate divalent metal ions and its potential for renal tubular damage.[1][4]

Q2: What is the primary mechanism behind this compound-induced hypocalcemia?

A2: this compound, a pyrophosphate analog, directly chelates ionized calcium in the bloodstream, forming a this compound-calcium complex.[5][6] This leads to a rapid decrease in circulating ionized calcium, which may not be immediately reflected in total serum calcium levels.[7] A secondary mechanism involves this compound-induced hypomagnesemia, which can impair the function of the parathyroid gland, leading to a state of hypoparathyroidism and subsequently, hypocalcemia.[1]

Q3: How can I minimize the risk of nephrotoxicity, which is closely linked to electrolyte imbalance?

A3: Adequate hydration is the most critical factor in reducing this compound-induced nephrotoxicity.[4][7] Ensuring the subject is well-hydrated before and during this compound administration helps to maintain renal blood flow and urinary output, which can reduce the concentration of this compound in the renal tubules and minimize the risk of crystal nephropathy and acute tubular necrosis.[1][8][9]

Q4: Are there alternative formulations of this compound that may have a better safety profile regarding electrolyte imbalances?

A4: Yes, liposomal encapsulation of this compound has shown promise in preclinical models.[10][11] Liposomal this compound (LE-PFA) has been demonstrated to protect against the acute hypocalcemia and hypophosphatemia seen with the free form of the drug in animal models.[11] This formulation also exhibits a longer plasma half-life, potentially allowing for lower and less frequent dosing.[11]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Troubleshooting Steps
Severe, acute hypocalcemia (e.g., tetany, seizures) immediately following infusion. Rapid chelation of ionized calcium by this compound.1. Immediately pause the this compound infusion. 2. Administer a bolus of intravenous calcium gluconate (refer to established institutional protocols for appropriate dosing). 3. Monitor serum ionized calcium levels closely. 4. For future infusions, consider reducing the infusion rate of this compound.[12] 5. Prophylactic administration of calcium may be considered, though optimal protocols for research models are not well-established.
Gradual decline in serum magnesium over several days of treatment. This compound-induced renal magnesium wasting.1. Monitor serum magnesium levels at baseline and regularly throughout the study. 2. Provide magnesium supplementation. Intravenous magnesium sulfate can be effective in correcting hypomagnesemia, though it may not prevent this compound-induced hypocalcemia.[13][14] 3. Ensure adequate hydration to support renal function.
Increased serum creatinine and BUN levels. This compound-induced nephrotoxicity (acute tubular necrosis or crystal nephropathy).1. Confirm adequate hydration of the animal model before and during this compound administration.[9] 2. Review the this compound dosage and adjust for any decline in renal function.[7] 3. Avoid concurrent administration of other nephrotoxic agents (e.g., aminoglycosides, amphotericin B).[1][12]
Subject shows signs of neurological distress (e.g., tremors, twitching). Can be a clinical sign of hypocalcemia, hypomagnesemia, or other electrolyte disturbances.1. Immediately obtain a blood sample to assess ionized calcium, magnesium, potassium, and other electrolytes. 2. Pause this compound administration. 3. Correct any identified electrolyte abnormalities with appropriate supplementation. 4. Monitor the subject closely for resolution of symptoms.

Data Presentation

Table 1: Effect of this compound and Liposomal this compound on Serum Calcium and Phosphorus in an Animal Model

Treatment GroupTime PointMean Serum Calcium (% of Baseline)Mean Serum Phosphorus (% of Baseline)
Free this compound (0.5 g/kg) 5 min post-injection~80%~80%
30 min post-injection~82%~85%
Liposomal this compound 5 min post-injectionNo significant changeNo significant change
30 min post-injectionNo significant changeNo significant change
Data adapted from a study investigating the protective effects of liposomal encapsulation of this compound.[11]

Table 2: Human Ionized Calcium Levels Following this compound Infusion

This compound DoseMean Decrease in Ionized Calcium (mmol/L)
90 mg/kg 0.17
120 mg/kg 0.28
Data from a study in humans, illustrating the dose-dependent effect of this compound on ionized calcium.[5][6]

Experimental Protocols

Methodology 1: Induction of this compound-Induced Hypocalcemia in an Animal Model (Based on Preclinical Studies)

This protocol is synthesized from findings in preclinical research and is intended as a starting point for developing a model of this compound-induced electrolyte imbalance.

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: House animals in standard conditions for at least one week prior to the experiment with free access to food and water.

  • Baseline Measurements: Collect baseline blood samples via a suitable method (e.g., tail vein) to determine serum levels of ionized calcium, total calcium, magnesium, potassium, phosphorus, creatinine, and BUN.

  • This compound Administration:

    • Prepare a solution of this compound sodium for injection.

    • Administer a single bolus intravenous injection of this compound at a dose of 0.5 g/kg or 1.0 g/kg.[11] The intravenous route is critical for observing acute effects.

  • Post-Infusion Monitoring:

    • Collect blood samples at multiple time points post-injection (e.g., 5, 15, 30, 60, and 120 minutes) to capture the acute changes in electrolyte levels.[11]

    • Closely observe animals for clinical signs of hypocalcemia, such as muscle twitching or seizures.

  • Data Analysis: Compare post-infusion electrolyte levels to baseline values to quantify the extent of the imbalance.

Methodology 2: Evaluation of Liposomal this compound for Mitigation of Hypocalcemia

This protocol outlines an experiment to assess the protective effects of a liposomal this compound formulation.

  • Animal Model and Baseline: Follow steps 1-3 from Methodology 1.

  • Group Allocation:

    • Group 1: Control (vehicle for liposomes).

    • Group 2: Free this compound (e.g., 0.5 g/kg IV).

    • Group 3: Liposome-Encapsulated this compound (LE-PFA) at a dose equivalent to the free drug.

  • Drug Administration: Administer the respective treatments as a single intravenous bolus.

  • Monitoring and Data Analysis: Follow steps 5 and 6 from Methodology 1. Compare the changes in electrolyte levels between the Free this compound and LE-PFA groups to determine the protective effect of the liposomal formulation.[11]

Visualizations

Foscarnet_Electrolyte_Imbalance_Pathway This compound This compound (Pyrophosphate Analog) Chelation Chelation This compound->Chelation Directly binds Tubular_Damage Tubular Damage & Crystal Deposition This compound->Tubular_Damage Direct toxicity Ca_Mg Ionized Calcium (Ca++) & Magnesium (Mg++) Ca_Mg->Chelation Hypocalcemia Acute Hypocalcemia Chelation->Hypocalcemia Hypomagnesemia Hypomagnesemia Chelation->Hypomagnesemia Symptoms Clinical Symptoms: - Seizures - Arrhythmias - Tetany Hypocalcemia->Symptoms PTH_Secretion Impaired PTH Secretion Hypomagnesemia->PTH_Secretion Inhibits Kidney Renal Tubules Kidney->Tubular_Damage Renal_Wasting Renal Wasting of Mg++ & K+ Tubular_Damage->Renal_Wasting Renal_Wasting->Hypomagnesemia PTH_Gland Parathyroid Gland PTH_Gland->PTH_Secretion PTH_Secretion->Hypocalcemia Contributes to

Caption: Mechanisms of this compound-induced electrolyte imbalance.

Experimental_Workflow_this compound Start Start: Select Animal Model (e.g., Sprague-Dawley Rat) Baseline Acclimatize & Collect Baseline Blood Samples Start->Baseline Grouping Randomize into Treatment Groups Baseline->Grouping Group1 Group 1: Vehicle Control Grouping->Group1 Group2 Group 2: Free this compound (IV) Grouping->Group2 Group3 Group 3: Mitigation Strategy (e.g., Hydration, Supplementation, Liposomal this compound) Grouping->Group3 Treatment Administer Treatment Group1->Treatment Group2->Treatment Group3->Treatment Monitoring Post-Treatment Monitoring: - Blood Sampling (timed intervals) - Clinical Observations Treatment->Monitoring Analysis Analyze Serum Electrolytes (Ca++, Mg++, K+, P) Monitoring->Analysis Endpoint Endpoint: Compare electrolyte changes between groups Analysis->Endpoint

References

Preventing Foscarnet precipitation in complex media formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Foscarnet in complex media formulations. The following troubleshooting guides and Frequently Asked Questions (FAQs) address specific issues that may be encountered during experimental work.

Troubleshooting Guide

This guide is designed to help you identify and resolve issues with this compound precipitation in your experiments.

Problem Potential Causes Solutions
Immediate precipitation upon adding this compound to media High concentration of divalent cations: this compound is a potent chelator of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which are abundant in complex media such as RPMI-1640 and DMEM.[1][2][3] This chelation can lead to the formation of insoluble this compound-cation complexes. Supersaturation: The final concentration of this compound may exceed its solubility limit in the specific medium. Incorrect solvent for stock solution: this compound has poor solubility in DMSO.[4]Reduce divalent cation concentration: If experimentally feasible, use a custom media formulation with lower Ca²⁺ and Mg²⁺ concentrations. Optimize this compound concentration: Determine the maximum soluble concentration of this compound in your specific medium by performing a solubility assessment (see Experimental Protocols). Use an appropriate solvent: Prepare this compound stock solutions in sterile, purified water rather than DMSO.[4]
Precipitation after a period of incubation Temperature fluctuations: this compound solubility is temperature-dependent. Precipitation can occur if the solution is refrigerated or exposed to freezing temperatures.[5] pH shift: Changes in pH can affect this compound's solubility. The pH of cell culture media can change during incubation due to cellular metabolism and CO₂ levels.Maintain stable temperature: Keep this compound-containing solutions at a constant temperature. If refrigeration is necessary, allow the solution to return to room temperature and ensure any precipitate has redissolved before use. Ensure proper buffering: Use a well-buffered medium and maintain a stable CO₂ environment in your incubator to minimize pH shifts.
Cloudiness or haze in the media Formation of fine precipitate: This may be an early indication of this compound precipitation. Interaction with other media components: this compound may interact with other components in the media, such as certain amino acids or proteins, leading to insolubility.Microscopic examination: Check the media under a microscope to confirm the presence of crystalline precipitate. Component compatibility check: If using a custom media formulation, test the compatibility of this compound with individual components.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound precipitation in complex media?

A1: The primary cause is this compound's ability to chelate divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺).[1][2][3] Complex media, such as those used for cell culture, contain these ions at concentrations that can readily lead to the formation of insoluble this compound-cation complexes, resulting in precipitation.

Q2: What solvents should I use to prepare this compound stock solutions?

A2: this compound sodium is soluble in water.[4] It is recommended to prepare stock solutions in sterile, purified water. This compound has poor solubility in DMSO, so this solvent should be avoided for stock solution preparation.[4]

Q3: Can I add this compound to my media and then sterile-filter the mixture?

A3: While this may seem like a solution, it is not recommended. If precipitation has already occurred, filtration will remove the active drug from your medium, leading to an unknown final concentration. It is best to ensure this compound remains soluble in the formulation.

Q4: How does pH affect this compound solubility?

A4: The pH of the solution can influence the charge state of the this compound molecule and its tendency to precipitate. The commercial formulation of this compound is adjusted to a pH of 7.4. Significant deviations from this pH may alter its solubility.

Q5: Are there any known incompatibilities I should be aware of?

A5: Yes, this compound is known to be incompatible with solutions containing calcium, such as Ringer's lactate, as well as with 30% dextrose and amphotericin B. It is also physically incompatible with a range of other drugs. While these are clinical incompatibilities, they highlight the importance of avoiding high concentrations of divalent cations in your experimental media.

Experimental Protocols

Protocol for Determining the Saturation Solubility of this compound in a Complex Medium

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific complex medium without precipitation.

Materials:

  • This compound sodium powder

  • Your specific complex medium (e.g., RPMI-1640, DMEM), pre-warmed to 37°C

  • Sterile, purified water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Incubator at 37°C with appropriate CO₂ levels

  • Spectrophotometer or HPLC system for quantification

Procedure:

  • Prepare a high-concentration stock solution of this compound: Dissolve this compound sodium in sterile, purified water to create a concentrated stock solution (e.g., 50 mg/mL). Ensure it is fully dissolved.

  • Prepare serial dilutions: Create a series of dilutions of the this compound stock solution in your pre-warmed complex medium in sterile microcentrifuge tubes. Aim for a range of final concentrations that are relevant to your planned experiments.

  • Incubation: Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration equivalent to your longest planned experiment.

  • Visual Inspection: At regular intervals (e.g., 1, 4, 24, and 48 hours), visually inspect each tube for any signs of precipitation (e.g., cloudiness, visible crystals, or sediment).

  • Quantification (Optional but Recommended):

    • Centrifuge the tubes at high speed to pellet any precipitate.

    • Carefully collect the supernatant.

    • Quantify the concentration of this compound in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[6] A decrease in the supernatant concentration over time indicates precipitation.

  • Determination of Saturation Solubility: The highest concentration that remains clear and shows no significant decrease in supernatant concentration over time is considered the saturation solubility under your experimental conditions.

Protocol for Quantification of this compound using HPLC

Objective: To accurately measure the concentration of this compound in aqueous samples. This method is adapted from established and validated procedures.[4][7]

HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 40:60 v/v) with the pH adjusted to 4.0 with orthophosphoric acid.

  • Flow Rate: 1.1 mL/min

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

  • Retention Time: Approximately 3.9 minutes (will vary depending on the specific system and column)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of this compound standards in your complex medium (or a simplified buffer matching its ionic strength and pH) at known concentrations.

  • Sample Preparation: If your samples contain precipitate, centrifuge them and analyze the supernatant. Dilute your samples as necessary to fall within the linear range of your standard curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a standard curve by plotting the peak area against the concentration of the standards. Use the linear regression of the standard curve to calculate the concentration of this compound in your samples.

Visualizations

Foscarnet_Precipitation_Pathway This compound This compound (Anionic) Chelation Chelation This compound->Chelation Divalent_Cations Divalent Cations (e.g., Ca²⁺, Mg²⁺) in Complex Media Divalent_Cations->Chelation Insoluble_Complex Insoluble This compound-Cation Complex Chelation->Insoluble_Complex Forms Precipitation Precipitation Insoluble_Complex->Precipitation Leads to

Caption: The pathway of this compound precipitation in complex media.

Troubleshooting_Workflow Start Precipitation Observed Check_Concentration Is this compound concentration above known solubility limits? Start->Check_Concentration Check_Media Is the media rich in Ca²⁺/Mg²⁺? Check_Concentration->Check_Media No Reduce_Concentration Action: Reduce this compound Concentration Check_Concentration->Reduce_Concentration Yes Check_pH_Temp Were there any pH or temperature fluctuations? Check_Media->Check_pH_Temp No Modify_Media Action: Use low-cation media or determine solubility Check_Media->Modify_Media Yes Control_Conditions Action: Stabilize pH and Temperature Check_pH_Temp->Control_Conditions Yes Resolved Issue Resolved Check_pH_Temp->Resolved No (Consult further) Reduce_Concentration->Resolved Modify_Media->Resolved Control_Conditions->Resolved

Caption: A workflow for troubleshooting this compound precipitation.

References

Navigating Foscarnet Susceptibility Testing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the variability encountered in Foscarnet susceptibility testing. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to conduct reliable and reproducible experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound susceptibility testing, offering potential causes and solutions in a straightforward question-and-answer format.

IssuePotential Cause(s)Recommended Solution(s)
High variability in IC50 values between experiments 1. Inconsistent cell culture conditions (e.g., cell passage number, confluency). 2. Variability in virus stock titer. 3. Pipetting errors during drug dilution or virus inoculation. 4. Subjectivity in plaque counting.1. Use cells within a consistent and low passage number range. Ensure monolayers are uniformly confluent at the time of infection. 2. Titer virus stock before each experiment to ensure a consistent multiplicity of infection (MOI). 3. Use calibrated pipettes and perform serial dilutions carefully. 4. Have two independent researchers count plaques, or use an automated plaque counter for consistency.[1]
Inconsistent or poorly defined plaque morphology 1. Unhealthy or non-confluent cell monolayer. 2. Overlay medium is too liquid or too viscous. 3. Cell monolayer drying out during incubation or media changes. 4. Fluctuations in incubator temperature or CO2 levels.1. Ensure a complete and uniform cell monolayer before infection. 2. Optimize the concentration of agarose or methylcellulose in the overlay. 3. Handle plates carefully to avoid drying of the cell monolayer. 4. Ensure stable incubator conditions.
No plaque formation, even in control wells 1. Loss of infectivity of the virus stock. 2. Host cells are not susceptible to the virus strain. 3. Incorrect incubation conditions.1. Titer the virus stock to confirm its viability. 2. Verify the susceptibility of the cell line to the specific virus strain being tested. 3. Confirm that the incubator is set to the optimal temperature and CO2 concentration for the specific virus and cell line.
Discordant results between phenotypic (e.g., Plaque Reduction Assay) and genotypic (sequencing) assays 1. Presence of novel resistance mutations not yet characterized. 2. The detected mutation may not confer resistance in the specific genetic background of the viral isolate. 3. The phenotypic assay may be influenced by factors other than the specific gene being sequenced. 4. Mixed viral populations (a mixture of sensitive and resistant strains).1. Further characterize the novel mutation through marker transfer experiments. 2. Correlate genotypic findings with phenotypic results from a well-standardized assay. 3. Consider the limitations of each assay type when interpreting results. Phenotypic assays provide a functional measure of resistance, while genotypic assays identify specific resistance-associated mutations.[2][3] 4. Plaque-purify the viral isolate to obtain a clonal population for re-testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for this compound susceptibility testing?

A1: The most common methods are phenotypic assays, which measure the ability of the virus to replicate in the presence of the drug. These include the Plaque Reduction Assay (PRA), which is often considered the gold standard, and DNA hybridization or DNA reduction assays.[4] Genotypic assays, which detect specific mutations in the viral DNA polymerase gene associated with resistance, are also used.[5]

Q2: What is the mechanism of action of this compound and how does resistance develop?

A2: this compound is a pyrophosphate analog that directly inhibits the viral DNA polymerase by binding to the pyrophosphate binding site.[6][7][8] This action prevents the cleavage of pyrophosphate from deoxynucleoside triphosphates, halting the elongation of the viral DNA chain.[4] Resistance to this compound typically arises from mutations in the viral DNA polymerase gene (UL54 in CMV and UL30 in HSV) that alter the drug's binding site.[9]

Q3: What are the typical IC50 cutoff values for determining this compound resistance?

A3: The inhibitory concentration 50% (IC50) cutoffs can vary depending on the virus and the assay used. However, for Cytomegalovirus (CMV), an IC50 of <400 μM is generally considered susceptible, while an IC50 of >400 μM is considered resistant in a plaque reduction assay.[10] For Herpes Simplex Virus (HSV), an IC50 of <100 µg/mL is typically considered susceptible.

Q4: How can I minimize variability in my this compound susceptibility testing results?

A4: Standardization of your experimental protocol is key. This includes using a consistent cell source with a defined passage number, accurately titering your viral stocks, using calibrated equipment for dilutions, and employing a standardized method for data analysis. For plaque assays, ensuring a uniform and healthy cell monolayer is crucial.

Q5: What should I do if my genotypic and phenotypic results for this compound susceptibility are discordant?

A5: Discordant results between genotypic and phenotypic assays can occur.[2][3] It is important to consider the limitations of each method. A genotypic assay may identify a mutation whose effect on drug susceptibility is unknown or varies depending on the viral strain. A phenotypic assay provides a functional measure of resistance but can be more variable. In cases of discordance, it is recommended to re-test, potentially using a different assay method for confirmation, and to consider the possibility of mixed viral populations.

Data Presentation

Table 1: this compound IC50 Values for Susceptible and Resistant CMV Strains (Plaque Reduction Assay)

CMV StrainResistance StatusMean IC50 (μM)
AD169Susceptible50 - 150
Resistant Isolate 1Resistant> 400
Resistant Isolate 2Resistant> 600[5]

Table 2: this compound IC50 Values for Susceptible and Resistant HSV Strains (Plaque Reduction Assay)

HSV StrainResistance StatusMean IC50 (µg/mL)
Laboratory StrainSusceptible< 100
Clinical Isolate 1Resistant> 100

Experimental Protocols

Plaque Reduction Assay (PRA) for this compound Susceptibility of CMV

This protocol is adapted from a standardized method and can be modified for HSV.

  • Cell Preparation: Seed 24-well plates with human foreskin fibroblasts (HFF) or another susceptible cell line to achieve a confluent monolayer on the day of infection.

  • Virus Inoculation: Dilute the CMV stock to a concentration that will yield 20-80 plaques per well. Infect the confluent cell monolayers with the virus and incubate for 90 minutes at 37°C to allow for viral adsorption.

  • Drug Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Overlay: After the adsorption period, aspirate the virus inoculum and overlay the cell monolayers with a medium containing 0.5% agarose and the various concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until plaques are visible.

  • Staining and Plaque Counting: Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug). The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

DNA Hybridization Assay for this compound Susceptibility of CMV

This method offers a more rapid alternative to the PRA.

  • Cell and Virus Preparation: Prepare 24-well plates with confluent HFF monolayers and infect with a standardized amount of CMV in the presence of serial dilutions of this compound.

  • Incubation: Incubate the plates at 37°C for 4-5 days.

  • DNA Extraction: Lyse the cells in each well and transfer the lysates to a nitrocellulose or nylon membrane using a dot blot apparatus.

  • Hybridization: Hybridize the membrane with a labeled CMV-specific DNA probe. The probe will bind to any viral DNA present on the membrane.

  • Detection: Detect the labeled probe using a suitable detection method (e.g., autoradiography for radiolabeled probes or colorimetric detection for non-isotopic probes).

  • Data Analysis: Quantify the signal intensity for each dot, which corresponds to the amount of viral DNA. The IC50 is the concentration of this compound that reduces the viral DNA signal by 50% compared to the no-drug control.

Visualizations

Foscarnet_Mechanism_of_Action cluster_virus Viral Replication cluster_resistance Resistance Mechanism dNTPs dATP, dGTP, dCTP, dTTP DNA_Polymerase Viral DNA Polymerase (e.g., UL54 in CMV, UL30 in HSV) dNTPs->DNA_Polymerase Elongation DNA Chain Elongation DNA_Polymerase->Elongation incorporates dNMPs Inhibition Inhibition Template Viral DNA Template Template->DNA_Polymerase Pyrophosphate Pyrophosphate (PPi) Elongation->Pyrophosphate releases This compound This compound (Pyrophosphate Analog) This compound->DNA_Polymerase Binds to PPi site Mutation Mutation in DNA Polymerase Gene Altered_Polymerase Altered DNA Polymerase Mutation->Altered_Polymerase Reduced_Binding Reduced this compound Binding Altered_Polymerase->Reduced_Binding

Caption: this compound's mechanism of action and the development of resistance.

Plaque_Reduction_Assay_Workflow A 1. Seed Cells (e.g., HFF in 24-well plate) B 2. Infect with Virus (e.g., CMV or HSV) A->B C 3. Add Serial Dilutions of this compound B->C D 4. Overlay with Agarose Medium C->D E 5. Incubate (7-14 days) D->E F 6. Fix and Stain Cells (e.g., Crystal Violet) E->F G 7. Count Plaques F->G H 8. Calculate IC50 G->H

Caption: Workflow for the Plaque Reduction Assay (PRA).

Troubleshooting_Logic Start Inconsistent this compound Susceptibility Results Check_Protocol Review Experimental Protocol - Cell conditions? - Virus titer? - Pipetting accuracy? Start->Check_Protocol Check_Reagents Verify Reagent Quality - this compound stock concentration? - Media and supplements? Start->Check_Reagents Check_Assay Evaluate Assay Performance - Plaque morphology? - Control well results? Start->Check_Assay Discordant Discordant Phenotypic vs. Genotypic Results? Check_Protocol->Discordant Check_Reagents->Discordant Check_Assay->Discordant Investigate_Genotype Investigate Genotype - Novel mutations? - Mixed population? Discordant->Investigate_Genotype Yes Optimize_Phenotype Optimize Phenotypic Assay - Standardize cell handling - Refine plaque counting Discordant->Optimize_Phenotype No Resolution Consistent and Reproducible Results Investigate_Genotype->Resolution Optimize_Phenotype->Resolution

Caption: Logical workflow for troubleshooting this compound susceptibility testing variability.

References

Validation & Comparative

Foscarnet's Efficacy Against Novel Viral Polymerase Mutants: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Foscarnet's antiviral activity against emerging viral polymerase mutants. Experimental data, detailed methodologies, and visual representations of key processes are presented to facilitate a comprehensive understanding of this compound's performance and its position relative to other antiviral agents.

This compound, a pyrophosphate analog, is a crucial antiviral agent that directly inhibits viral DNA polymerase, a key enzyme in viral replication.[1][2] Unlike nucleoside analogs such as Ganciclovir, this compound does not require intracellular activation by viral or cellular kinases.[2][3] Its mechanism of action involves blocking the pyrophosphate binding site on the viral DNA polymerase, thereby preventing the elongation of the viral DNA chain.[4] However, the emergence of drug-resistant viral strains, particularly those with mutations in the DNA polymerase gene, poses a significant challenge to effective antiviral therapy.[5][6] This guide synthesizes experimental data to validate this compound's activity against these novel polymerase mutants and compares its performance with alternative treatments.

Comparative Efficacy of this compound Against Polymerase Mutants

The in vitro susceptibility of viral polymerase mutants to this compound is typically quantified by the 50% effective concentration (EC50), which is the drug concentration required to inhibit viral replication by 50%. An increase in the EC50 value for a mutant strain compared to the wild-type (WT) strain indicates resistance.

Human Cytomegalovirus (HCMV) UL54 Polymerase Mutants

Mutations in the UL54 gene, which encodes the DNA polymerase of HCMV, are the primary determinants of this compound resistance.[6][7] These mutations often cluster in specific domains of the polymerase enzyme.[7] The following table summarizes the in vitro activity of this compound against various HCMV UL54 mutants.

Viral Strain/MutantAmino Acid SubstitutionFold Increase in this compound EC50 vs. WTCross-Resistance to Other AntiviralsReference(s)
HCMVS290R2- to 4-foldSlightly decreased Ganciclovir susceptibility[7]
HCMVE951D2- to 4-foldSlightly decreased Ganciclovir susceptibility[7]
HCMVA809V3- to 5-foldVariable low-grade Ganciclovir and Cidofovir cross-resistance[7][8]
HCMVN495K3.4-foldSensitive to Ganciclovir and Cidofovir[9]
HCMVT552N1.8- to 2.6-fold (in different cell lines)Borderline decrease in Ganciclovir susceptibility[3][7]
HCMVA692SConfers this compound resistanceNot specified[10][11]
HCMVE756K/DConfers this compound resistanceNot specified[10][11]
HCMVQ579IHypersusceptible (0.17-fold change)Not specified[12]
HCMVQ697P3.8-foldNot specified[12]
HCMVV715S2.8-foldNot specified[12]
HCMVA719T2.5-foldNot specified[12]
Herpes Simplex Virus (HSV) UL30 Polymerase Mutants

Similar to HCMV, mutations in the UL30 gene of HSV-1 and HSV-2 confer resistance to this compound.

Viral Strain/MutantAmino Acid SubstitutionFold Increase in this compound EC50 vs. WTCross-Resistance to Other AntiviralsReference(s)
HSV-1S725GAssociated with this compound resistanceAcyclovir resistance also present due to a separate TK gene deletion[5]
HSV-1V715S5.6-foldNot specified[12]
HSV-1A719T2.0-foldNot specified[12]
HSV-1I619K2.5-foldNot specified[12]
HSV-1S724NDetected in 8 of 27 resistant isolatesSensitive or hypersensitive to Cidofovir and Ganciclovir[13]
Human Herpesvirus 6 (HHV-6) DNA Polymerase Mutants

Studies on HHV-6 have also identified mutations associated with this compound resistance.

Viral Strain/MutantAmino Acid SubstitutionFold Increase in this compound ResistanceCommentsReference(s)
HHV-6T435R, H507Y, C525S, F292S8- and 15-fold (for two selected mutants)These substitutions, alone or in combination, decreased the inhibitory effect of this compound.[14][15]

Experimental Protocols

The validation of this compound's activity against viral polymerase mutants relies on robust in vitro assays. The following are detailed methodologies for key experiments cited in the literature.

Plaque Reduction Assay (PRA)

This is a standard method for determining the antiviral susceptibility of viruses.

  • Cell Culture: Confluent monolayers of a suitable host cell line (e.g., human foreskin fibroblasts for HCMV, Vero cells for HSV) are prepared in multi-well plates.

  • Virus Inoculation: The cells are infected with a standardized amount of either the wild-type or mutant virus to produce a countable number of plaques.

  • Drug Treatment: Immediately after infection, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound or other antiviral agents. A no-drug control is always included.

  • Incubation: The plates are incubated for a period that allows for the formation of visible plaques (typically 7-14 days for HCMV, 2-3 days for HSV).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques are counted for each drug concentration.

  • EC50 Calculation: The EC50 is calculated as the drug concentration that reduces the number of plaques by 50% compared to the no-drug control.[16][17]

Reporter Gene-Based Assay

This method offers a more high-throughput alternative to the traditional PRA.

  • Recombinant Virus Construction: Recombinant viruses are engineered to express a reporter gene, such as secreted alkaline phosphatase (SEAP) or luciferase, upon successful replication.[7]

  • Assay Procedure: The assay follows a similar principle to the PRA, with host cells being infected with the reporter virus in the presence of varying concentrations of the antiviral drug.

  • Signal Quantification: Instead of counting plaques, the activity of the reporter gene product is measured at a specific time point post-infection using a suitable substrate that produces a colorimetric or luminescent signal.

  • EC50 Determination: The EC50 is determined as the drug concentration that reduces the reporter signal by 50% compared to the no-drug control.[7]

Site-Directed Mutagenesis and Recombinant Virus Generation

To definitively link a specific mutation to a resistance phenotype, recombinant viruses containing the mutation of interest are generated.

  • Bacterial Artificial Chromosome (BAC) Technology: The viral genome is cloned into a BAC, which can be easily manipulated in E. coli.

  • Mutagenesis: Site-directed mutagenesis is used to introduce the desired mutation into the viral DNA polymerase gene within the BAC.

  • Transfection and Virus Rescue: The mutated BAC DNA is then transfected into permissive host cells to reconstitute the infectious recombinant virus.[3][7]

  • Phenotypic Analysis: The resulting recombinant virus is then subjected to susceptibility testing (e.g., PRA or reporter assay) to confirm the effect of the introduced mutation.[7]

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Foscarnet_Mechanism_of_Action cluster_replication Viral DNA Replication Viral_DNA_Polymerase Viral DNA Polymerase Growing_DNA_Strand Growing DNA Strand Viral_DNA_Polymerase->Growing_DNA_Strand Adds dNMP Pyrophosphate Pyrophosphate (PPi) Viral_DNA_Polymerase->Pyrophosphate Releases dNTPs Deoxynucleoside Triphosphates (dNTPs) dNTPs->Viral_DNA_Polymerase Binds to active site DNA_Template Viral DNA Template DNA_Template->Viral_DNA_Polymerase This compound This compound This compound->Viral_DNA_Polymerase Binds to PPi site

Caption: this compound's mechanism of action on viral DNA polymerase.

Experimental_Workflow cluster_mutant_generation Mutant Virus Generation cluster_phenotyping Phenotypic Analysis Isolate_Virus Isolate Virus from Clinical Sample or Select in vitro Sequence_Polymerase Sequence DNA Polymerase Gene Isolate_Virus->Sequence_Polymerase Identify_Mutations Identify Novel Mutations Sequence_Polymerase->Identify_Mutations Site_Directed_Mutagenesis Site-Directed Mutagenesis (e.g., using BAC) Identify_Mutations->Site_Directed_Mutagenesis Generate_Recombinant_Virus Generate Recombinant Virus Site_Directed_Mutagenesis->Generate_Recombinant_Virus Plaque_Reduction_Assay Plaque Reduction Assay (PRA) Generate_Recombinant_Virus->Plaque_Reduction_Assay Reporter_Gene_Assay Reporter Gene Assay Generate_Recombinant_Virus->Reporter_Gene_Assay Calculate_EC50 Calculate EC50 Values Plaque_Reduction_Assay->Calculate_EC50 Reporter_Gene_Assay->Calculate_EC50

Caption: Workflow for validating this compound's activity against mutants.

Conclusion and Future Directions

The presented data demonstrates that while many novel viral polymerase mutations confer varying levels of resistance to this compound, the drug often retains partial activity. Notably, some mutations leading to this compound resistance do not result in cross-resistance to other antivirals like Cidofovir, and in some cases, may even lead to hypersusceptibility.[9][13] The choice of antiviral therapy for infections caused by drug-resistant viruses should be guided by genotypic and phenotypic resistance testing.

Continued surveillance for novel polymerase mutations is critical for understanding the evolving landscape of antiviral resistance. Further research should focus on the structural and mechanistic basis of how these mutations affect this compound binding and polymerase function. This knowledge will be invaluable for the development of next-generation antiviral agents that can overcome existing resistance mechanisms.

References

Cross-Resistance Between Foscarnet and Other Pyrophosphate Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of cross-resistance profiles, underlying genetic mutations, and experimental methodologies for studying Foscarnet and its analogs in the context of antiviral drug development.

This compound, a pyrophosphate analog, is a critical antiviral agent for treating herpesvirus infections, particularly those resistant to other therapies.[1][2] Its mechanism of action involves the direct inhibition of viral DNA polymerase by mimicking the pyrophosphate molecule, thereby halting DNA chain elongation.[3][4] However, the emergence of this compound-resistant viral strains, primarily due to mutations in the viral DNA polymerase gene, presents a significant clinical challenge.[1][5] This guide provides a comparative analysis of cross-resistance between this compound and other pyrophosphate analogs, supported by experimental data and detailed methodologies to aid researchers in the field of virology and drug development.

Mechanism of Action and Resistance

This compound and other pyrophosphate analogs function by binding to the pyrophosphate-binding site on the viral DNA polymerase, preventing the cleavage of pyrophosphate from deoxynucleoside triphosphates during DNA synthesis.[3][4] This action is independent of viral kinases, which is why this compound is often effective against viruses that have developed resistance to nucleoside analogs like acyclovir and ganciclovir through mutations in these kinases.[3][6]

Resistance to this compound predominantly arises from specific amino acid substitutions in the viral DNA polymerase.[1][7] These mutations can alter the drug-binding site, reducing the inhibitory effect of this compound. Understanding the cross-resistance profiles of these mutants to other pyrophosphate analogs and antiviral agents is crucial for developing effective second-line therapies.

Comparative Susceptibility of this compound-Resistant HSV-1 Isolates

Studies on Herpes Simplex Virus Type 1 (HSV-1) have provided significant insights into the cross-resistance patterns of this compound-resistant mutants. The following table summarizes the sensitivities of various this compound-resistant HSV-1 isolates to other antiviral compounds.

HSV-1 IsolateThis compound (PFA) IC50 (µg/mL)Cidofovir (CDV) IC50 (µg/mL)S2242 IC50 (µg/mL)Acyclovir (ACV) IC50 (µg/mL)Ganciclovir (GCV) IC50 (µg/mL)Penciclovir (PCV) IC50 (µg/mL)DNA Polymerase Mutation(s)Reference
TAS (Wild Type)180.110.050.040.130.38None[8]
PFA-r-1>2000.040.020.030.040.17S724N[8]
PFA-r-2>2000.030.020.020.030.13S724N[8]
PFA-r-31500.100.040.040.110.35A719V[8]
PFA-r-4>2000.090.050.040.120.37A618T[8]
PFA-r-51800.110.060.050.140.40V714M[8]

Key Observations:

  • Most this compound-resistant HSV-1 isolates remained sensitive or even hypersensitive to cidofovir and ganciclovir.[8][9]

  • The S724N mutation in the DNA polymerase was frequently observed in this compound-resistant isolates.[8][9]

  • Cross-resistance between this compound and acyclovir or penciclovir was variable, with some resistant isolates remaining sensitive to these drugs.[8]

Cross-Resistance in Cytomegalovirus (CMV)

In Cytomegalovirus (CMV), mutations within the UL54 gene, which encodes the DNA polymerase, are responsible for resistance to this compound and can also confer cross-resistance to other antivirals like ganciclovir and cidofovir.[5][10] The location of the mutation within the DNA polymerase domains often dictates the cross-resistance profile.[5][11]

CMV DNA Polymerase MutationThis compound ResistanceGanciclovir Cross-ResistanceCidofovir Cross-Resistance
Mutations in regions II, III, and VIYesNoNo
Mutations in exonuclease domainsVariableYesYes
Mutations in δC/Exo III and polymerization II & III domainsYesVariableVariable

Note: The level of resistance (low, moderate, high) can vary depending on the specific amino acid substitution.

Experimental Protocols

Plaque Reduction Assay for Antiviral Susceptibility

This assay is a standard method for determining the concentration of an antiviral drug that inhibits virus replication by 50% (IC50).

Methodology:

  • Cell Culture: Vero cells are cultured in appropriate media (e.g., MEM with 2% FBS).[8]

  • Virus Inoculation: Confluent cell monolayers in 24-well plates are infected with a standardized amount of virus (e.g., 50 PFU per well).

  • Drug Application: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with medium containing various concentrations of the antiviral agent being tested.

  • Incubation: Plates are incubated at 37°C in a CO2 incubator for 2-3 days until viral plaques are visible.

  • Plaque Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • IC50 Calculation: The IC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the virus control (no drug).

Genotypic Analysis of Viral DNA Polymerase

Identifying mutations in the DNA polymerase gene is crucial for understanding the genetic basis of resistance.

Methodology:

  • Viral DNA Extraction: DNA is extracted from virus-infected cell cultures.

  • PCR Amplification: The region of the DNA polymerase gene known to be associated with this compound resistance is amplified using specific primers.

  • DNA Sequencing: The amplified PCR product is sequenced to identify any nucleotide changes.

  • Sequence Analysis: The obtained sequence is compared to the wild-type viral DNA polymerase sequence to identify amino acid substitutions.

Visualizing Resistance Mechanisms and Workflows

Foscarnet_Mechanism_and_Resistance cluster_virus Viral Replication cluster_drug Antiviral Action cluster_resistance Resistance Mechanism Viral_DNA Viral DNA DNA_Polymerase DNA Polymerase dNTPs dNTPs Pyrophosphate Pyrophosphate (PPi) This compound This compound (Pyrophosphate Analog) Inhibition Inhibition of PPi Cleavage Inhibition->Viral_DNA Halts Elongation Mutation DNA Polymerase Mutation Altered_Binding Altered this compound Binding Site

Experimental_Workflow Start Start: Suspected This compound Resistance Isolate_Virus Isolate Virus from Clinical Sample Start->Isolate_Virus Phenotypic_Assay Phenotypic Assay (Plaque Reduction) Isolate_Virus->Phenotypic_Assay Genotypic_Assay Genotypic Assay Isolate_Virus->Genotypic_Assay Determine_IC50 Determine IC50 Values for This compound & Analogs Phenotypic_Assay->Determine_IC50 Correlation Correlate Genotype with Phenotype Determine_IC50->Correlation DNA_Extraction Viral DNA Extraction Genotypic_Assay->DNA_Extraction PCR PCR Amplification of DNA Polymerase Gene DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Analysis Sequence Analysis & Mutation Identification Sequencing->Analysis Analysis->Correlation End End: Resistance Profile Established Correlation->End

Conclusion

The development of resistance to this compound is a significant concern in the management of herpesvirus infections. Cross-resistance studies reveal that while many this compound-resistant mutants, particularly in HSV-1, retain sensitivity to other classes of antivirals like cidofovir and ganciclovir, the potential for cross-resistance with other pyrophosphate analogs exists. For CMV, specific mutations in the DNA polymerase can lead to broader cross-resistance. A thorough understanding of the genetic basis of resistance and the cross-resistance profiles is essential for guiding therapeutic choices and for the rational design of new antiviral agents that can overcome existing resistance mechanisms. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically investigate these critical aspects of antiviral drug resistance.

References

Head-to-Head Comparison of Foscarnet and Maribavir for Resistant CMV

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The management of cytomegalovirus (CMV) infections that are resistant or refractory (R/R) to first-line therapies presents a significant challenge in immunocompromised patient populations, particularly transplant recipients. For years, Foscarnet has been a cornerstone of treatment for such cases, despite its considerable toxicity profile. The recent approval of maribavir, a novel benzimidazole riboside, offers a new therapeutic avenue. This guide provides an objective, data-driven comparison of this compound and maribavir for the treatment of resistant CMV, focusing on their mechanisms of action, efficacy, safety, and resistance profiles.

Mechanism of Action: A Tale of Two Targets

This compound and maribavir inhibit CMV replication through distinct mechanisms, a crucial factor in their utility against resistant viral strains.

This compound is a pyrophosphate analog that directly inhibits the viral DNA polymerase, an enzyme encoded by the UL54 gene.[1][2][3] It binds to the pyrophosphate-binding site on the DNA polymerase, preventing the cleavage of pyrophosphate from deoxynucleotide triphosphates and thereby halting the elongation of the viral DNA chain.[1] A key feature of this compound's mechanism is that it does not require intracellular activation by viral or cellular kinases.[1][3]

Maribavir , in contrast, targets the CMV-specific protein kinase pUL97.[4][5][6] It acts as a competitive inhibitor at the adenosine triphosphate (ATP) binding site of pUL97, preventing the phosphorylation of viral and cellular proteins that are essential for multiple stages of the viral lifecycle.[7][8] This inhibition disrupts CMV DNA replication, encapsidation, and the nuclear egress of viral capsids.[4][5] Because it does not target the DNA polymerase, maribavir remains active against CMV strains with mutations in the UL54 gene that confer resistance to this compound.[5][8]

cluster_this compound This compound Mechanism cluster_maribavir Maribavir Mechanism This compound This compound UL54 CMV DNA Polymerase (pUL54) This compound->UL54 Inhibits DNAsynthesis Viral DNA Synthesis UL54->DNAsynthesis Blocks Maribavir Maribavir UL97 CMV Protein Kinase (pUL97) Maribavir->UL97 Inhibits Phosphorylation Protein Phosphorylation UL97->Phosphorylation Blocks Replication DNA Replication Phosphorylation->Replication Encapsidation Encapsidation Phosphorylation->Encapsidation Egress Nuclear Egress Phosphorylation->Egress

Figure 1. Mechanisms of action for this compound and maribavir.

Clinical Efficacy: Comparative Data from Clinical Trials

Direct head-to-head randomized controlled trials comparing this compound and maribavir are limited. However, the Phase 3 SOLSTICE trial provides crucial comparative data, as this compound was one of the investigator-assigned therapies (IAT) to which maribavir was compared. Additionally, a recent real-world retrospective study offers a direct comparison.

Efficacy Endpoint Maribavir Investigator-Assigned Therapy (IAT) *Study
CMV Viremia Clearance at Week 8 55.7%23.9%SOLSTICE[9]
CMV Clearance & Symptom Control at Week 8 (Maintained through Week 16) 18.7%10.3%SOLSTICE[9]
CMV Infection Clearance (Real-World) 74.1% (20/27)74.1% (20/27)Retrospective Study[10][11]
Failure of Therapy (Persistent DNAemia) Not Statistically Significant vs. This compound (p=0.56)-Retrospective Study[10][11]

*Investigator-assigned therapy in the SOLSTICE trial included this compound, ganciclovir, valganciclovir, or cidofovir.

In the pivotal SOLSTICE trial, maribavir demonstrated superior efficacy in achieving CMV viremia clearance at week 8 compared to IAT in patients with R/R CMV infection.[9][12] A significantly higher percentage of patients on maribavir achieved the primary endpoint.[9] Furthermore, a real-world retrospective study comparing 27 patients on maribavir with 27 on this compound found no statistically significant difference in the rates of infection clearance or therapy failure due to persistent viremia.[10][11]

Safety and Tolerability: A Key Differentiator

The safety profiles of this compound and maribavir differ substantially, with maribavir generally demonstrating a more favorable tolerability profile.

Adverse Event Maribavir This compound Study
Treatment Discontinuation due to Adverse Events 13.2%31.9% (IAT)SOLSTICE[9]
Acute Kidney Injury 8.5%21.3%SOLSTICE[9]
Neutropenia 9.4% (vs. valganciclovir/ganciclovir)33.9% (valganciclovir/ganciclovir)SOLSTICE[9]
Most Common Treatment-Emergent Adverse Event Dysgeusia (Taste disturbance)Nephrotoxicity, Electrolyte imbalances[2][5][7][13]

This compound is well-known for its potential for significant nephrotoxicity and electrolyte disturbances, including hypocalcemia and hypomagnesemia, which often necessitate hospitalization for administration and monitoring.[2][13] In the SOLSTICE trial, maribavir was associated with significantly lower rates of acute kidney injury compared to this compound.[9] The most common adverse event associated with maribavir is dysgeusia (taste disturbance), which is generally considered manageable.[7] The lower rate of treatment discontinuation due to adverse events with maribavir in the SOLSTICE trial underscores its better tolerability.[9]

Resistance Profiles

Resistance to both this compound and maribavir can emerge during therapy, and the genetic basis for resistance is distinct for each drug.

This compound Resistance: Resistance to this compound is conferred by mutations in the viral UL54 gene, which encodes the DNA polymerase.[14][15] These mutations typically cluster in specific domains of the polymerase.[14]

Maribavir Resistance: Maribavir resistance is primarily associated with mutations in the UL97 gene, which encodes the target protein kinase.[5][16] The most common resistance-associated mutations are T409M, H411Y, and C480F.[16][17] Some UL97 mutations, such as F342Y and C480F, can confer cross-resistance to both maribavir and ganciclovir/valganciclovir.[5][17][18] Emergence of maribavir resistance has been observed in patients who experience a rebound in CMV DNA levels while on therapy.[16]

A real-world retrospective study found no statistically significant difference in the development of antiviral resistance between maribavir and this compound (p=0.24).[10][11] In this study, 5 out of 27 patients in the maribavir cohort and 3 out of 27 in the this compound cohort developed resistance.[10][11]

Experimental Protocols

SOLSTICE Trial (NCT02931539) - Efficacy and Safety Assessment

  • Study Design: A Phase 3, multicenter, randomized, open-label superiority trial.[9]

  • Patient Population: Hematopoietic stem cell transplant (HSCT) or solid organ transplant (SOT) recipients with R/R CMV infection.[9]

  • Intervention: Patients were randomized 2:1 to receive either maribavir (400 mg twice daily) or investigator-assigned therapy (IAT), which could include this compound, ganciclovir, valganciclovir, or cidofovir, for an 8-week treatment period.[9]

  • Primary Endpoint: Confirmed CMV viremia clearance at the end of week 8, defined as plasma CMV DNA concentration <137 IU/mL in two consecutive tests at least 5 days apart.[9][12]

  • CMV DNA Quantification: Plasma CMV DNA levels were measured by a central laboratory.[19]

  • Genotypic Resistance Testing: Baseline and post-treatment plasma samples were analyzed for mutations in the CMV UL97 and UL54 genes to determine genotypic resistance.[16][19]

cluster_workflow SOLSTICE Trial Workflow Patient Transplant Recipients with R/R CMV Randomization Randomization (2:1) Patient->Randomization MaribavirArm Maribavir (400mg BID) Randomization->MaribavirArm IATArm Investigator-Assigned Therapy (IAT) Randomization->IATArm Treatment 8-Week Treatment MaribavirArm->Treatment IATArm->Treatment FollowUp 12-Week Follow-up Treatment->FollowUp Endpoint Primary Endpoint: CMV Viremia Clearance at Week 8 Treatment->Endpoint

Figure 2. Simplified workflow of the SOLSTICE clinical trial.

Retrospective Real-World Study - Comparative Outcomes

  • Study Design: A single-center retrospective cohort study.[11]

  • Patient Population: SOT and HSCT recipients who received either maribavir or this compound for a CMV infection episode.[11]

  • Data Collection: Electronic medical records were reviewed to identify patients and collect data on clinical outcomes.[11]

  • Outcomes Assessed: Clearance of CMV infection, failure of therapy (persistent DNAemia), and development of antiviral resistance.[10][11]

Conclusion

Maribavir represents a significant advancement in the management of R/R CMV infections. Its novel mechanism of action provides an effective treatment option for patients with this compound-resistant CMV. Clinical trial and real-world data suggest that maribavir has comparable efficacy to this compound in clearing CMV viremia but boasts a markedly superior safety profile, with significantly less nephrotoxicity. While the emergence of resistance to maribavir is a clinical consideration, its overall tolerability and oral bioavailability present a compelling advantage over intravenously administered this compound. For researchers and drug development professionals, the distinct mechanisms and resistance profiles of these two agents offer valuable insights into the ongoing development of novel anti-CMV therapeutics.

References

Evaluating the Synergistic Effect of Foscarnet with Novel Antiviral Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant viral strains necessitates the exploration of combination therapies to enhance antiviral efficacy and overcome resistance. Foscarnet, a pyrophosphate analog that inhibits viral DNA polymerase, has long been a cornerstone in the treatment of herpesvirus infections, particularly cytomegalomegalovirus (CMV) and herpes simplex virus (HSV).[1][2][3][4][5] This guide provides a comparative analysis of the synergistic potential of this compound when combined with a selection of novel antiviral compounds. The objective is to present experimental data, detail methodologies, and visualize potential mechanisms of interaction to aid in the advancement of antiviral drug development.

Executive Summary of In Vitro Synergy

The following table summarizes the observed synergistic, additive, or antagonistic effects of this compound in combination with various novel antiviral agents based on available in vitro studies. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) quantifies the extent to which the dose of one drug can be reduced when used in combination to achieve the same effect.

Novel Antiviral Compound Target Virus Observed Effect with this compound Combination Index (CI) Values Dose Reduction Index (DRI) Values
LetermovirCytomegalomegalovirus (CMV)Additive[6]Data not available in reviewed literatureData not available in reviewed literature
PritelivirHerpes Simplex Virus 1 (HSV-1)Potential to suppress drug resistance[7]Data not available in reviewed literatureData not available in reviewed literature
BrincidofovirCytomegalomegalovirus (CMV)Data not available in reviewed literatureData not available in reviewed literatureData not available in reviewed literature
FavipiravirHerpesvirusesData not available in reviewed literatureData not available in reviewed literatureData not available in reviewed literature
RemdesivirCytomegalomegalovirus (CMV) / HerpesvirusesData not available in reviewed literatureData not available in reviewed literatureData not available in reviewed literature

Mechanisms of Action and Potential for Synergy

Understanding the distinct mechanisms of action of each antiviral agent is crucial for predicting and interpreting synergistic interactions. This compound directly inhibits the pyrophosphate binding site on viral DNA polymerase, preventing the cleavage of pyrophosphate from deoxynucleoside triphosphates and thus halting DNA chain elongation.[4] Novel antiviral agents often target different stages of the viral life cycle, creating opportunities for synergistic effects.

This compound:

  • Target: Viral DNA Polymerase[4]

  • Mechanism: Pyrophosphate analog, non-competitive inhibition.[4]

Novel Antiviral Compounds:

  • Letermovir:

    • Target: CMV DNA terminase complex (pUL56 subunit).[8][9][10]

    • Mechanism: Inhibits the cleavage and packaging of viral DNA into capsids.[8][9][10]

    • Potential for Synergy with this compound: Targeting two distinct and essential steps in viral replication (DNA synthesis and packaging) suggests a strong potential for at least an additive, if not synergistic, effect.

  • Pritelivir:

    • Target: HSV helicase-primase complex.[7][11][12][13]

    • Mechanism: Inhibits the unwinding of viral DNA, a prerequisite for replication.[7][11][12][13]

    • Potential for Synergy with this compound: The combination of inhibiting both the unwinding of the DNA template (Pritelivir) and the subsequent elongation of the new DNA strand (this compound) presents a powerful two-pronged attack on viral replication.

  • Brincidofovir:

    • Target: Viral DNA Polymerase.[14][15][16]

    • Mechanism: A lipid conjugate of cidofovir, which is converted intracellularly to its active diphosphate form. This active form acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, causing chain termination upon incorporation.[14][15][16]

    • Potential for Synergy with this compound: Although both target the same enzyme, they do so via different mechanisms (non-competitive vs. competitive/alternative substrate). This could lead to a synergistic effect by more effectively disabling the polymerase.

  • Favipiravir:

    • Target: RNA-dependent RNA polymerase (RdRp).[17][18][19][20][21]

    • Mechanism: Acts as a purine analog, causing lethal mutagenesis upon incorporation into the viral RNA strand.[17][18][19][20][21]

    • Potential for Synergy with this compound: While primarily active against RNA viruses, its interaction with this compound against DNA viruses like herpesviruses is not well-studied. A synergistic potential is less obvious given the different target polymerases.

  • Remdesivir:

    • Target: RNA-dependent RNA polymerase (RdRp).[22][23][24][25][26]

    • Mechanism: An adenosine analog that causes delayed chain termination of the nascent viral RNA strand.[22][23][24][25][26]

    • Potential for Synergy with this compound: Similar to Favipiravir, its primary target is RdRp, making its synergistic potential with a DNA polymerase inhibitor like this compound against herpesviruses uncertain without specific experimental data.

Experimental Protocols

The following provides a generalized methodology for assessing antiviral synergy using the checkerboard assay, a common in vitro technique. Specific parameters would need to be optimized for each virus and cell line combination.

Checkerboard Synergy Assay Protocol
  • Cell Culture and Virus Propagation:

    • Select an appropriate cell line permissive to the virus of interest (e.g., human foreskin fibroblasts for CMV, Vero cells for HSV).

    • Culture cells to a confluent monolayer in 96-well microtiter plates.

    • Prepare a stock of the virus with a known titer (plaque-forming units/mL or TCID50/mL).

  • Drug Preparation:

    • Prepare stock solutions of this compound and the novel antiviral compound in an appropriate solvent (e.g., sterile water, DMSO).

    • Perform serial dilutions of each drug to create a range of concentrations above and below their respective 50% effective concentrations (EC50).

  • Checkerboard Setup:

    • In a 96-well plate, add serial dilutions of this compound along the x-axis and serial dilutions of the novel antiviral compound along the y-axis.

    • Each well will contain a unique combination of concentrations of the two drugs.

    • Include control wells with each drug alone, as well as virus-only (no drug) and cell-only (no virus, no drug) controls.

  • Infection and Incubation:

    • Infect the cell monolayers in the 96-well plates with the virus at a predetermined multiplicity of infection (MOI).

    • Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for viral replication and cytopathic effect (CPE) to become apparent in the virus control wells (typically 3-7 days).

  • Assessment of Antiviral Activity:

    • Evaluate the extent of viral inhibition in each well. This can be done through various methods:

      • Visual scoring of CPE: A semi-quantitative method where the percentage of cell monolayer destruction is estimated.

      • Cell viability assays: Using reagents like MTT or CellTiter-Glo to quantify the number of viable cells.

      • Reporter gene assays: If using a recombinant virus expressing a reporter gene (e.g., luciferase, β-galactosidase), the reporter activity can be measured.

      • Viral yield reduction assay: Harvesting the supernatant from each well and titrating the amount of progeny virus.

  • Data Analysis:

    • Calculate the EC50 for each drug alone and for each combination.

    • Determine the Combination Index (CI) using the Chou-Talalay method. The CI is calculated using the following formula: CI = (D)1/(Dx)1 + (D)2/(Dx)2 Where (Dx)1 and (Dx)2 are the concentrations of drug 1 and drug 2 required to produce a certain effect (e.g., 50% inhibition) when used alone, and (D)1 and (D)2 are the concentrations of the drugs in combination that produce the same effect.

    • Calculate the Dose Reduction Index (DRI) for each drug in the combination. The DRI is calculated as: DRI = (Dx) / (D)

Visualizing Interactions and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the potential signaling pathways and the experimental workflow.

Antiviral_Mechanism_of_Action cluster_this compound This compound cluster_Novel_Antivirals Novel Antiviral Compounds cluster_Viral_Replication Viral Replication Cycle This compound This compound DNA_Synthesis DNA Synthesis (DNA Polymerase) This compound->DNA_Synthesis Inhibits Letermovir Letermovir DNA_Packaging DNA Cleavage & Packaging (Terminase) Letermovir->DNA_Packaging Inhibits Pritelivir Pritelivir DNA_Unwinding DNA Unwinding (Helicase-Primase) Pritelivir->DNA_Unwinding Inhibits Brincidofovir Brincidofovir Brincidofovir->DNA_Synthesis Inhibits DNA_Unwinding->DNA_Synthesis DNA_Synthesis->DNA_Packaging Progeny_Virions Progeny Virions DNA_Packaging->Progeny_Virions

Caption: Mechanisms of action for this compound and novel antiviral compounds targeting different stages of the viral replication cycle.

Checkerboard_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Drug Dilution Series (this compound & Novel Compound) A->B C 3. Checkerboard Drug Addition B->C D 4. Viral Infection C->D E 5. Incubation D->E F 6. Assess Viral Inhibition (e.g., CPE, Viability Assay) E->F G 7. Data Analysis (CI & DRI Calculation) F->G

Caption: A simplified workflow of the checkerboard assay for evaluating antiviral drug synergy.

Conclusion and Future Directions

The exploration of this compound in combination with novel antiviral agents holds significant promise for overcoming the challenges of drug resistance and improving treatment outcomes for herpesvirus infections. While existing data suggests additive effects with compounds like letermovir and a potential to suppress resistance with pritelivir, there is a clear need for further in vitro and in vivo studies to quantify the synergistic potential of this compound with a broader range of new antivirals.[6][7] Rigorous evaluation using standardized methodologies, such as the checkerboard assay, will be critical in generating the quantitative data necessary to guide clinical development. The distinct mechanisms of action of these novel agents, targeting different viral enzymes and processes, provide a strong rationale for their combined use with this compound. Future research should focus on elucidating the precise nature of these interactions and translating promising in vitro findings into effective clinical strategies.

References

Foscarnet's Antiviral Efficacy Against Emerging Viral Threats: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In an era marked by the continual emergence of novel viral pathogens, the reassessment of established antiviral agents is crucial for developing effective therapeutic strategies. This guide provides a comprehensive benchmark of Foscarnet's antiviral activity, with a particular focus on newly emerged viral strains of significant public health concern, such as the mpox virus (MPXV). Its performance is compared with other relevant antiviral alternatives, supported by recent experimental data to inform researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a pyrophosphate analog that acts as a non-competitive inhibitor of viral DNA polymerase.[1][2] By binding to the pyrophosphate-binding site on the viral enzyme, it reversibly blocks DNA chain elongation, thus inhibiting viral replication.[1] A key feature of this compound is that it does not require intracellular phosphorylation for its antiviral activity, making it effective against certain viral strains that have developed resistance to nucleoside analogs like acyclovir and ganciclovir through mutations in viral thymidine kinase.[1] this compound is administered intravenously and is primarily used in the treatment of cytomegalovirus (CMV) retinitis in immunocompromised patients and acyclovir-resistant herpes simplex virus (HSV) infections.[3]

Comparative Analysis of Antiviral Activity

The recent global outbreak of mpox, caused by a clade IIb strain of the virus, and the emergence of the more virulent clade Ib, have highlighted the urgent need for effective antiviral treatments.[4] While this compound has a broad spectrum of activity against herpesviruses, its efficacy against newly emerged threats like mpox is a subject of ongoing investigation. This guide compares the in vitro activity of this compound with other antivirals currently used or considered for the treatment of mpox and other emerging viral diseases.

Data Presentation

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and its comparators against recent viral isolates. The Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cells.

Table 1: In Vitro Antiviral Activity against Mpox Virus (MPXV)

CompoundVirus Strain/IsolateCell LineIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Tecovirimat MPXV/France/IRBA2211/2022 (Clade IIb)Vero0.0127>10>787[5]
Cidofovir MPXV/France/IRBA2211/2022 (Clade IIb)Vero43.8 ± 15.2>100>2.3[4][5]
Tecovirimat MPXV Clade IbVero0.025 ± 0.018>100>4000[4]
Cidofovir MPXV Clade IbVero15.7 ± 14.3>100>6.4[4]
Brincidofovir Not specifiedVeroNot specified58Not specified[6][7]
This compound Not availableNot availableNot availableNot availableNot available

Note: Direct in vitro data for this compound against recent mpox virus isolates was not available in the reviewed literature. This compound's established activity is primarily against herpesviruses.

Table 2: In Vitro Antiviral Activity against Human Adenovirus (HAdV)

CompoundVirus Serotype(s)Cell LineIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Cidofovir Multiple serotypesHEp-217 - 81Not specifiedNot specified[8]
This compound Not specifiedNot specifiedNo activity observedNot applicableNot applicable[9]

Note: Studies have indicated that this compound does not exhibit significant in vitro activity against human adenoviruses.[9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key assays used to generate the data presented in this guide.

Plaque Reduction Assay (for IC50 Determination)

The plaque reduction assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).

  • Cell Seeding: A confluent monolayer of susceptible cells (e.g., Vero cells) is prepared in multi-well plates.

  • Virus Inoculation: The cell monolayers are infected with a standardized amount of virus, typically 50-100 plaque-forming units (PFU) per well.

  • Drug Treatment: Immediately after viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of the antiviral compound.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

  • IC50 Calculation: The percentage of plaque inhibition for each drug concentration is calculated relative to the virus-only control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (for CC50 Determination)

The cytotoxicity assay measures the concentration of a compound that reduces the viability of uninfected cells by 50% (CC50). The MTT assay is a common colorimetric method for this purpose.

  • Cell Seeding: Host cells are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a duration equivalent to the antiviral assay.

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • CC50 Calculation: The percentage of cell viability is calculated for each compound concentration relative to the untreated cell control. The CC50 value is determined from the dose-response curve.

qPCR-Based Viral Load Assay (for Viral Replication Kinetics)

Quantitative polymerase chain reaction (qPCR) is a highly sensitive method to quantify the amount of viral nucleic acid (DNA or RNA) in a sample, providing insights into viral replication kinetics.

  • Sample Collection: Supernatants or cell lysates from infected and treated cell cultures are collected at various time points.

  • Nucleic Acid Extraction: Viral DNA or RNA is extracted from the collected samples.

  • Reverse Transcription (for RNA viruses): If the target is an RNA virus, the extracted RNA is first reverse-transcribed into complementary DNA (cDNA).

  • qPCR Amplification: The viral DNA or cDNA is amplified using specific primers and probes in a real-time PCR instrument. The accumulation of fluorescent signal is monitored in real-time.

  • Quantification: The viral load is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve generated from known quantities of viral nucleic acid.

  • Data Analysis: The reduction in viral load in treated samples compared to untreated controls indicates the antiviral activity of the compound.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for antiviral drug screening.

Foscarnet_Mechanism cluster_virus Viral Replication Viral_DNA Viral DNA dNTPs dNTPs DNA_Polymerase Viral DNA Polymerase dNTPs->DNA_Polymerase Binds to active site DNA_Polymerase->Viral_DNA Adds nucleotide Pyrophosphate Pyrophosphate (PPi) DNA_Polymerase->Pyrophosphate Releases This compound This compound This compound->DNA_Polymerase Blocks PPi binding site

Figure 1. Mechanism of action of this compound.

Antiviral_Screening_Workflow Start Start: Antiviral Compound Library Cell_Culture 1. Prepare confluent monolayer of susceptible host cells Start->Cell_Culture Cytotoxicity_Assay 2a. Cytotoxicity Assay (CC50) (Uninfected cells) Cell_Culture->Cytotoxicity_Assay Antiviral_Assay 2b. Antiviral Assay (IC50/EC50) (Infected cells) Cell_Culture->Antiviral_Assay Data_Analysis 3. Data Analysis Cytotoxicity_Assay->Data_Analysis Antiviral_Assay->Data_Analysis Calculate_SI 4. Calculate Selectivity Index (SI = CC50 / IC50) Data_Analysis->Calculate_SI Lead_Identification 5. Identify Lead Compounds (High SI) Calculate_SI->Lead_Identification

Figure 2. General workflow for in vitro antiviral drug screening.

Conclusion

The emergence of novel viral threats necessitates a robust and multifaceted approach to antiviral drug discovery and development. While this compound remains a valuable therapeutic option for specific herpesvirus infections, particularly in cases of resistance to other antivirals, its efficacy against newly emerged pathogens like the mpox virus requires further direct investigation. The comparative data presented in this guide suggest that other agents, such as tecovirimat, exhibit more potent and selective in vitro activity against recent mpox virus isolates.

The experimental protocols and workflows detailed herein provide a framework for the continued evaluation of this compound and other antiviral candidates against a spectrum of emerging viral strains. Future research should focus on generating direct comparative data to better define this compound's potential role in the therapeutic armamentarium against these evolving viral threats.

References

Comparative In Vitro Toxicity of Foscarnet, Ganciclovir, and Cidofovir: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro toxicity profiles of three antiviral drugs: Foscarnet, Ganciclovir, and Cidofovir. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in virology and toxicology studies. The guide summarizes quantitative toxicity data, details relevant experimental protocols, and visualizes key mechanisms and workflows.

Executive Summary

This compound, Ganciclovir, and Cidofovir are essential antiviral agents, primarily used in the management of cytomegalovirus (CMV) and other herpesvirus infections. However, their clinical utility is often limited by significant toxicities. This guide focuses on their in vitro cytotoxic effects, with a particular emphasis on nephrotoxicity and hematotoxicity, the two most common dose-limiting side effects.

  • Cidofovir exhibits the most pronounced in vitro nephrotoxicity, inducing apoptosis in human renal proximal tubular epithelial cells. This effect is concentration-dependent and mediated by the activation of caspase-3.

  • Ganciclovir is primarily associated with hematotoxicity, demonstrating a concentration-dependent inhibition of hematopoietic progenitor cells.

  • This compound is also known for its nephrotoxicity, primarily causing acute tubular necrosis, and is associated with electrolyte disturbances due to its ion-chelating properties.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the cytotoxicity of this compound, Ganciclovir, and Cidofovir in relevant human cell lines. It is important to note that direct comparative studies across all three drugs in the same cell lines are limited. The data presented here are compiled from individual studies and should be interpreted with consideration of the different experimental conditions.

Nephrotoxicity in Human Renal Proximal Tubular Epithelial Cells (HK-2)
DrugAssayCell LineConcentrationEndpointReference
Cidofovir Apoptosis AssayPrimary Human Proximal Tubular Cells & HK-210-40 µg/mLInduction of apoptosis, Caspase-3 activation[1][2]

Data for this compound and Ganciclovir in HK-2 cells with specific CC50 values were not available in the reviewed literature.

Hematotoxicity in Human Hematopoietic Progenitor Cells
DrugAssayCell Line/ProgenitorConcentrationEndpointReference
Ganciclovir Colony Formation AssayGranulocyte-Macrophage Progenitors0.7 - 4.8 mg/LConcentration-dependent inhibition[3]
Ganciclovir Colony Formation AssayErythroid Progenitors0.4 - 7.4 mg/LConcentration-dependent inhibition[3]
Ganciclovir Cell Viability AssayB Lymphoblastoid Cells3 - 374 mg/LDuration-dependent decrease in 50% cytotoxic concentration (CC50) over 1 to 14 days

Quantitative cytotoxicity data for this compound and Cidofovir in human hematopoietic progenitor cells were not available in the reviewed literature.

Mechanisms of Toxicity and Signaling Pathways

The cytotoxic effects of these antiviral agents are mediated by distinct molecular mechanisms.

Cidofovir-Induced Nephrotoxicity

Cidofovir's nephrotoxicity is a well-characterized process involving its active transport into renal proximal tubular cells by the human organic anion transporter 1 (hOAT1).[4] Intracellular accumulation of cidofovir leads to the induction of apoptosis, a form of programmed cell death. This process is characterized by the activation of effector caspases, such as caspase-3.[1][2]

cidofovir_toxicity Cidofovir Cidofovir (extracellular) hOAT1 hOAT1 Transporter Cidofovir->hOAT1 Uptake Cidofovir_intra Cidofovir (intracellular accumulation) hOAT1->Cidofovir_intra Apoptotic_Signal Apoptotic Signaling Cascade Cidofovir_intra->Apoptotic_Signal Triggers Caspase3 Caspase-3 Activation Apoptotic_Signal->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Cidofovir-induced apoptotic pathway in renal cells.
Ganciclovir-Induced Hematotoxicity

Ganciclovir's hematotoxicity is attributed to its inhibitory effect on the proliferation of hematopoietic progenitor cells in the bone marrow.[3] As a nucleoside analog, ganciclovir can be incorporated into the DNA of dividing cells, leading to the inhibition of DNA synthesis and cell cycle arrest, ultimately resulting in reduced production of mature blood cells.[5][6]

ganciclovir_toxicity Ganciclovir Ganciclovir Progenitor Hematopoietic Progenitor Cell Ganciclovir->Progenitor Enters DNA_sync DNA Synthesis Ganciclovir->DNA_sync Inhibits Progenitor->DNA_sync Cell_prolif Cell Proliferation DNA_sync->Cell_prolif Myelosuppression Myelosuppression (Neutropenia, Thrombocytopenia) DNA_sync->Myelosuppression Inhibition leads to Cell_prolif->Myelosuppression

Mechanism of Ganciclovir-induced hematotoxicity.
This compound-Induced Nephrotoxicity and Electrolyte Imbalance

This compound's primary toxicities are renal impairment and electrolyte disturbances. Nephrotoxicity is often due to acute tubular necrosis.[7][8] this compound can also form crystals in the renal tubules, contributing to kidney injury. The electrolyte imbalances, such as hypocalcemia and hypomagnesemia, are thought to result from the chelation of divalent cations by this compound.[9]

foscarnet_toxicity cluster_nephro Nephrotoxicity cluster_electrolyte Electrolyte Imbalance Foscarnet_renal This compound Tubular_cells Renal Tubular Cells Foscarnet_renal->Tubular_cells Direct Toxicity ATN Acute Tubular Necrosis Tubular_cells->ATN Foscarnet_ions This compound Chelation Chelation Foscarnet_ions->Chelation Ions Ca²⁺, Mg²⁺ Ions->Chelation Hypo Hypocalcemia Hypomagnesemia Chelation->Hypo

Dual mechanisms of this compound toxicity.

Experimental Protocols

Detailed methodologies for key in vitro toxicity assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells in culture

  • Antiviral drugs (this compound, Ganciclovir, Cidofovir)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the antiviral drugs in culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various drug concentrations. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with antiviral drugs

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the antiviral drugs for the desired time.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase-3 Activity Assay (Fluorometric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell lysates from treated and untreated cells

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Reaction Buffer

  • DTT

  • Fluorometer or microplate reader

Procedure:

  • Prepare cell lysates from control and drug-treated cells using a lysis buffer.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add an equal amount of protein from each lysate.

  • Prepare a reaction master mix containing reaction buffer, DTT, and the caspase-3 substrate.

  • Add the master mix to each well containing the cell lysate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.

  • The fluorescence intensity is proportional to the caspase-3 activity.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comparative in vitro toxicity assessment of antiviral drugs.

experimental_workflow start Start cell_culture Cell Culture (e.g., HK-2, Hematopoietic Progenitors) start->cell_culture drug_prep Drug Preparation (this compound, Ganciclovir, Cidofovir) Serial Dilutions start->drug_prep treatment Cell Treatment cell_culture->treatment drug_prep->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt MTT Assay (Viability) incubation->mtt annexin Annexin V/PI Staining (Apoptosis) incubation->annexin caspase Caspase-3 Assay (Apoptosis Mechanism) incubation->caspase data_analysis Data Analysis (CC50, Statistical Analysis) mtt->data_analysis annexin->data_analysis caspase->data_analysis end End data_analysis->end

General workflow for in vitro cytotoxicity assays.

References

Safety Operating Guide

Proper Disposal Procedures for Foscarnet

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Foscarnet, tailored for researchers, scientists, and drug development professionals. The following step-by-step guidance ensures safe handling and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).[1] Handle this compound in accordance with good industrial hygiene and safety procedures.[2]

  • Recommended PPE:

    • Chemically resistant gloves[1]

    • Protective clothing[1]

    • Safety glasses or goggles[1]

    • In case of insufficient ventilation, wear approved respiratory protection.[2]

If accidental contact occurs, rinse the exposed area with water.[3] In case of a spill, contain it with absorbent, inert material, clean the area, and transfer the waste to a suitable, sealed container for disposal.[1][2]

Step-by-Step Disposal Protocol

Disposal of this compound and associated materials must be carried out in accordance with all local, regional, national, and international regulations.[1][2] The primary goal is to prevent its release into the environment.[1][4]

Step 1: Identify the Type of this compound Waste Categorize the waste to determine the correct disposal stream:

  • Unused or expired this compound solution.

  • Contaminated materials (e.g., PPE, vials, absorbent pads from spills).

  • Contaminated sharps (e.g., needles, syringes).

Step 2: Dispose of Unused or Expired this compound

  • Do not dispose of this compound down the drain or into sewer systems.[2]

  • The recommended method for this compound waste is incineration at a licensed and approved waste disposal facility.[2]

  • For labs without access to an incinerator, follow FDA guidelines for disposing of unused medicine in the trash[5][6]:

    • Remove the this compound solution from its original container.

    • Mix it with an unappealing substance such as used coffee grounds, dirt, or cat litter. This makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.

    • Place the mixture in a sealable container, such as a plastic bag or an empty plastic container.[6]

    • Dispose of the sealed container in the household or laboratory trash.

    • Scratch out all personal or identifying information on the original prescription label before recycling or disposing of the empty container.[6]

Step 3: Dispose of Contaminated Materials

  • All materials that have come into contact with this compound, including gloves, empty vials, and cleaning materials, should be considered chemical waste.

  • Place these items in a clearly labeled, sealed container or bag separate from regular trash.[1]

  • Dispose of this container in accordance with your institution's chemical waste procedures, which typically involves collection by a licensed waste management service.[2]

Step 4: Dispose of Contaminated Sharps

  • Contaminated sharps, such as needles and syringes, must be disposed of immediately in a designated sharps container.[5]

  • These containers must be closable, puncture-resistant, and leak-proof on the sides and bottom.[2]

  • Follow established institutional and local guidelines for the disposal of medical sharps.[5]

Data Presentation: this compound Product Characteristics

The following table summarizes key quantitative data related to this compound solution and its administration. This information is critical for handling and risk assessment but does not define specific environmental discharge limits, which are subject to local regulations.

ParameterValueSource
Formulation Concentration 24 mg/mL[3]
Induction Dosage (CMV Retinitis) 60 mg/kg every 8 hours OR 90 mg/kg every 12 hours[7]
Maintenance Dosage (CMV Retinitis) 90-120 mg/kg once daily[3]
Plasma Half-life Approximately 3.3 - 4.0 hours[7]
Recommended Pre-infusion Hydration 750 - 1000 mL of 0.9% NaCl or 5% Dextrose[8]
Recommended Concurrent Hydration 500 - 1000 mL (dose-dependent)[8]

Experimental Protocols

The provided search results do not contain specific experimental protocols for the disposal of this compound. Disposal procedures are dictated by established environmental and safety regulations from bodies like the FDA and are implemented as operational safety protocols rather than experimental methodologies.[1][2][5] The best available technology, potentially including destructive techniques for waste and wastewater, is recommended to prevent environmental release.[1]

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste materials in a laboratory or research setting.

FoscarnetDisposalWorkflow cluster_start cluster_waste_types cluster_disposal_paths cluster_final start Identify this compound Waste unused Unused / Expired This compound Solution start->unused Liquid Waste contaminated Contaminated Materials (PPE, Vials, Absorbents) start->contaminated Solid Waste sharps Contaminated Sharps (Needles, Syringes) start->sharps Sharps Waste incinerate Option 1: Incinerate at Licensed Facility unused->incinerate Preferred Method mix_trash Option 2: Mix with Inert Material & Dispose in Trash unused->mix_trash Alternative Method chem_waste Collect in Labeled, Sealed Container for Chemical Waste Pickup contaminated->chem_waste sharps_container Place in Approved Puncture-Proof Sharps Container sharps->sharps_container final_disposal Final Disposal via Licensed Waste Management Service incinerate->final_disposal mix_trash->final_disposal chem_waste->final_disposal sharps_container->final_disposal

Caption: Logical workflow for the safe disposal of different this compound waste streams.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Foscarnet

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling, storage, and disposal of Foscarnet, ensuring the protection of laboratory personnel and the integrity of research.

For researchers and drug development professionals, the safe handling of active pharmaceutical ingredients is paramount. This guide provides essential, immediate safety and logistical information for this compound, a substance that requires careful management. Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) and Exposure Control

While specific occupational exposure limits (OELs) for this compound have not been established by regulatory bodies such as ACGIH, NIOSH, or OSHA, it is crucial to handle the compound with appropriate caution.[1][2][3][4] A private toxicology firm, Affygility Solutions, has developed an OEL and an Acceptable Daily Exposure (ADE) value for this compound, which can be obtained directly from them.[5]

The following table summarizes the recommended personal protective equipment for handling this compound, based on available safety data sheets.

Protection Type Specification Standards
Hand Protection Nitrile gloves are recommended. Double gloving is advised for bulk processing or potential for significant contact.[5][6]EN374, ASTM F1001 or equivalent[6]
Eye Protection Safety glasses with side shields or goggles.[1][2][3][6]EN166, ANSI Z87.1 or equivalent[6]
Skin and Body Protection Impervious disposable protective clothing or lab coat.[1][2][6]EN13982, ANSI 103 or equivalent[6]
Respiratory Protection Required if ventilation is inadequate or if there is a risk of aerosolization. A particulate respirator with a half mask and P3 filter is suggested if the OEL is exceeded.[6]EN140, EN143, ASTM F2704-10 or equivalent[6]

Operational and Disposal Plans

Proper handling and disposal of this compound are critical to prevent contamination and ensure safety.

Handling and Storage:
  • Engineering Controls: Work with this compound in a well-ventilated area.[1][2][3] Local exhaust ventilation should be used to control airborne levels.[3] An eyewash station and safety shower must be readily accessible.[1][2][3]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in areas where this compound is handled.[3] Wash hands thoroughly after handling.[6]

  • Storage: Store in a cool, dark place in the original, tightly sealed container.[7]

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with all local, regional, and national regulations.[1][5][6] Waste should be placed in a labeled, sealed container for disposal.[6] Options for disposal may include sending the material to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

Spills and Decontamination:
  • Evacuate: Evacuate non-essential personnel from the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Contain the spill using absorbent material such as diatomite or universal binders.[1][2]

  • Decontaminate:

    • For liquid spills, absorb with an inert material.

    • Gently sweep up solid spills to avoid creating dust.

    • Decontaminate surfaces and equipment by scrubbing with alcohol.[1][2]

  • Collect and Dispose: Place all contaminated materials into a suitable, labeled container for hazardous waste disposal.[6][7]

  • Clean: Clean the spill area thoroughly with soap and water.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][6] Seek medical attention if irritation persists.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[3][6] Seek medical attention if irritation develops or persists.[6]

  • Inhalation: Move the person to fresh air.[3][6] If breathing is difficult, provide oxygen and seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[3][6]

Visual Guidance: Procedural Flowcharts

To further clarify the necessary safety protocols, the following diagrams illustrate key decision-making and action workflows for handling this compound.

PPE_Selection_Workflow This compound Handling: PPE Selection Workflow start Task Assessment: Handling this compound ppe_basics Standard Lab Attire: Lab Coat, Closed-toe Shoes start->ppe_basics hand_protection Hand Protection: Nitrile Gloves (Double-glove for bulk handling) ppe_basics->hand_protection eye_protection Eye Protection: Safety Glasses with Side Shields or Goggles hand_protection->eye_protection aerosol_risk Risk of Aerosolization or Dust Generation? eye_protection->aerosol_risk respiratory_protection Respiratory Protection: Particulate Respirator (e.g., N95/P3) aerosol_risk->respiratory_protection Yes spill_risk Risk of Splash or Significant Skin Contact? aerosol_risk->spill_risk No respiratory_protection->spill_risk body_protection Body Protection: Impervious Disposable Gown spill_risk->body_protection Yes end Proceed with Task spill_risk->end No body_protection->end

Caption: PPE selection workflow for handling this compound.

Foscarnet_Spill_Response_Workflow This compound Spill Response Workflow spill_detected Spill Detected evacuate Evacuate Non-essential Personnel spill_detected->evacuate don_ppe Don Appropriate PPE: Double Nitrile Gloves, Goggles, Gown, Respirator (if needed) evacuate->don_ppe contain_spill Contain Spill: Use absorbent pads for liquids, cover solids to prevent dust don_ppe->contain_spill decontaminate Decontaminate Area: Scrub with alcohol contain_spill->decontaminate collect_waste Collect Contaminated Materials into a labeled hazardous waste container decontaminate->collect_waste final_clean Final Clean: Wash area with soap and water collect_waste->final_clean dispose Dispose of Waste according to regulations final_clean->dispose

Caption: Step-by-step workflow for this compound spill response.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.